2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBWPFLOVGXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170106 | |
| Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-34-5 | |
| Record name | 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol CAS 17626-34-5
An In-Depth Technical Guide to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS 17626-34-5)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 17626-34-5, a polyhydroxy tertiary amine with significant potential in diverse scientific applications. The document delves into its chemical and physical properties, outlines detailed synthesis methodologies, explores its mechanism of action, and discusses its current and potential applications, particularly focusing on its utility as a chelating agent and a versatile chemical intermediate. This guide is intended to serve as a foundational resource for professionals in research and development, offering both theoretical insights and practical, field-proven protocols.
Molecular Identity and Physicochemical Profile
This compound is a unique compound belonging to the bisethanolamine family.[1] Its structure is characterized by a central imino group linked to two ethanol groups and one 2-(2-hydroxyethoxy)ethyl chain.[1] This combination of hydroxyl and amine functional groups imparts high water solubility and notable chelating properties.[1][2]
The molecule is identified by the following:
-
IUPAC Name: 2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethan-1-ol[2]
-
Common Synonyms: Ethanol, 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bis-; 5-[Bis(2'-hydroxyethyl)amino]-3-oxapentan-1-ol[2][3][4]
Chemical Structure
The structural arrangement of its functional groups is key to its reactivity and utility.
Sources
physical and chemical properties of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
An In-depth Technical Guide to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol: Properties, Characterization, and Applications for Researchers
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 17626-34-5), a polyhydroxy tertiary amine with a unique molecular architecture. The document delineates its core physical and chemical properties, drawing on established data to inform researchers, scientists, and drug development professionals. Key areas of focus include its structural characteristics, reactivity profile, including its notable chelating properties, and established analytical methodologies for its characterization. Furthermore, this guide explores its current and potential applications, ranging from industrial uses as a corrosion inhibitor and polymer chain extender to its prospective role in specialized chemical synthesis. All technical discussions are grounded in authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and development settings.
Introduction and Chemical Identity
This compound is a member of the bisethanolamine family, a class of compounds recognized for their dual hydroxyl and amine functionalities.[1] Its structure is distinguished by a central imino group that anchors two ethanol arms, one of which is extended by a 2-hydroxyethoxy chain.[1] This combination of ether, amine, and multiple hydroxyl groups imparts a high degree of hydrophilicity and a versatile reactivity profile, making it a subject of interest in various chemical domains.
Chemical Identifiers
A clear identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 17626-34-5[1][2][3] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₁₉NO₄[1][2][3] |
| Molecular Weight | 193.24 g/mol [1][3] |
| EC Number | 241-604-6[3] |
| InChI Key | JIQBWPFLOVGXMI-UHFFFAOYSA-N[1][2] |
| Synonyms | 2,2'-{[2-(2-Hydroxyethoxy)Ethyl]Imino}Diethanol; 2-[2-[Bis(2-hydroxyethyl)amino]ethoxy]ethan-1-ol; 5-[Bis(2′-hydroxyethyl)amino]-3-oxapentan-1-ol[2][3] |
Molecular Structure
The spatial arrangement and functional groups of a molecule are the primary determinants of its properties. The structure of this compound is visualized below.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various matrices, influencing its suitability for specific applications, from formulation to synthesis.
Physical State and Solubility
At ambient temperature, this compound is typically a viscous liquid or solid.[2] Its most significant physical characteristic is its solubility. The presence of three hydroxyl groups and a tertiary amine allows for extensive hydrogen bonding, rendering it soluble in water and other polar solvents.[1][2] This hydrophilicity is quantitatively supported by its negative XLogP3 value, which indicates a preference for polar environments.[3]
Quantitative Physical Data
The following table summarizes key quantitative physical properties, which are essential for process design, safety assessments, and modeling.
| Property | Value | Source |
| Density | 1.159 g/cm³ | [3] |
| Boiling Point | 357.9 °C at 760 mmHg | [3] |
| Flash Point | 170.3 °C | [3] |
| Vapor Pressure | 1.46 x 10⁻⁶ mmHg at 25°C | [3] |
| Refractive Index | 1.501 | [3] |
| XLogP3 | -1.718 | [3] |
Chemical Properties and Reactivity
The compound's reactivity is governed by its functional groups: a tertiary amine, three hydroxyl groups, and an ether linkage.
Core Reactivity Profile
This molecule can undergo several fundamental chemical transformations:
-
Oxidation: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids, and the tertiary amine can be oxidized to an N-oxide, typically using strong oxidizing agents like potassium permanganate or hydrogen peroxide.[1]
-
Reduction: While the molecule is already in a relatively reduced state, forcing conditions with powerful reducing agents such as lithium aluminum hydride could potentially cleave the C-N or C-O bonds.[1]
-
Substitution: The hydroxyl groups are nucleophilic and can undergo substitution reactions. For example, they can be converted to ethers or esters using alkyl halides or acyl chlorides, respectively, allowing for further functionalization.[1]
Chelation and Metal Complexation
A key chemical attribute is its ability to act as a chelating agent. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with transition metal ions, forming stable complexes.[1] This property is central to its application as a corrosion inhibitor, where it can form a protective layer on a metal surface. The multidentate nature of the ligand (donating from multiple sites) enhances the stability of these complexes.
Caption: Chelation mechanism with a central metal ion.
Synthesis and Manufacturing
Understanding the synthesis is crucial for assessing purity, potential byproducts, and scalability. While multiple routes may exist, a common approach for related amino alcohols involves ethoxylation or reductive amination.[1]
Plausible Synthetic Pathway
A logical synthetic route involves a two-step process:
-
Condensation: Reaction of 2-(2-hydroxyethoxy)acetaldehyde with diethanolamine forms a Schiff base (imine) intermediate. This reaction is typically acid-catalyzed.
-
Reduction: The resulting imine is then reduced to the target tertiary amine. This can be achieved through catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst) or with a chemical reducing agent like sodium borohydride.[1]
Sources
An In-depth Technical Guide to the Molecular Structure and Applications of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
This guide provides a comprehensive technical overview of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, a versatile polyhydroxy tertiary amine. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's structural characteristics, synthesis, and key applications, with a focus on its roles as a corrosion inhibitor and a polymer building block.
Introduction and Molecular Overview
This compound, also known as N,N-Bis(2-hydroxyethyl)-2-(2-hydroxyethoxy)ethylamine, is a hydrophilic organic compound belonging to the bisethanolamine family.[1] Its structure is distinguished by a central imino group connected to two hydroxyethyl moieties and a 2-(2-hydroxyethoxy)ethyl chain.[1] This unique combination of hydroxyl and amine functional groups imparts valuable properties, including high solubility in polar solvents and significant chelating capabilities.[1] The molecule is identified by the CAS number 17626-34-5 and the molecular formula C8H19NO4 .[2]
The presence of multiple hydroxyl groups and a tertiary amine makes this compound a subject of interest in various chemical and biological applications, which will be explored in detail throughout this guide.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound is fundamental to its chemical behavior. The molecule's architecture allows for extensive hydrogen bonding, contributing to its hydrophilicity.[1]
Structural Formula
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1] |
| Density | 1.159 g/cm³ | [2] |
| Boiling Point | 357.9 °C at 760 mmHg | [2] |
| Flash Point | 170.3 °C | [2] |
| Refractive Index | 1.501 | [2] |
| Vapor Pressure | 1.46E-06 mmHg at 25°C | [2] |
| LogP | -1.70 | [1] |
| PSA | 73.16 Ų | [2] |
The negative LogP value underscores the molecule's high water solubility.[1]
Synthesis and Characterization
The synthesis of this compound can be achieved through several routes, with nucleophilic substitution and reductive amination being the most common.
Synthesis Pathways
Caption: Key synthetic routes to this compound.
A typical laboratory-scale synthesis via nucleophilic substitution is detailed below.
Experimental Protocol: Nucleophilic Substitution
Objective: To synthesize this compound.
Materials:
-
2-(2-chloroethoxy)ethanol
-
Diethanolamine
-
Sodium hydroxide (NaOH)
-
Ethanol (solvent)
-
Tetrabutylammonium bromide (phase-transfer catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethanolamine in ethanol.
-
Add a stoichiometric amount of sodium hydroxide to the solution.
-
To this stirring mixture, add 2-(2-chloroethoxy)ethanol dropwise. A molar ratio of 1:2 of chloroethoxyethanol to diethanolamine is recommended to minimize polysubstitution byproducts.
-
(Optional) Add a catalytic amount of tetrabutylammonium bromide to improve reaction efficiency.
-
Heat the reaction mixture to 80-100°C and maintain reflux for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation (1-5 mmHg) at 180-200°C to achieve a purity of over 95%.[1]
Spectroscopic Characterization
The structural integrity of the synthesized compound is confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups (around 3200–3600 cm⁻¹), the C-O stretch of the ether and alcohol functionalities (approximately 1050–1150 cm⁻¹), and the N-H bending of the imino group (around 1500–1600 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display broad singlets for the hydroxyl protons (δ 1.5–3.0 ppm) and distinct signals for the protons of the ethylene glycol and ethanolamine moieties.
-
¹³C NMR: Resonances for the ether-linked carbons are anticipated in the δ 60–70 ppm region.[1]
-
Key Applications
The unique molecular structure of this compound makes it a valuable compound in several industrial and research applications.
Corrosion Inhibition
This compound has shown potential as an effective corrosion inhibitor for mild steel, particularly in acidic environments.[1] The mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosive process. The nitrogen and oxygen atoms in the molecule act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface.
Sources
An In-depth Technical Guide to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol and its Chemical Synonyms
This guide provides a comprehensive technical overview of the polyhydroxy tertiary amine, 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the nomenclature, chemical properties, synthesis, purification, and diverse applications of this versatile compound. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of its scientific and industrial relevance.
Nomenclature and Identification
Correctly identifying a chemical compound is paramount for research and regulatory compliance. This compound is known by a variety of synonyms, reflecting its structural features and historical usage.
Primary IUPAC Name: this compound[1]
CAS Registry Number: 17626-34-5[1][2][3][4]
This compound is a member of the bisethanolamine family, characterized by its dual hydroxyl and amine functionalities. These features are key to its solubility in polar solvents and its chelating properties.[2]
A comprehensive list of its common synonyms and identifiers is presented in Table 1 for cross-referencing and literature searches.
| Identifier Type | Identifier | Source |
| Synonym | 2,2'-{[2-(2-Hydroxyethoxy)Ethyl]Imino}Diethanol | [4] |
| Synonym | 2,2′-[2-(2-Hydroxyethoxy)ethylimino]diethanol | [4] |
| Synonym | 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol] | [4] |
| Synonym | 2-[2-[Bis(2-hydroxyethyl)amino]ethoxy]ethan-1-ol | [4] |
| Synonym | 5-[Bis(2′-hydroxyethyl)amino]-3-oxapentan-1-ol | [4] |
| Synonym | Ethanol, 2,2′-[[2-(2-hydroxyethoxy)ethyl]imino]bis- | [4] |
| Synonym | [2-(2-Hydroxy-ethoxy)-ethyl]-bis-(2-hydroxy-ethyl)-amine | [4] |
| Synonym | 2,2'-((2-(2-Hydroxyethoxy)ethyl)azanediyl)diethanol | [4] |
| Molecular Formula | C8H19NO4 | [1][3] |
| InChI Key | JIQBWPFLOVGXMI-UHFFFAOYSA-N | [4] |
| EC Number | 241-604-6 | [2] |
Physicochemical Properties
The utility of a chemical is dictated by its physical and chemical properties. This compound is typically a viscous liquid or solid at room temperature and is soluble in water, a characteristic attributed to the hydrogen bonding capacity of its multiple hydroxyl groups.[4] A summary of its key properties is provided in Table 2.
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1][3] |
| Boiling Point | 357.9 °C at 760 mmHg | [1][3] |
| Density | 1.159 g/cm³ | [1][3] |
| Flash Point | 170.3 °C | [1][3] |
| Refractive Index | 1.501 | [1][3] |
| Vapor Pressure | 1.46E-06 mmHg at 25°C | [1][3] |
| XLogP3 | -1.71810 | [3] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through two well-established routes: nucleophilic substitution and reductive amination. The choice of method often depends on the available starting materials, desired purity, and scalability.
Synthesis Method 1: Nucleophilic Substitution
This method involves the reaction of 2-(2-chloroethoxy)ethanol with diethanolamine. The reaction proceeds via an SN2 mechanism, where the nucleophilic amine group of diethanolamine attacks the electrophilic carbon of 2-(2-chloroethoxy)ethanol.[2] A base, such as sodium hydroxide, is used to neutralize the formed hydrochloric acid.
Caption: Nucleophilic substitution synthesis workflow.
Detailed Experimental Protocol (Nucleophilic Substitution):
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 0.1 mol of 1-bromo-9-octadecene (as an analogue for the chloro-compound), 0.1 mol of diethanolamine, anhydrous sodium carbonate, and 100 mL of anhydrous ethanol as the solvent.[5]
-
Reaction Conditions: Heat the mixture to 80°C and maintain for 8 hours with continuous stirring.[5]
-
Work-up: After the reaction is complete, partially evaporate the ethanol. Centrifuge the mixture to remove any residual solid. Evaporate the remaining ethanol under normal pressure.
-
Purification: Remove any unreacted starting materials by vacuum distillation to yield the final product as a light yellow viscous liquid.[5]
Synthesis Method 2: Reductive Amination
An alternative "green chemistry" approach is the reductive amination of 2-(2-hydroxyethoxy)acetaldehyde with ethanolamine. This two-step process first involves the formation of an imine intermediate, which is then reduced to the target tertiary amine.
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol (Reductive Amination):
-
Imine Formation: In a 100-mL round-bottomed flask with a magnetic stir bar and reflux condenser, dissolve 28.34 g (213 mmol) of aminoacetaldehyde diethyl acetal (as a representative aldehyde) and 22.48 g (255 mmol) of propyl formate (as the amine source analogue) in a suitable solvent like methanol. Heat the solution to reflux for 3 hours.[6]
-
Solvent Removal: After cooling, transfer the mixture to a larger flask and remove the solvent and any unreacted starting materials by rotary evaporation.[6]
-
Reduction: The resulting crude imine is then dissolved in a suitable solvent and a reducing agent such as sodium borohydride or hydrogen gas with a palladium on carbon catalyst is added.[2] The reaction is stirred until completion.
-
Purification: The final product is purified by vacuum distillation.
Purification by Vacuum Distillation
Due to its high boiling point, vacuum distillation is the preferred method for purifying this compound. This technique lowers the boiling point of the compound, preventing thermal degradation.
Step-by-Step Vacuum Distillation Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
System Check: Grease all joints to ensure a good seal. Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., a vacuum pump).
-
Procedure:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Turn on the vacuum to reduce the pressure inside the system. A hissing sound indicates a leak that must be addressed.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect any low-boiling fractions separately.
-
As the temperature approaches the expected boiling point at the given pressure, switch to a clean receiving flask to collect the pure product.
-
After distillation, cool the apparatus to room temperature before slowly reintroducing air into the system.
-
Key Applications and Mechanisms of Action
The unique molecular structure of this compound, featuring multiple hydroxyl groups and a tertiary amine, makes it a valuable compound in several industrial and research applications.
Corrosion Inhibition
This compound has shown potential as a corrosion inhibitor, particularly for mild steel in acidic environments.[2] The mechanism of inhibition is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier.
Mechanism of Action: The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups act as active centers for adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. This process involves both physisorption (electrostatic interactions) and chemisorption (coordinate bonding).
Caption: Mechanism of corrosion inhibition.
Quantitative Performance Data: The effectiveness of a corrosion inhibitor is measured by its inhibition efficiency (η%). Table 3 presents hypothetical but representative data on the corrosion inhibition efficiency of this compound at various concentrations.
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (η%) |
| 0 | 150 | 0 |
| 50 | 30 | 80.0 |
| 100 | 15 | 90.0 |
| 200 | 7.5 | 95.0 |
| 300 | 6.0 | 96.0 |
Data is illustrative and based on typical performance of similar organic inhibitors.[3][4][7][8]
Polyurethane Synthesis
In the synthesis of polyurethanes, this compound can be used as a chain extender.[2] Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to build the hard segments of the polyurethane polymer, influencing its final mechanical properties.
Role as a Chain Extender: The hydroxyl groups of this compound react with the isocyanate groups of a prepolymer, extending the polymer chains and creating urethane linkages. The structure of the chain extender affects the packing and hydrogen bonding of the hard segments, which in turn determines properties like hardness, tensile strength, and elasticity of the resulting polyurethane.[9]
Caption: Role as a chain extender in polyurethane synthesis.
Impact on Mechanical Properties: The incorporation of this chain extender can significantly modify the mechanical properties of polyurethanes. Table 4 provides an example of how the mechanical properties of a polyurethane elastomer might change with the inclusion of this compound.
| Property | Polyurethane without Chain Extender | Polyurethane with this compound |
| Hardness (Shore A) | 70 | 85 |
| Tensile Strength (MPa) | 15 | 30 |
| Elongation at Break (%) | 600 | 450 |
Data is illustrative and based on general trends observed with the use of diol chain extenders in polyurethane formulations.[9][10]
Potential Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.[2] The proposed mechanism for tertiary amines involves an electrostatic interaction with the bacterial cell membrane.
Mechanism of Action: The cationic tertiary amine can interact with the anionic components of the bacterial outer membrane, leading to disruption of the membrane structure and increased permeability. This can ultimately result in cell lysis.[11]
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The signals for the protons on the carbons adjacent to the oxygen and nitrogen atoms would appear in the downfield region (typically 3.0-4.0 ppm) due to the deshielding effect of these electronegative atoms. The hydroxyl protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C-O stretching of the ether and alcohol groups would be observed in the 1050-1150 cm⁻¹ region. The N-H stretching of the imino group would appear around 1500-1600 cm⁻¹.
Safety and Handling
As with any chemical, proper handling and safety precautions are necessary.
GHS Hazard Classification:
-
H318: Causes serious eye damage. [2]
-
H373: May cause damage to organs through prolonged or repeated exposure. [2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a multifunctional chemical with a broad range of existing and potential applications. Its unique combination of hydroxyl and tertiary amine functionalities makes it a valuable building block in the synthesis of polymers, a promising corrosion inhibitor, and a potential antimicrobial agent. A thorough understanding of its various synonyms, chemical properties, and reaction mechanisms is crucial for its effective and safe utilization in research and industrial settings.
References
-
Ando, T., et al. (1983). Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber. PubMed. Available at: [Link]
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GEO Specialty Chemicals. (2021). SAFETY DATA SHEET. GEO Specialty Chemicals. Available at: [Link]
-
ResearchGate. (n.d.). Corrosion inhibition efficiency (η) at different inhibitor concentrations. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. Available at: [Link]
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chemical-label.com. (n.d.). Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]-. chemical-label.com. Available at: [Link]
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Wiley Online Library. (1994). The properties of polyurethanes with mixed chain extenders and mixed soft segments. Wiley Online Library. Available at: [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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ResearchGate. (n.d.). Design-properties relationships of polyurethanes elastomers depending on different chain extenders structures. ResearchGate. Available at: [Link]
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Beilstein Journals. (n.d.). Experimental Part. Beilstein Journals. Available at: [Link]
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ResearchGate. (n.d.). Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. Available at: [Link]
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Taylor & Francis eBooks. (2001). Polyurethane Elastomers with Multiple Chain Extenders. Taylor & Francis eBooks. Available at: [Link]
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Lume UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2'-(nitrosoimino)bisethanol. Chemos GmbH & Co.KG. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry. Available at: [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: 2,2'-Iminodiethanol. Valudor Products. Available at: [Link]
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2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol safety data sheet
An In-depth Technical Guide to the Safety Data Sheet of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety data sheet for this compound (CAS No. 17626-34-5). It is intended for researchers, scientists, and drug development professionals who handle this substance. This document synthesizes critical safety information and provides practical guidance for its use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known as Ethanol, 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bis-, is a chemical compound with the molecular formula C8H19NO4.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1] |
| Density | 1.159 g/cm³ | [1] |
| Boiling Point | 357.9°C at 760 mmHg | [1] |
| Flash Point | 170.3°C | [1] |
| Vapor Pressure | 1.46E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.501 | [1] |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. The primary hazards associated with this compound are serious eye damage and potential for organ damage through prolonged or repeated exposure.[2]
GHS Hazard Statements:
-
H318: Causes serious eye damage.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
Due to the limited publicly available specific toxicological data for this exact compound, data from structurally similar compounds are often used for preliminary hazard assessment. For instance, related compounds are known to cause skin irritation and may cause an allergic skin reaction.[3][4]
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of exposure. The following procedures are recommended based on general safety guidelines for hazardous chemicals.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention from a specialist.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][7] Remove all contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[5]
-
Ingestion: Do NOT induce vomiting.[6][8] Rinse mouth.[9] Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[6][7] If you feel unwell, call a POISON CENTER or doctor.[10]
Handling, Storage, and Personal Protective Equipment (PPE)
Safe Handling
Adherence to proper handling procedures is essential to minimize exposure risk.
-
Ensure good ventilation/suction at the workplace.[5]
-
Avoid generating mists or aerosols.[5]
-
Do not get in eyes, on skin, or on clothing.[11]
-
Wash hands and face thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[12]
Storage
Proper storage conditions are necessary to maintain the chemical's integrity and prevent hazardous situations.
-
Keep only in the original container.[5]
-
Store in a cool, well-ventilated place.[5]
-
Keep the container tightly closed in a dry place.[5]
-
Store away from direct heat or sunlight.[5]
-
Incompatible materials include strong oxidizing agents and strong acids.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this chemical.
Caption: Required PPE for handling this compound.
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
Caption: Workflow for responding to an accidental chemical spill.
-
Personal Precautions: Use personal protective equipment as required.[11] Ensure adequate ventilation.[11] Keep people away from and upwind of the spill/leak.[11]
-
Environmental Precautions: Do not flush into surface water or sanitary sewer systems.[11] Inform authorities if the product spillage enters water courses or sewage systems.[5]
-
Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Unsuitable Extinguishing Media: A high-pressure water jet may not be suitable.[5]
-
Hazardous Combustion Products: Formation of toxic gases is possible during heating or in case of fire, including carbon oxides and nitrous gases.[5]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.[5]
Toxicological and Ecological Information
Toxicological Profile
Detailed toxicological data for this compound is not extensively documented in the provided search results. However, based on its classification, it may cause damage to organs through prolonged or repeated exposure.[2] For a reaction mass containing a similar compound, the following data is available:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3][5]
-
Skin Sensitization: May cause an allergic skin reaction.[3][5]
Ecological Information
Information on the environmental impact of this specific chemical is limited. For a related substance, the following aquatic toxicity data is noted:
-
Fish (LC50, 96 hours): > 100 mg/L.[5]
-
Crustacea (EC50, 48 hours): 48 mg/l.[5]
-
It is considered harmful to aquatic life with long-lasting effects.[3][4]
Experimental Protocol: Preparation of a 1M Stock Solution
This protocol outlines a standard procedure for safely preparing a 1M stock solution of this compound in a research setting.
Materials:
-
This compound (CAS: 17626-34-5)
-
Deionized water
-
Calibrated balance
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Spatula and weighing boat
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 1M solution (Mass = 1 mol/L * 193.24 g/mol * Volume in L).
-
Weighing: In the chemical fume hood, carefully weigh the calculated amount of the compound using a calibrated balance and a weighing boat.
-
Dissolving: Add a magnetic stir bar to the volumetric flask. Fill the flask to approximately half its volume with deionized water.
-
Transfer: Carefully transfer the weighed compound into the volumetric flask.
-
Mixing: Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, carefully add deionized water to the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the chemical name, concentration, date of preparation, and your initials. Store according to the guidelines in Section 4.2.
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[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]- - Safety Data Sheet. (URL: )
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solubility of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol in organic solvents
An In-Depth Technical Guide to the Solubility of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 17626-34-5). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and provides robust experimental protocols for empirical determination.
Introduction: A Molecule of Functional Complexity
This compound is a polyhydroxy tertiary amine featuring a unique combination of functional groups that dictate its physical and chemical properties.[1] Its structure incorporates three hydroxyl (-OH) groups, an ether linkage (-O-), and a tertiary amine (-N-), making it a highly polar and versatile molecule.[1] This intricate arrangement of hydrogen bond donors and acceptors is the primary determinant of its solubility profile.
Molecular Structure and Key Functional Groups
The structure's high density of polar functional groups is critical to understanding its interactions with solvents. The hydroxyl groups can act as hydrogen bond donors and acceptors, the ether oxygen and tertiary amine nitrogen act as hydrogen bond acceptors.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
| Step | Action | Causality & Expert Insight |
| 1. Preparation | To a 20 mL glass vial, add a known volume (e.g., 10 mL) of the organic solvent. Add an excess of this compound (e.g., ~1-2 g). The presence of undissolved solid at the end of the experiment is essential to confirm saturation. [2] | Adding a clear excess ensures that the solvent becomes fully saturated and that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. |
| 2. Equilibration | Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25°C. Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. | Constant temperature is critical as solubility is temperature-dependent. The extended agitation period is necessary to overcome kinetic barriers to dissolution, especially for a viscous solute, ensuring the system reaches equilibrium. [3] |
| 3. Phase Separation | Remove the vial from the shaker and let it stand vertically and undisturbed for at least 2 hours. For viscous media, centrifugation (e.g., 5000 rpm for 15 minutes) is highly recommended. | This step allows the undissolved excess solute to settle, providing a clear supernatant for sampling. Centrifugation provides a more robust separation, which is critical for accurate analysis. |
| 4. Sampling | Carefully withdraw a sample (e.g., 1 mL) from the middle of the clear supernatant, avoiding any solid material at the bottom or top. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. | Filtering is a non-negotiable step to remove any microscopic solid particles that could artificially inflate the measured concentration. The choice of a chemically compatible filter (e.g., PTFE for most organic solvents) prevents sample contamination. |
| 5. Analysis | Dilute the filtered sample with an appropriate solvent to fall within the calibrated range of the analytical instrument. Quantify the concentration using a validated method such as HPLC-UV, LC-MS, or GC-FID. | The analytical method must be validated for linearity, accuracy, and precision. This ensures that the final concentration value is trustworthy and reflects the true solubility of the compound. |
Conclusion
The molecular structure of this compound, rich in hydroxyl, ether, and amine functionalities, defines it as a highly polar compound. Its solubility in organic solvents is dictated primarily by its exceptional capacity for hydrogen bonding. Consequently, it is predicted to be highly soluble or miscible in polar protic solvents like simple alcohols and moderately soluble in polar aprotic solvents. Conversely, it is expected to be virtually insoluble in nonpolar aliphatic and aromatic solvents. For formulation, drug delivery, and process chemistry applications, this necessitates the selection of highly polar solvent systems. The provided experimental protocol offers a reliable framework for obtaining precise quantitative solubility data to guide these critical development decisions.
References
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Wikipedia. (2023, December 29). 2-Ethoxyethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108950, 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44149096, 2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol. Retrieved from [Link]
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ResearchGate. (n.d.). How to calculate the solubility of solid solute in viscous solvent? Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]
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-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
CK-12 Foundation. (2024, January 1). Physical Properties of Amines. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2019, August 5). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 12). why are amines more water soluble than alcohol for similiar molecular weight? Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
BCH3023 Physical Properties of Amines. (2022, November 5). [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 2). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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boiling and melting point of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
An In-Depth Technical Guide to the Boiling and Melting Points of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, a polyhydroxy tertiary amine, is a compound of interest in various research and industrial applications, including its potential use as a corrosion inhibitor and a chelating agent.[1] Its utility in these fields is intrinsically linked to its physical properties, which dictate its behavior in different environments and formulations. This guide provides a comprehensive overview of the current understanding of the boiling and melting points of this compound and offers detailed, field-proven methodologies for their experimental determination.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 17626-34-5[1]
-
Molecular Formula: C8H19NO4[2]
-
Molecular Weight: 193.24 g/mol [1]
-
Synonyms: N,N-Bis(2-hydroxyethyl)-2-(2-hydroxyethoxy)ethylamine, Ethanol, 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bis-[2]
Molecular Structure:
The structure of this compound features a central nitrogen atom bonded to two hydroxyethyl (-CH2CH2OH) groups and one 2-(2-hydroxyethoxy)ethyl (-CH2CH2OCH2CH2OH) group. The presence of multiple hydroxyl groups and an ether linkage contributes significantly to its high polarity, capacity for hydrogen bonding, and its predicted physical properties.
Physicochemical Properties: Boiling and Melting Points
A thorough literature search reveals a lack of experimentally determined data for the melting point of this compound. A predicted boiling point is available from a chemical supplier. It is crucial for researchers and drug development professionals to understand the distinction between predicted and experimentally validated data. Predicted values are derived from computational models and are useful for initial estimations, but they may not fully capture the complex intermolecular forces that govern phase transitions in a real-world sample.
| Property | Value | Data Type | Source |
| Melting Point | Not available | - | - |
| Boiling Point | 357.9 °C at 760 mmHg | Predicted | Echemi[2] |
The high predicted boiling point is consistent with the molecular structure of the compound. The multiple hydroxyl groups allow for extensive intermolecular hydrogen bonding, which requires a significant amount of energy to overcome for the substance to transition into the gaseous phase. Similarly, these strong intermolecular forces suggest that the substance is likely a viscous liquid or a low-melting solid at room temperature.
Recommended Experimental Protocols for Determination of Boiling and Melting Points
Given the absence of definitive experimental data, this section provides detailed protocols for the accurate determination of the melting and boiling points of this compound, grounded in established OECD guidelines.[3][4][5][6]
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is the recommended method for determining the melting point of this compound. This technique is highly sensitive and provides a wealth of information beyond just the melting temperature. For a substance like the topic compound, which may be a viscous liquid or a low-melting solid, DSC is particularly advantageous as it can handle a wide range of sample forms. The resulting thermogram provides a clear indication of the melting onset, peak, and completion temperatures.[7] Furthermore, the sharpness of the melting peak on the DSC thermogram serves as an indicator of purity; a broad peak suggests the presence of impurities.[8]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium and zinc) according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of a high-purity, dry sample of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as the reference.
-
DSC Analysis Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., -20°C).
-
Ramp the temperature at a controlled rate, typically 5-10°C per minute, to a temperature significantly above the expected melting point (e.g., 50°C).
-
Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion can also be determined from the data.
Self-Validating System: The DSC method is inherently self-validating. A sharp, single endothermic peak is indicative of a pure substance melting. If the peak is broad or if multiple thermal events are observed, it suggests the presence of impurities or that the substance may exist in different polymorphic forms.
Visualization of DSC Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination using the Ebulliometer Method
Causality Behind Experimental Choice: For high-boiling substances like this compound, there is a risk of thermal decomposition at temperatures approaching the boiling point. Standard distillation methods may not be suitable as they can lead to inaccurate readings if the substance degrades.[9] The ebulliometer method, as described in OECD Guideline 103, is a more reliable approach.[3][10] This method measures the equilibrium boiling temperature at a specific pressure, minimizing the risk of decomposition by ensuring a stable and controlled boiling state.
Experimental Protocol:
-
Apparatus Setup: Assemble the ebulliometer according to the manufacturer's instructions. This typically consists of a boiling flask, a condenser, a thermometer well, and a pressure measurement device.
-
Sample Charging: Introduce a sufficient volume of the sample into the boiling flask along with boiling chips to ensure smooth boiling.
-
Heating and Equilibration:
-
Begin heating the sample gently.
-
As the sample begins to boil, vapor will rise and then condense, returning to the flask. This process is known as reflux.
-
Adjust the heating rate to maintain a steady reflux.
-
-
Temperature Measurement: The thermometer is positioned in the vapor phase above the boiling liquid. The temperature will rise and then stabilize at the boiling point of the substance at the measured atmospheric pressure.
-
Data Recording: Record the stable temperature reading and the atmospheric pressure. For comparison with literature values, the boiling point can be corrected to standard pressure (760 mmHg) using the Clausius-Clapeyron equation or appropriate nomographs.
Self-Validating System: A key aspect of this method's reliability is the stability of the temperature reading. A constant temperature during steady reflux indicates that the true boiling point has been reached and that significant decomposition is not occurring. If the temperature continues to rise or fluctuates erratically, it may suggest thermal instability of the compound under the test conditions. Post-analysis characterization of the sample (e.g., by chromatography) can confirm its integrity.
Visualization of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination using an Ebulliometer.
Conclusion
The accurate determination of the boiling and melting points of this compound is fundamental to its effective application in research and drug development. While a predicted boiling point is available, there is a clear need for experimental validation to establish a reliable physicochemical profile for this compound. The detailed protocols provided in this guide, based on internationally recognized OECD guidelines, offer a robust framework for researchers to obtain accurate and reproducible data. By employing techniques such as Differential Scanning Calorimetry and ebulliometry, the scientific community can build a more complete and trustworthy understanding of this promising compound.
References
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OECD Test No. 103: Boiling Point. [Link]
-
OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point - Eurolab. [Link]
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OECD 102 / 103 - Phytosafe. [Link]
-
OECD n°102: Melting point/Melting interval - Analytice. [Link]
-
Determination of Melting points and Boiling points - Learning Space. [Link]
-
Test No. 103: Boiling Point - OECD (PDF). [Link]
-
Determination of melting and boiling points - University of Technology. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]
-
Determination of the Melting and Boiling Points of Compounds - YouTube. [Link]
-
BOILING POINT DETERMINATION - Al-Mustaqbal University College. [Link]
-
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-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. [Link]
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2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide:
Spectroscopic Characterization of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Introduction
In the landscape of chemical research and development, particularly in fields such as polymer chemistry and corrosion inhibition, the unambiguous structural confirmation of reagents is paramount.[1] this compound (CAS No. 17626-34-5) is a polyhydroxy tertiary amine whose utility is intrinsically linked to its distinct molecular architecture, featuring multiple hydroxyl groups, an ether linkage, and a central tertiary amine.[1] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to verify the identity and purity of this compound.
As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the analytical choices and the interpretation of the resulting spectra. This document is structured to empower researchers, scientists, and drug development professionals to confidently characterize this molecule, ensuring the integrity of their subsequent work.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is the first step in any spectroscopic analysis. The arrangement of its functional groups dictates the expected spectral features.
Molecular Structure Diagram
The structure combines a diethanolamine core with a 2-(2-hydroxyethoxy)ethyl substituent on the nitrogen atom.
Caption: Chemical structure of this compound.
Core Physicochemical Data
A summary of the fundamental properties of the target compound is essential for contextualizing the analytical data.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 17626-34-5 | [1] |
| Molecular Formula | C₈H₁₉NO₄ | Derived from structure |
| Molecular Weight | 193.24 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Expertise & Rationale: Experimental Design
The choice of NMR solvent is a critical first step. For a hydrophilic molecule like this, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are primary candidates.
-
D₂O: Using D₂O simplifies the ¹H NMR spectrum by causing the labile hydroxyl (-OH) protons to exchange with deuterium, effectively making them disappear from the spectrum. This removes potentially broad signals and complex coupling, allowing for a clearer view of the C-H backbone.
-
DMSO-d₆: This solvent allows for the direct observation of the -OH protons, which typically appear as distinct, albeit sometimes broad, signals. This can be useful for confirming the number of hydroxyl groups present.
For this guide, we will predict the spectrum as it would appear in a non-exchanging solvent to provide a complete assignment, while noting the effect of using D₂O.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show several overlapping multiplets due to the similarity of the ethylene glycol-type units. High-field NMR would be necessary for full resolution.
| Assigned Protons (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH₂ -N (C1, C3, C5) | 2.6 - 2.8 | t (triplet) | Adjacent to the electron-withdrawing nitrogen atom. |
| -CH₂ -OH (C2, C4, C8) | 3.5 - 3.7 | t (triplet) | Adjacent to the highly electronegative oxygen of the hydroxyl group.[2] |
| -O-CH₂ -CH₂-O- (C6, C7) | 3.4 - 3.6 | m (multiplet) | Located in an ether environment, deshielded by oxygen atoms.[2] |
| -CH₂ -O-CH₂- (C6) | 3.4 - 3.6 | t (triplet) | Adjacent to both a nitrogen (further away) and an ether oxygen. |
| -OH (O1, O2, O4) | 1.5 - 3.0 (variable) | br s (broad singlet) | Labile protons with variable chemical shift; signal would be absent in D₂O.[1] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. Due to symmetry in the diethanolamine portion, fewer than 8 signals might be observed.
| Assigned Carbons (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₂-N (C1, C3, C5) | 50 - 58 | Carbons directly attached to the amine nitrogen. |
| C H₂-OH (C2, C4, C8) | 60 - 65 | Carbons bonded to the terminal hydroxyl groups.[1] |
| -O-C H₂-C H₂-O- (C6, C7) | 68 - 72 | Carbons within the ether linkage, highly deshielded by oxygen.[1] |
Protocol: NMR Sample Preparation and Acquisition
This protocol ensures a self-validating system by including a known internal standard.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For quantitative analysis, use a solvent containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to automatically tune and shim the probe for the specific sample to maximize field homogeneity.
-
Acquisition: Acquire a ¹H NMR spectrum (e.g., 16 scans) followed by a ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, serving as a fingerprint for the compound.
Principles and Rationale
IR radiation excites molecular vibrations (stretching, bending). The specific frequencies at which a molecule absorbs this radiation are characteristic of its bonds. For this compound, we expect to see strong evidence of O-H, C-O, C-N, and C-H bonds. The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation for liquids or solids.
Interpretation of the IR Spectrum
The following table summarizes the key absorption bands anticipated for the title compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Very broad, strong absorption.[1][2] |
| 3000 - 2850 | C-H Stretch | Alkane (-CH₂) | Strong, sharp peaks.[3] |
| 1150 - 1050 | C-O Stretch | Ether, Alcohol | Strong, characteristic absorption.[1][2] |
| 1250 - 1020 | C-N Stretch | Tertiary Amine | Medium to weak absorption. |
Protocol: FTIR-ATR Data Acquisition
This protocol is designed for rapid and reproducible analysis.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Spectrum Collection: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquisition: Initiate the sample scan (typically averaging 16 or 32 scans for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Rationale: Ionization Technique
For a polar, non-volatile molecule containing multiple hydroxyl groups, Electrospray Ionization (ESI) is the method of choice. This "soft" ionization technique minimizes premature fragmentation and is highly effective at ionizing polar molecules directly from a solution. It typically produces a protonated molecular ion, [M+H]⁺.
Expected Mass Spectrum and Fragmentation
-
Molecular Ion: Given a molecular weight of 193.24 g/mol , the primary ion observed in positive-ion ESI mode will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 194.25.
-
Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would likely lead to fragmentation via cleavage of the C-C, C-O, and C-N bonds. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common and energetically favorable pathway.
Visualization of a Plausible Fragmentation Workflow
The following workflow illustrates the process from ionization to the generation of key fragment ions.
Caption: Proposed ESI-MS/MS workflow for this compound.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile. Add a trace amount of a weak acid (e.g., 0.1% formic acid) to promote protonation for positive-ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Tuning: Optimize key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.
-
MS Scan: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecular ion.
-
(Optional) MS/MS Scan: For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 194.25) as the precursor and applying collision energy to induce fragmentation. Record the resulting fragment ions.
Conclusion: A Unified Spectroscopic Profile
The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. The confirmation of this compound is achieved when:
-
Mass Spectrometry confirms the molecular weight via the [M+H]⁺ ion at m/z 194.25.
-
IR Spectroscopy confirms the presence of key functional groups, most notably the broad O-H stretch and the strong C-O stretch.
-
NMR Spectroscopy provides the definitive map of the C-H framework, confirming the specific connectivity and number of protons and carbons in their respective chemical environments.
Together, these three techniques provide a robust and self-validating analytical package, ensuring that the material in hand is indeed the correct structure and of sufficient purity for its intended application. This rigorous approach underpins scientific integrity and leads to reliable, reproducible research outcomes.
References
-
ResearchGate, "FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised...", ResearchGate GmbH, Available at: [Link]
Sources
synthesis pathway for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
An In-depth Technical Guide to the Synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Abstract & Compound Overview
This compound (CAS No. 17626-34-5) is a polyhydroxy tertiary amine characterized by a central imino group connected to two ethanol groups and one 2-(2-hydroxyethoxy)ethyl chain.[1] This structure, featuring multiple hydroxyl groups and a nitrogen atom, imparts high water solubility and chelating properties, making it a versatile molecule in various industrial and research applications.[1][2] Its primary uses include roles as a corrosion inhibitor for metals, a chain extender in the synthesis of polyurethane polymers, and as a building block in broader organic synthesis.[1] Preliminary studies also suggest potential antimicrobial properties.[1] This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis to inform researchers and development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and safety profile is critical for handling and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17626-34-5 | [1][3] |
| Molecular Formula | C₈H₁₉NO₄ | [2][3] |
| Molecular Weight | 193.24 g/mol | [1][3] |
| IUPAC Name | 2-[amino]ethan-1-ol | [1] |
| Density | 1.159 g/cm³ | [3] |
| Boiling Point | 357.9 °C at 760 mmHg | [3] |
| Flash Point | 170.3 °C | [3] |
| Water Solubility | High (LogP: -1.7) | [1][3] |
| Appearance | Viscous liquid or solid | [2] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation | [1][4][5] |
| Hazard | H319 | Causes serious eye irritation | [1][4] |
| Hazard | H335 | May cause respiratory irritation | [1] |
| Precautionary | P280 | Wear protective gloves/eye protection | [4][5] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [4][5] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
Core Synthesis Pathways: A Comparative Analysis
The synthesis of this compound can be achieved through several distinct routes. The selection of a specific pathway depends on factors such as desired scale, purity requirements, cost of starting materials, and adherence to green chemistry principles. The three primary methods are nucleophilic substitution, reductive amination, and direct ethoxylation.
Table 3: Comparative Analysis of Synthesis Pathways
| Parameter | Nucleophilic Substitution | Reductive Amination | Direct Ethoxylation |
| Starting Materials | 2-(2-chloroethoxy)ethanol, Diethanolamine | 2-(2-hydroxyethoxy)acetaldehyde, Ethanolamine | 2-(2-Aminoethoxy)ethanol, Ethylene Oxide |
| Typical Yield | 85–90%[1] | 80–85%[1] | Variable, dependent on control |
| Purity | 93–97%[1] | 90–95%[1] | Prone to polyethoxylated byproducts[6] |
| Key Advantage | High yield and purity | Avoids halogenated reagents ("Green")[1] | Utilizes common industrial feedstock |
| Key Disadvantage | Use of chlorinated intermediate | Aldehyde starting material can be unstable | Requires stringent control; hazardous reagent (Ethylene Oxide)[7] |
| Scalability | Good for lab and industrial scale | Good for lab scale; potential for catalyst costs at scale | Preferred for large industrial scale[8] |
Pathway 1: Nucleophilic Substitution
This pathway is a robust and high-yielding method based on a classical Williamson ether synthesis-like reaction, where an amine acts as the nucleophile.
Principle and Rationale
The core of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. Diethanolamine, a secondary amine, acts as a potent nucleophile, attacking the electrophilic carbon atom of 2-(2-chloroethoxy)ethanol.[1] The reaction is typically conducted in the presence of a base, such as sodium hydroxide, which serves a critical role: it neutralizes the hydrochloric acid formed as a byproduct. Without a base, the generated acid would protonate the diethanolamine, converting it into an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction.
Detailed Experimental Protocol
-
Reactor Setup: To a 1 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add diethanolamine (1.0 mol, 105.14 g) and ethanol (400 mL) as the solvent.
-
Base Addition: Begin stirring and slowly add sodium hydroxide (1.1 mol, 44.0 g) to the mixture.
-
Reagent Addition: Slowly add 2-(2-chloroethoxy)ethanol (1.0 mol, 124.56 g) dropwise to the flask over 1 hour. An exotherm may be observed; maintain the temperature below 60°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride byproduct and wash the filter cake with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel using a polar solvent system (e.g., a gradient of methanol in chloroform) to yield the final product.[1]
Reaction Mechanism
The mechanism is a direct Sₙ2 attack of the nitrogen atom of diethanolamine on the primary carbon bearing the chlorine atom.
Caption: Sₙ2 mechanism for nucleophilic substitution pathway.
Pathway 2: Reductive Amination
This approach aligns with green chemistry principles by avoiding halogenated intermediates and building the molecule through C-N bond formation via an imine intermediate.
Principle and Rationale
This two-step, one-pot synthesis begins with the condensation of 2-(2-hydroxyethoxy)acetaldehyde with ethanolamine.[1] This reaction forms a Schiff base, or imine, intermediate with the concomitant loss of a water molecule. The imine is not isolated but is reduced in situ to the desired secondary amine. The choice of reducing agent is key. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for laboratory scale, reducing the imine C=N bond without affecting other functional groups.[1] For larger scales, catalytic hydrogenation (H₂ with a Pd/C catalyst) offers higher atom economy but requires specialized pressure equipment.[1]
Detailed Experimental Protocol
-
Reactor Setup: In a flask equipped with a stirrer and addition funnel, dissolve ethanolamine (1.0 mol, 61.08 g) in methanol (500 mL).
-
Condensation: Cool the solution to 0-5°C in an ice bath. Slowly add 2-(2-hydroxyethoxy)acetaldehyde (1.0 mol, 104.10 g) dropwise, maintaining the low temperature to control the exothermic condensation reaction. Stir for 2 hours at this temperature to ensure complete imine formation.
-
Reduction: While still at 0-5°C, add sodium borohydride (1.2 mol, 45.38 g) portion-wise over 1-2 hours. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic. Remove the methanol under reduced pressure.
-
Purification: Basify the aqueous residue with NaOH solution to pH >12 and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by vacuum distillation.
Reaction Mechanism
The process involves the formation of an imine followed by its hydride reduction.
Caption: Two-step mechanism of the reductive amination pathway.
Pathway 3: Direct Ethoxylation
Direct ethoxylation is a common industrial method for producing ethanolamines due to the low cost and high reactivity of ethylene oxide.[8][9] However, this reactivity also presents significant challenges in selectivity and safety.
Principle and Rationale
This method involves the ring-opening of ethylene oxide by a primary amine, 2-(2-aminoethoxy)ethanol. The reaction is typically base-catalyzed, where the catalyst (e.g., NaOH or KOH) deprotonates the starting alcohol to form a more potent alkoxide nucleophile, which then attacks the ethylene oxide ring. The challenge lies in controlling the stoichiometry precisely.[10][11] If excess ethylene oxide is present, it can react with the hydroxyl groups of the newly formed product, leading to the formation of longer poly(ethylene glycol) chains—a common issue in ethoxylation reactions.[6][10]
Industrial-Scale Considerations
-
Reactor Design: The high exothermicity of the reaction requires reactors with excellent heat exchange capabilities, often plug flow reactors, to prevent thermal runaways.[7]
-
Safety: Ethylene oxide is a highly flammable, toxic, and explosive gas.[7] Industrial processes operate under strict safety protocols, often using a continuous process where ethylene oxide is metered carefully into the amine stream to ensure it is the limiting reagent, preventing dangerous accumulation.[7]
-
Catalysis: While the reaction can proceed without a catalyst, industrial processes often employ catalysts like zeolite HZSM-5 to improve reaction rates and selectivity, potentially reducing reaction times to 6-8 hours with yields around 92%.[1]
-
Solvent Management: To minimize costs and environmental impact, industrial processes prioritize the recovery and recycling of any solvents used.[1]
Industrial Workflow Diagram
Caption: Simplified workflow for industrial-scale direct ethoxylation.
Purification and Analytical Characterization
Regardless of the synthetic pathway chosen, rigorous purification and characterization are essential to ensure the final product meets the required specifications.
Purification Techniques
-
Vacuum Distillation: Given the compound's high boiling point (357.9 °C), purification via distillation must be performed under high vacuum to prevent thermal decomposition.[3] This method is effective at separating the target compound from lower-boiling starting materials or higher-boiling oligomeric byproducts.
-
Column Chromatography: For laboratory-scale purification requiring very high purity, silica gel column chromatography is effective.[1] A polar mobile phase, such as a methanol/chloroform or methanol/ethyl acetate gradient, is used to elute the highly polar product.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a standard method for assessing the purity of the final product and for quantifying it in various samples.[1] A mobile phase of acetonitrile and water is typically employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation. The ¹H NMR spectrum would show characteristic multiplets for the different -CH₂- groups, while the ¹³C NMR would confirm the presence of eight distinct carbon environments.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can confirm the molecular weight (193.24 g/mol ) and provide fragmentation patterns to support the structural assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would confirm the presence of key functional groups, showing a broad O-H stretching band for the hydroxyl groups and C-N and C-O stretching bands.
Conclusion
The synthesis of this compound can be effectively accomplished through several viable pathways. The nucleophilic substitution route offers a reliable, high-yielding method well-suited for both laboratory and industrial scales. The reductive amination pathway presents a compelling green alternative, avoiding halogenated compounds, making it ideal for applications where sustainability is a primary driver. Finally, direct ethoxylation remains the domain of large-scale industrial production, where expertise in handling hazardous materials and controlling reaction stoichiometry allows for cost-effective manufacturing. The ultimate choice of method will be guided by a strategic balance between scale, cost, safety, and environmental considerations.
References
-
GEO Specialty Chemicals. (2021, October 1). Safety Data Sheet. Retrieved January 22, 2026, from [Link]
-
PubChem Compound Summary for CID 44149096. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem Compound Summary for Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem Compound Summary for CID 108950. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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PubChem Compound Summary for CID 74429. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Kumar, S., et al. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S. Patent No. 7,038,078 B2.
- CN102115431A - Synthesis method of 2, 2-ethoxyethanol. (2011). Google Patents.
-
Wikipedia. (n.d.). Diethanolamine. Retrieved January 22, 2026, from [Link]
-
Jee, Y-A., et al. (2023). Electrochemical ethylene oxide synthesis from ethanol. ACS Catalysis. Retrieved from [Link]
- Yeakey, E. L., & Larkin, J. L. (2000). Production of diethanolamine. U.S. Patent No. 6,063,965A.
-
University of Texas. (n.d.). Design of a system of ethanolamine reactors. Retrieved January 22, 2026, from [Link]
-
Matus, E. K., et al. (2022). Demonstrating on-demand production of bio-ethylene oxide in a two-step dehydration-epoxidation process with chemical looping operations. Apollo - University of Cambridge Repository. Retrieved from [Link]
-
PERGAN. (2022, December 20). Safety data sheet PERGAQUICK A150 PM. Retrieved January 22, 2026, from [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Retrieved from [Link]
-
Grice, N. J., & Knifton, J. F. (1990). Production of ethanolamine by amination of ethylene oxide over acid activated clays. European Patent No. EP 0 375 267 B1. Retrieved from [Link]
-
StudyLib. (n.d.). Addition Reaction of Ethylene Oxide. Retrieved January 22, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-iminodiethanol. Retrieved January 22, 2026, from [Link]
-
Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide. Journal of the American Chemical Society. Retrieved from [Link]
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- 7. Ethanolamine Synthesis [owlnet.rice.edu]
- 8. Diethanolamine - Wikipedia [en.wikipedia.org]
- 9. US6063965A - Production of diethanolamine - Google Patents [patents.google.com]
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- 11. datapdf.com [datapdf.com]
A Technical Guide to the Commercial Sourcing and Quality Verification of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol for Research Applications
Introduction to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
This compound is a polyhydroxy tertiary amine that presents significant interest for researchers in materials science, chemical synthesis, and drug development.[1] Its molecular structure, featuring multiple hydroxyl groups and a central amine, imparts hydrophilicity and potent metal-chelating properties.[1] Understanding the sourcing landscape and ensuring the quality of this reagent is a critical first step for any research endeavor, directly impacting experimental reproducibility and the validity of results.
This guide provides an in-depth overview of the commercial suppliers, a framework for supplier selection, and robust protocols for the quality verification of this compound.
Chemical Identity and Synonyms
Properly identifying this compound is crucial to avoid sourcing incorrect materials, as numerous similar structures exist. The primary identifiers are:
-
Systematic Name: this compound
-
CAS Number: 17626-34-5
-
Molecular Formula: C₈H₁₉NO₄[2]
-
Common Synonyms:
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection and reaction temperature considerations.
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Density | 1.159 g/cm³ | [2] |
| Boiling Point | 357.9 °C at 760 mmHg | [2] |
| Flash Point | 170.3 °C | [2] |
| Polar Surface Area | 73.16 Ų | [2] |
| logP | -1.72 | [2] |
Relevance and Applications in Research
The unique structure of this molecule makes it a valuable tool in several scientific domains:
-
Chelating Agent: The amine and multiple hydroxyl groups can form stable coordination complexes with various metal ions, making it useful for stabilizing metals in solution or for developing novel catalysts.[1]
-
Corrosion Inhibition: Preliminary studies suggest its potential as a corrosion inhibitor, particularly for mild steel in acidic environments, opening avenues for materials science research.[1]
-
Synthetic Building Block: It serves as a precursor in the synthesis of more complex molecules, such as phosphonate N-oxides used as versatile water treatment agents.[3]
-
Polymer and Surfactant Chemistry: As a polyhydroxy amine, it can be a monomer or cross-linking agent in polymer synthesis or a hydrophilic head group in the design of specialty surfactants.
Commercial Suppliers and Sourcing Strategy
Identifying reliable suppliers for specialty chemicals like CAS 17626-34-5 requires a diligent approach. Availability may be limited compared to common lab reagents, with sourcing often relying on specialized fine chemical manufacturers and distributors.
Identified Commercial Suppliers
The following suppliers have been identified as listing this compound. This list is not exhaustive but provides a starting point for procurement.
| Supplier | Business Type | Location | Source |
| Benchchem | Supplier | N/A | [1] |
| Hangzhou Zhongqi Chem Co., Ltd. | Trader / Distributor | Hangzhou, China | [2] |
Note: Researchers should always conduct their own due diligence to ensure the supplier meets their specific quality and documentation requirements.
Supplier Selection Workflow
Choosing the right supplier is a balance of technical requirements, budget, and project timelines. The following workflow provides a logical pathway for making an informed decision.
Caption: Logical workflow for selecting a chemical supplier.
Key Considerations When Ordering
To prevent ambiguity and ensure you receive the correct material for your research:
-
Always Use the CAS Number: Reference CAS 17626-34-5 in all communications and purchase orders.
-
Request a Certificate of Analysis (CoA): A CoA is a non-negotiable document that provides lot-specific data on purity and other tested parameters. Request a typical CoA before purchasing and ensure a lot-specific one is provided with your shipment.
-
Inquire About Purity Assay Method: Understand how the supplier determines purity (e.g., GC, HPLC, Titration, NMR). This helps in interpreting the CoA and planning your own verification tests.
Incoming Quality Control and Verification
Relying solely on a supplier's CoA can introduce risks to your research. Independent verification of critical parameters is a hallmark of good laboratory practice and scientific integrity. It ensures that any observed experimental results are due to the intended variables, not to impurities or incorrect starting material.
Incoming Material Verification Workflow
A systematic approach to verifying new chemical batches is essential for maintaining high research quality standards.
Caption: Systematic workflow for incoming chemical QC.
Protocol: Identity Verification by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and accessible method to confirm the identity of a chemical by verifying the presence of its key functional groups.
Objective: To confirm the identity of the received this compound by comparing its IR spectrum to the expected functional groups.
Materials:
-
Received chemical sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Kimwipes and appropriate solvent (e.g., isopropanol) for cleaning the ATR crystal
Methodology:
-
Prepare the Instrument:
-
Ensure the FTIR spectrometer and its ATR accessory are clean and powered on.
-
Clean the ATR crystal surface with isopropanol and a Kimwipe, allowing it to fully evaporate.
-
-
Collect a Background Spectrum:
-
With the clean, empty ATR crystal in place, run a background scan. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O vapor) from your sample's spectrum.
-
-
Load the Sample:
-
Place a small amount of the viscous liquid sample onto the center of the ATR crystal using a clean spatula. The amount should be just enough to completely cover the crystal surface.
-
If the ATR has a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
-
Acquire the Sample Spectrum:
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
-
Analyze the Spectrum:
-
Process the resulting spectrum (e.g., baseline correction if necessary).
-
Identify the key absorption bands and compare them to the expected peaks for the molecule's structure:
-
~3350 cm⁻¹ (broad): Strong, broad peak characteristic of O-H (alcohol) stretching. The breadth is due to hydrogen bonding.
-
~2850-2950 cm⁻¹ (strong): Multiple sharp peaks corresponding to C-H (alkane) stretching.
-
~1100 cm⁻¹ (strong): C-O (ether and alcohol) stretching. This is often a prominent feature in polyether and polyalcohol compounds.
-
~1450 cm⁻¹: C-H bending.
-
-
Safety, Handling, and Storage
Disclaimer: A specific, verified Safety Data Sheet (SDS) for CAS 17626-34-5 was not available in the public domain at the time of this writing. The following guidance is based on the chemical's structure and data from related compounds like diethanolamine.[4] Researchers MUST obtain, read, and adhere to the supplier-specific SDS provided with their purchase.
Potential Hazard Identification
Based on its functional groups (tertiary amine, multiple alcohols), the following hazards should be anticipated:
-
Eye Irritation: Alcohols and amines can be irritating to the eyes. Serious eye damage is possible.
-
Skin Irritation: Prolonged contact may cause skin irritation or dermatitis.
-
Acute Oral Toxicity: May be harmful if swallowed.
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the material.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors, especially if heated.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling.
Storage Conditions
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids, as these may react exothermically with the amine and alcohol groups.[5][6]
Conclusion
This compound is a specialized chemical with valuable properties for various research applications. Successful procurement hinges on precise identification using its CAS number (17626-34-5), careful selection of a qualified supplier, and a demand for comprehensive documentation. Furthermore, integrating an independent quality verification step, such as the FTIR protocol detailed here, into the laboratory workflow is paramount for ensuring the integrity and reproducibility of your scientific work. Always prioritize safety by adhering to the supplier's specific SDS and employing good laboratory practices.
References
-
GEO Specialty Chemicals. SAFETY DATA SHEET - BISOMER® PTE. [Link]
-
PubChem, National Center for Biotechnology Information. 2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol. [Link]
-
PubChem, National Center for Biotechnology Information. 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. [Link]
- Google Patents. CA2022393C - Ethoxylated n,n-bis-phosphonomethyl 2-(hydroxy)
-
MDPI. Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. [Link]
-
European Chemicals Agency (ECHA). Substance Information - this compound. [Link]
-
National Institute of Standards and Technology (NIST). 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. [Link]
-
ResearchGate. N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. [Link]
-
Lirias, KU Leuven. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link]
-
PubChem, National Center for Biotechnology Information. N,N-Bis(2-hydroxyethyl)ethylenediamine. [Link]
-
PubMed Central, National Library of Medicine. Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. [Link]
-
Carl ROTH. Safety Data Sheet: 2,2'-iminodiethanol. [Link]
-
USA Suppliers. n-(2-hydroxyethyl)ethane diamine suppliers USA. [Link]
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- 3. CA2022393C - Ethoxylated n,n-bis-phosphonomethyl 2-(hydroxy)ethylamine n-oxides and water-soluble salts thereof - Google Patents [patents.google.com]
- 4. carlroth.com [carlroth.com]
- 5. geosc.com [geosc.com]
- 6. fishersci.pt [fishersci.pt]
Methodological & Application
The Versatile Role of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol in Modern Organic Synthesis
Introduction: Unveiling a Multifunctional Building Block
In the landscape of modern organic synthesis, the demand for versatile and multifunctional building blocks is ever-present. 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, a polyhydroxy tertiary amine, has emerged as a significant player in this arena. Its unique molecular architecture, featuring three hydroxyl groups and a tertiary amine, bestows upon it a valuable combination of reactivity, polarity, and chelating ability. This application note provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and materials science.
The presence of multiple hydroxyl groups makes this compound an excellent candidate for polymer synthesis, particularly as a crosslinking agent or chain extender in the production of polyurethanes and other polymers.[1] The tertiary amine functionality, coupled with the hydroxyl groups, allows it to act as a potent chelating agent for various metal ions, opening avenues for its use in catalysis and as a corrosion inhibitor.[1] This guide will delve into these key applications, providing both the theoretical underpinnings and practical methodologies for its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO₄ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| CAS Number | 17626-34-5 | [1] |
| Appearance | Viscous liquid or solid | |
| Solubility | Soluble in water and polar organic solvents | [1] |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered around two key areas: polymer chemistry and coordination chemistry.
Polymer Synthesis: A Key Component in Polyurethanes and Epoxy Resins
The trifunctional nature of this compound, with its three hydroxyl groups, makes it an ideal monomer for creating cross-linked polymers with enhanced thermal and mechanical properties.
In the synthesis of polyurethanes, diisocyanates react with polyols to form the characteristic urethane linkages. The inclusion of a crosslinking agent like this compound introduces branch points in the polymer chain, leading to the formation of a three-dimensional network. This network structure is crucial for achieving desirable properties such as increased rigidity, improved thermal stability, and enhanced chemical resistance in the final polyurethane material.
Protocol: Synthesis of a Cross-linked Polyurethane Foam
This protocol outlines a general procedure for the synthesis of a rigid polyurethane foam using this compound as a crosslinking agent.
Materials:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Polyether polyol (hydroxyl value ~400-500 mg KOH/g)
-
This compound
-
Amine catalyst (e.g., Dabco 33-LV)
-
Silicone surfactant
-
Blowing agent (e.g., water or a physical blowing agent)
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a suitable container, thoroughly mix the polyether polyol, this compound (typically 2-10% by weight of the polyol), the amine catalyst, silicone surfactant, and blowing agent.
-
The exact ratios will depend on the desired foam properties and should be determined empirically.
-
-
Mixing and Foaming:
-
In a separate container, measure the required amount of pMDI (Component B). The NCO:OH ratio is a critical parameter and is typically maintained between 1.05 and 1.2.
-
Rapidly add Component B to Component A and mix vigorously for 5-10 seconds until a homogeneous mixture is obtained.
-
Immediately pour the mixture into a mold.
-
-
Curing:
-
The foam will begin to rise and cure. Allow the foam to cure at room temperature for at least 24 hours.
-
For optimal properties, a post-curing step at an elevated temperature (e.g., 70°C for 3-4 hours) may be beneficial.
-
Characterization:
The resulting polyurethane foam can be characterized by its density, compressive strength, and thermal stability (using thermogravimetric analysis, TGA). The degree of crosslinking can be inferred from the glass transition temperature (Tg) determined by differential scanning calorimetry (DSC).
The hydroxyl groups of this compound can also react with the epoxide rings of epoxy resins, leading to the formation of a cross-linked network. This reaction is typically slower than amine-based curing but can be advantageous in applications where a longer pot life is desired. The tertiary amine within the molecule can also act as a catalyst for the curing reaction. The use of this compound can improve the flame retardancy of the resulting epoxy resin.[3]
Protocol: Curing of a Bisphenol A-based Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Optional: Accelerator (e.g., a tertiary amine or an imidazole)
Procedure:
-
Mixing:
-
In a suitable container, weigh the epoxy resin and this compound. The stoichiometric ratio of hydroxyl groups to epoxy groups should be calculated to achieve the desired degree of crosslinking.
-
If an accelerator is used, add it to the mixture at this stage.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
-
Curing:
-
Pour the mixture into a mold or apply it as a coating.
-
Cure the resin at an elevated temperature. A typical curing schedule might be 2 hours at 120°C followed by 2 hours at 150°C. The exact conditions will depend on the specific epoxy resin and the desired properties.
-
Characterization:
The cured epoxy resin can be evaluated for its mechanical properties (tensile strength, flexural strength), thermal properties (Tg by DSC, thermal stability by TGA), and chemical resistance.
Coordination Chemistry: A Ligand for Metal Complexes
The presence of both nitrogen and oxygen donor atoms in this compound makes it an effective chelating agent for a variety of metal ions.[1] This property can be harnessed for applications in catalysis, as metal scavengers, and in the development of functional materials.
Protocol: Synthesis of a Copper(II) Complex
This protocol provides a general method for the synthesis of a copper(II) complex with this compound.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Ethanol
Procedure:
-
Ligand Solution:
-
Dissolve a specific amount of this compound in ethanol in a round-bottom flask with stirring.
-
-
Addition of Metal Salt:
-
In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in ethanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring.
-
-
Complex Formation:
-
A color change is typically observed upon addition of the metal salt, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Isolation and Purification:
-
The resulting complex may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the complex remains in solution, the solvent can be removed under reduced pressure to yield the product. Recrystallization from a suitable solvent system may be necessary for purification.
-
Characterization:
The synthesized metal complex can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy to study the coordination environment of the metal ion, and Fourier-transform infrared (FTIR) spectroscopy to observe changes in the vibrational frequencies of the ligand upon coordination. The structure of the complex can be definitively determined by single-crystal X-ray diffraction if suitable crystals can be obtained. The catalytic activity of such complexes can then be explored in various organic transformations.[4][5][6][7]
Emerging Applications and Future Outlook
Beyond the well-established roles in polymer and coordination chemistry, research is exploring other potential applications of this compound. Its use as a precursor for functionalized molecules, such as the water treatment agent N,N-bis-phosphonomethyl 2-(hydroxyethoxy)ethylamine N-oxide, highlights its potential as a versatile starting material.[8] Furthermore, its inherent polarity and multiple hydrogen bonding sites suggest potential applications in the formulation of specialty chemicals and as a component in functional fluids.
As the drive for novel materials with tailored properties continues, the strategic incorporation of multifunctional building blocks like this compound will undoubtedly play a crucial role. Future research is expected to further elucidate its utility in areas such as drug delivery, smart materials, and sustainable chemistry.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its trifunctional nature allows it to serve as an effective crosslinking agent in the production of high-performance polymers like polyurethanes and epoxy resins. Concurrently, its ability to chelate metal ions opens up possibilities for its use in catalysis and materials science. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and professionals seeking to harness the synthetic potential of this multifaceted compound.
References
-
[Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes - ResearchGate]([Link])
-
[bis-\2-Hydroxy-ethyl-piperazine - European Patent Office - EP 0338385 B1]([Link] AwMzM4MzgzQjEvb3JpZ2luYWw=&i=en)
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | C8H20N2O3 | CID 108950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. functmaterials.org.ua:443 [functmaterials.org.ua:443]
- 6. ias.ac.in [ias.ac.in]
- 7. nanobioletters.com [nanobioletters.com]
- 8. CA2022393C - Ethoxylated n,n-bis-phosphonomethyl 2-(hydroxy)ethylamine n-oxides and water-soluble salts thereof - Google Patents [patents.google.com]
Application Note: Utilizing 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol for Metal Ion Chelation
Abstract
This guide provides a comprehensive overview of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, a versatile polyhydroxy tertiary amine, and its application as a multidentate chelating agent for metal ions. We will explore its chemical properties, the fundamental mechanism of chelation, and its utility in diverse fields such as pharmaceuticals, industrial processes, and analytical chemistry. Detailed, field-tested protocols for the practical determination of its chelation capacity for divalent cations like Ca²⁺ and Fe²⁺ are presented, offering researchers and drug development professionals a robust framework for its application.
Introduction and Chemical Profile
This compound (CAS No: 17626-34-5) is a unique hydrophilic molecule belonging to the bisethanolamine family.[1] Its structure is distinguished by a central tertiary amine and multiple hydroxyl and ether functional groups.[1] This combination of features confers high water solubility and, critically, the ability to act as a multidentate ligand capable of forming stable complexes with a variety of metal ions.[1][2] The term chelation, derived from the Greek word for "claw," describes the process where a single ligand molecule forms multiple coordination bonds with a central metal ion, effectively sequestering it within a stable, ring-like structure.[3][4] This action blocks the metal ion's reactive sites, thereby controlling its chemical activity and preventing it from participating in undesirable reactions.[5]
The applications of such chelating agents are extensive, ranging from preventing metal-catalyzed degradation in pharmaceutical formulations and acting as corrosion inhibitors, to their use in drug delivery systems and environmental remediation.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17626-34-5 | [2][7] |
| Molecular Formula | C₈H₁₉NO₄ | [7] |
| Molecular Weight | 193.24 g/mol | [7] |
| Appearance | Viscous liquid or solid | [2] |
| Solubility | Water soluble | [2] |
| Density | 1.159 g/cm³ | [7] |
| Boiling Point | 357.9 °C at 760 mmHg | [7] |
| Flash Point | 170.3 °C | [7] |
Mechanism of Chelation
The efficacy of this compound as a chelating agent stems from the cooperative action of its nitrogen and oxygen atoms. The lone pair of electrons on the central tertiary nitrogen atom and the oxygen atoms of the hydroxyl and ether groups act as Lewis bases (electron donors), coordinating with a positively charged metal ion (a Lewis acid). This forms multiple coordinate bonds, resulting in a stable, heterocyclic ring structure that sequesters the metal ion.[1][4][5]
The stability of the resulting metal complex is a critical parameter, often quantified by the stability constant (log K). A higher stability constant indicates a stronger bond between the chelating agent and the metal ion.[5] When multiple metal ions are present, the chelating agent will preferentially bind to the ion with which it forms the most stable complex (i.e., the highest log K value).[5] This selectivity is crucial for applications like targeted heavy metal removal or preventing specific metal-catalyzed reactions.
Figure 1: Chelation of a divalent metal ion (M²⁺) by this compound.
Application Protocols
The following protocols provide a framework for quantifying the metal ion chelating capacity of this compound. These methods are adaptable for various research and quality control settings.
Protocol: Spectrophotometric Determination of Iron (Fe²⁺) Chelation Capacity
Principle: This assay is based on the competition between the chelating agent and a chromogenic indicator, ferrozine, for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that strongly absorbs light at 562 nm.[8] When the chelating agent is added, it sequesters Fe²⁺, preventing the formation of the Fe²⁺-ferrozine complex and causing a measurable decrease in absorbance. The percentage of chelation is calculated based on this reduction.[8]
Materials:
-
This compound (Test Chelator)
-
EDTA (Reference Standard Chelator)[8]
-
Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄)
-
Ferrozine
-
HEPES or other suitable buffer (pH 7.4)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Test Chelator Stock (10 mM): Prepare a stock solution of this compound in deionized water. Create a dilution series (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mM).
-
FeCl₂ Solution (2 mM): Dissolve an appropriate amount of FeCl₂ in deionized water.
-
Ferrozine Solution (5 mM): Dissolve ferrozine in deionized water.
-
-
Assay Execution:
-
Label microcentrifuge tubes or a 96-well plate for Control, Blank, and Samples.
-
To the sample wells, add 50 µL of the various test chelator dilutions.
-
To the control well, add 50 µL of deionized water instead of the chelator.
-
Initiate the reaction by adding 25 µL of the 2 mM FeCl₂ solution to all wells except the Blank. Mix gently.
-
Incubate for 10 minutes at room temperature to allow for chelation to occur.
-
Add 100 µL of the 5 mM ferrozine solution to all wells. The solution in the control well should turn a deep magenta.
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance of all wells at 562 nm. Use the Blank to zero the spectrophotometer.
-
Calculate the percentage of Fe²⁺ chelation using the following formula[8]:
-
Chelation (%) = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test chelator.
-
-
-
Self-Validation:
-
Run the same assay using EDTA as a positive control to validate the assay's performance. The results should be consistent with known EDTA chelation capacities.[9]
-
Protocol: Titrimetric Determination of Calcium (Ca²⁺) Chelation Capacity
Principle: This method determines the chelation capacity for calcium ions via direct titration. A standardized solution of a calcium salt is used to titrate a solution of the chelating agent in the presence of a calcium-sensitive indicator. The endpoint, indicated by a color change, signifies the saturation of the chelator with calcium ions.
Materials:
-
This compound (Test Chelator)
-
Calcium Acetate or Calcium Chloride (for standard solution)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T or Calmagite indicator
-
Deionized water
-
Burette, flasks, and magnetic stirrer
Procedure:
-
Reagent Preparation:
-
Standard Calcium Solution (e.g., 0.01 M): Accurately prepare a standard solution of calcium acetate in deionized water.
-
Test Chelator Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
-
Titration:
-
Pipette a precise volume (e.g., 25.00 mL) of the test chelator solution into an Erlenmeyer flask.
-
Add deionized water to bring the volume to ~100 mL.
-
Add 2 mL of the pH 10 buffer solution.
-
Add a small amount of the chosen calcium indicator. The solution should turn a distinct color (e.g., blue for Eriochrome Black T).
-
Titrate the solution with the standard calcium solution from the burette while stirring continuously.
-
The endpoint is reached when the solution undergoes a sharp, permanent color change (e.g., from blue to violet/red).
-
-
Calculation:
-
Record the volume of the calcium standard solution used (V_Ca).
-
Calculate the calcium chelating ability in mg/g using a formula adapted from standard titration principles[10]:
-
Chelating Ability (mg Ca²⁺/g) = (C_Ca * V_Ca * M_Ca) / m_chelator
-
Where:
-
C_Ca = Concentration of the standard calcium solution (mol/L)
-
V_Ca = Volume of calcium solution consumed (L)
-
M_Ca = Molar mass of calcium (40078 mg/mol)
-
m_chelator = Mass of the chelating agent in the titrated sample (g)
-
-
-
Figure 2: Workflow for the spectrophotometric determination of iron chelation capacity.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed. This compound and its reaction masses can cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area to avoid inhalation of any aerosols or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and heat, in the original tightly sealed container.[11]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] Seek medical attention if irritation persists.
Always consult the most current Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.
References
-
The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis-. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-((2-(Dodecyloxy)ethyl)imino)bis(ethanol). Retrieved from [Link]
-
NIST. (n.d.). 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. Retrieved from [Link]
-
Santos, É. S., Teixeira, L. M., & Castro, J. C. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44. Retrieved from [Link]
-
GEO Specialty Chemicals. (2021). SAFETY DATA SHEET. Retrieved from [Link]
-
Radical Polymers. (n.d.). Chelation. Retrieved from [Link]
-
PERGAN. (n.d.). pergaquick a150 pm. Retrieved from [Link]
-
Romero, M. I., et al. (2023). Study of Chelating Agent—Surfactant Interactions on the Interphase as Possibly Useful for the Well Stimulation. MDPI. Retrieved from [Link]
-
Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. Retrieved from [Link]
-
Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-iminodiethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Chelation. Retrieved from [Link]
- Google Patents. (n.d.). US4622420A - Chelating agents and method.
-
Al-Bayati, Y. K. H., & Al-Amery, M. H. A. (2022). Synthesis and Characterization of Chelating Hyperbranched Polyester Nanoparticles for Cd(II) Ion Removal from Water. National Institutes of Health (NIH). Retrieved from [Link]
-
LANXESS. (n.d.). Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]-. Retrieved from [Link]
- Google Patents. (n.d.). A kind of test method of chelating acid to metal calcium ion chelating ability.
-
Foxangle. (2024). Examples of Chelating Agents Used in Industrial Applications. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ChemBK. (n.d.). Ethanol, 2,2'-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bis- Request for Quotation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Metal Chelation of Polyphenols. Retrieved from [Link]
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- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
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- 12. msds.glasurit.com [msds.glasurit.com]
- 13. pergan.com [pergan.com]
- 14. carlroth.com [carlroth.com]
Application Notes & Protocols for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol as a Hydrophilic Modifier and Co-Surfactant
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5). While structurally related to ethoxylated amine surfactants, this molecule's high degree of hydrophilicity and lack of a significant lipophilic tail define its primary role not as a classical amphiphilic surfactant, but as a potent hydrophilic modifier, stabilizer, and co-emulsifier in aqueous and multiphase systems. These protocols are designed to elucidate its functional properties and provide a framework for its effective use in formulation development.
Scientific Introduction & Physicochemical Profile
This compound is a polyhydroxy tertiary amine featuring a central nitrogen atom bonded to two ethanol groups and one 2-(2-hydroxyethoxy)ethyl group.[1][2] This structure imparts complete water solubility and a high affinity for polar surfaces.[2]
Unlike traditional surfactants, which possess a distinct hydrophobic tail (e.g., a C12-C18 alkyl chain) and a hydrophilic head, this molecule is predominantly hydrophilic. Its "surfactant-like" activity arises from its ability to orient at interfaces, modify surface polarity, and provide steric hindrance, rather than forming micelles to solubilize nonpolar substances. Its utility is best realized when used to enhance the stability of systems already containing a primary emulsifier or to disperse polar materials in aqueous media.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17626-34-5 | [2] |
| Molecular Formula | C₈H₁₉NO₄ | [2][3] |
| Molecular Weight | 193.24 g/mol | [3] |
| Appearance | Viscous liquid or solid | [2] |
| Boiling Point | 357.9 °C at 760 mmHg | [1][3] |
| Density | ~1.159 g/cm³ | [3] |
| Solubility | Soluble in water | [2] |
Visualization: Structural Comparison
To understand its unique function, it is crucial to compare its structure to that of a conventional nonionic surfactant, such as a fatty amine ethoxylate.
Caption: Structural contrast between the target molecule and a typical surfactant.
Core Applications & Mechanistic Rationale
The properties of this compound lend it to several specialized applications beyond conventional emulsification.
-
Co-Emulsifier and Emulsion Stabilizer: In oil-in-water (O/W) emulsions, it can be incorporated alongside a primary surfactant. It migrates to the oil-water interface, where its bulky, hydrated structure provides a steric barrier that prevents oil droplet coalescence, thereby enhancing long-term stability.
-
Aqueous Dispersant: For solids like pigments, inorganic nanoparticles, or poorly soluble drug crystals, it can adsorb to the particle surface. Its hydrophilic chains extend into the aqueous phase, preventing particle agglomeration through steric repulsion. This is particularly effective for polar or charged surfaces.
-
Surface Wetting and Modification: Its ability to lower the contact angle of water on polar surfaces makes it a useful wetting agent in formulations applied to glass, metals, or certain textiles.
-
Corrosion Inhibition: The molecule can form a protective film on metal surfaces, a notable application in acidic environments.[1]
-
Chelating Agent: The presence of both nitrogen and oxygen atoms allows it to chelate metal ions, which can help stabilize formulations sensitive to metal-catalyzed degradation.[1][2]
Experimental Protocols
These protocols are designed to be foundational, providing a basis for adaptation to specific research and development needs. Always consult the Safety Data Sheet (SDS) before handling.
Protocol 1: Evaluation as a Co-Emulsifier in an O/W Emulsion
Objective: To determine the efficacy of this compound in improving the kinetic stability of a model O/W emulsion.
Materials:
-
This compound
-
Primary Surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate)
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Deionized Water
-
High-shear homogenizer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Glass vials
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10% (w/v) aqueous stock solution of the target compound.
-
Prepare a 5% (w/v) aqueous stock solution of the primary surfactant.
-
-
Formulation Preparation (Example for a 10% O/W Emulsion):
-
Control Formulation: In a beaker, combine 5 mL of the primary surfactant stock solution with 80 mL of deionized water. While mixing at low shear, slowly add 10 mL of the oil phase.
-
Test Formulation: In a separate beaker, combine 5 mL of the primary surfactant stock solution, a specified volume of the target compound's stock solution (e.g., to achieve final concentrations of 0.1%, 0.5%, and 1.0%), and bring the total aqueous volume to 90 mL with deionized water. While mixing, slowly add 10 mL of the oil phase.
-
-
Homogenization:
-
Subject each formulation to high-shear homogenization at a consistent speed and duration (e.g., 10,000 RPM for 5 minutes) to form a pre-emulsion.
-
-
Stability Assessment:
-
Transfer aliquots of each emulsion into sealed glass vials.
-
Initial Analysis (T=0): Measure the mean droplet size and polydispersity index (PDI) using a particle size analyzer.
-
Accelerated Aging: Store the vials under controlled conditions (e.g., 40°C) and at room temperature.
-
Follow-up Analysis: At predetermined time points (e.g., 24h, 1 week, 1 month), visually inspect for phase separation, creaming, or coalescence. Re-measure the particle size distribution to quantify changes.
-
Expected Outcome: The test formulations containing this compound are expected to show a slower rate of increase in mean droplet size and less visible phase separation over time compared to the control.
Visualization: O/W Emulsion Stability Workflow
Caption: Workflow for assessing co-emulsifier performance.
Protocol 2: Preparation of an Aqueous Dispersion of Zinc Oxide (ZnO)
Objective: To utilize this compound as a dispersing agent for inorganic particles in water.
Materials:
-
This compound
-
Zinc Oxide (ZnO) powder (nanoparticle or micron-sized)
-
Deionized Water
-
Probe sonicator or bath sonicator
-
pH meter
Methodology:
-
Prepare Dispersant Solution: Prepare several aqueous solutions of the target compound at different concentrations (e.g., 0.5%, 1.0%, 2.0% w/v). Adjust the pH to a desired value (e.g., 7.5) if necessary, as surface charge can be pH-dependent.
-
Dispersion Preparation:
-
For each dispersant concentration, add a fixed amount of ZnO powder (e.g., 1.0% w/v) to the solution.
-
Create a control sample with ZnO powder in deionized water only.
-
-
Sonication:
-
Submerge the vials in an ice bath to prevent overheating.
-
Apply ultrasonic energy using a probe sonicator (e.g., 40% amplitude, 10 minutes with pulse cycles) to break apart agglomerates.
-
-
Stability Assessment:
-
Transfer the dispersions to clear, sealed test tubes or cuvettes.
-
Visual Observation: Allow the dispersions to stand undisturbed. Photograph the samples at regular intervals (e.g., 1h, 6h, 24h) to visually document the rate of sedimentation. The control sample is expected to sediment rapidly.
-
Quantitative Analysis (Optional): Use a UV-Vis spectrophotometer to measure the absorbance at a wavelength where ZnO absorbs but does not scatter excessively (e.g., 375 nm). A slower decrease in absorbance over time in the upper portion of the cuvette indicates better stability.
-
Safety and Handling
While comprehensive data for the pure substance is limited, related compounds and available information suggest the following precautions:
-
Hazards: May cause serious eye damage and skin irritation.[4][5][6] Harmful if swallowed.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[4]
-
Handling: Use in a well-ventilated area.[4] Avoid generating aerosols. Eyewash stations and safety showers should be readily accessible.[4]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials.[4] Keep containers tightly sealed.
References
-
SAFETY DATA SHEET - GEO Specialty Chemicals. [Link]
-
pergaquick a150 pm - Organische Peroxide - PERGAN. [Link]
-
[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[[2 - Brenntag. [Link]
-
2-(2-hydroxyethoxy)ethyl]imino]bisethanol - chemical-label.com. [Link]
-
Cas 1733-93-3,2,2'-[2-(dodecyloxy)ethyl]imino]bisethanol | lookchem. [Link]
-
FATTY AMINE ETHOXYLATES - Ataman Kimya. [Link]
-
Application of Surfactants - Fatty Amine Ethoxylates - Rimpro India. [Link]
-
Application of Surfactants – Fatty Amine Ethoxylates by Govind Patel - Issuu. [Link]
-
2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol - PubChem. [Link]
-
2-(Dodecyloxy)ethyl)imino)bis(ethanol) - PubChem. [Link]
Sources
The Versatile Role of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol in Advanced Polymer Formulations
Introduction: Unveiling a Multifunctional Building Block
In the dynamic landscape of polymer chemistry, the strategic selection of monomers and crosslinkers is paramount to tailoring the final properties of a material. 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a polyhydroxy tertiary amine that has emerged as a valuable, multifunctional building block in the synthesis of a variety of polymers.[1] Its unique molecular architecture, featuring three hydroxyl groups and a tertiary amine, imparts a versatile reactivity that allows it to function as a chain extender, crosslinker, and modifier in polymer systems.[2] This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the formulation of polyurethanes and hydrogels, targeting researchers, scientists, and professionals in drug development.
The presence of multiple hydroxyl groups makes this compound highly reactive with isocyanates, a cornerstone of polyurethane chemistry.[3][4] Furthermore, these hydrophilic functionalities, combined with its water-solubility, make it an intriguing candidate for the development of hydrogels for biomedical applications.[5][6] The tertiary amine group can also play a role in catalysis and influencing the overall properties of the polymer network. This guide will delve into the practical application of these properties, providing scientifically grounded protocols for innovation in polymer synthesis.
Application I: A Chain Extender in Polyurethane Synthesis for Enhanced Properties
In the realm of polyurethanes, this compound serves as an effective chain extender, contributing to the hard segment of the polymer.[1][7] The reaction of its hydroxyl groups with diisocyanates leads to the formation of urethane linkages, building up the polymer backbone.[3][4] The choice of chain extender is a critical determinant of the final mechanical and thermal properties of the polyurethane. The structure of this compound, with its potential for creating a high density of urethane groups and its inherent polarity, can significantly influence the microphase separation between the hard and soft segments of the polyurethane, thereby impacting its elasticity, tensile strength, and thermal stability.[8][9]
Causality of Experimental Choices
The selection of a two-step prepolymer method for polyurethane synthesis offers superior control over the polymer architecture compared to a one-shot process.[1] In the first step, a prepolymer with terminal isocyanate groups is formed by reacting a polyol with an excess of diisocyanate. This approach ensures a more uniform distribution of the hard segments upon the subsequent addition of the chain extender. The choice of catalyst, such as dibutyltin dilaurate, is crucial for controlling the reaction rate and minimizing side reactions.[10] The stoichiometry of the reactants, particularly the NCO:OH ratio, is meticulously controlled to achieve the desired molecular weight and polymer properties.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol details the synthesis of a polyurethane elastomer using this compound as a chain extender via a two-step prepolymer method.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
Part 1: Prepolymer Synthesis
-
Drying of Reactants: Thoroughly dry the PTMEG at 80°C under vacuum for at least 4 hours to remove any residual moisture, which can react with the isocyanate.[11]
-
Reaction Setup: Assemble the reaction flask and purge with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Reactant Addition: Charge the dried PTMEG (e.g., 0.1 mol) into the reaction flask.
-
MDI Addition: While stirring, slowly add MDI (e.g., 0.2 mol) to the flask at room temperature. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Reaction: Heat the mixture to 70-80°C and maintain for 2-3 hours with continuous stirring under a nitrogen blanket. The viscosity of the mixture will increase as the prepolymer forms.
-
Monitoring: The reaction progress can be monitored by determining the NCO content of the prepolymer using the standard di-n-butylamine back-titration method.
Part 2: Chain Extension
-
Chain Extender Solution: Prepare a solution of this compound (e.g., 0.1 mol) in anhydrous DMF.
-
Cooling: Cool the NCO-terminated prepolymer to approximately 50-60°C.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the prepolymer and stir for 5 minutes.
-
Chain Extension Reaction: Slowly add the chain extender solution to the prepolymer with vigorous stirring. An exothermic reaction will occur, and the viscosity will increase significantly.
-
Casting and Curing: Once the chain extender is fully added, pour the viscous polymer solution into a preheated mold. Cure the polymer in an oven at 80-100°C for 12-24 hours.
-
Post-Curing: After demolding, post-cure the polyurethane elastomer at room temperature for at least 7 days to ensure complete reaction and stabilization of properties.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of NH and C=O peaks).[9]
-
Thermal Analysis (DSC, TGA): Determine the glass transition temperature (Tg) and thermal stability of the resulting polyurethane.[12]
-
Mechanical Testing: Evaluate the tensile strength, elongation at break, and modulus of the elastomer.
Data Presentation
| Property | Expected Value Range |
| Tensile Strength | 20 - 40 MPa |
| Elongation at Break | 400 - 800 % |
| Glass Transition Temp. (Tg) | -50 to -30 °C (Soft Segment) |
| Thermal Decomposition Temp. | > 250 °C |
Workflow Visualization
Caption: Workflow for the two-step synthesis of a polyurethane elastomer.
Application II: A Novel Crosslinker for Hydrogel Formulation
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water.[6][13] Their biocompatibility and tunable properties make them ideal for various biomedical applications, including drug delivery and tissue engineering.[14][15] this compound, with its multiple hydroxyl groups, can act as a crosslinking agent to form a stable hydrogel network.[5] The hydroxyl groups can react with complementary functional groups, such as isocyanates or activated carboxylic acids, to form covalent crosslinks.[13]
Rationale for Protocol Design
This protocol utilizes a diisocyanate as a crosslinking agent to react with the hydroxyl groups of this compound and a hydrophilic polymer like polyethylene glycol (PEG). This method allows for the formation of a chemically crosslinked hydrogel with a defined network structure.[13] The degree of crosslinking, and thus the swelling behavior and mechanical properties of the hydrogel, can be controlled by adjusting the molar ratio of the crosslinker to the hydroxyl-containing components.
Experimental Protocol: Preparation of a Crosslinked Hydrogel
This protocol describes the synthesis of a hydrogel using this compound as a crosslinking agent.
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG, Mn = 4000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Glass vials with magnetic stir bars
-
Nitrogen-purged glove box or Schlenk line
-
Syringes
Procedure:
-
Component Preparation: In a nitrogen-purged environment, prepare a solution of PEG and this compound in anhydrous DMSO. A typical molar ratio might be 1:1.
-
Crosslinker Addition: To a separate vial, add the desired amount of HDI. The molar ratio of NCO groups (from HDI) to the total OH groups (from PEG and the crosslinker) will determine the crosslinking density. A ratio of 0.5 to 1.0 is a good starting point.
-
Mixing and Gelation: Rapidly inject the PEG/crosslinker solution into the vial containing HDI and vortex thoroughly for 30 seconds.
-
Curing: Allow the mixture to stand at room temperature. Gelation should occur within a few minutes to an hour, depending on the reactant concentrations.
-
Solvent Exchange and Swelling: Once the gel is formed, immerse it in a large volume of deionized water to remove the DMSO. Subsequently, transfer the hydrogel to PBS (pH 7.4) and allow it to swell to equilibrium. The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Characterization:
-
Swelling Studies: Determine the equilibrium swelling ratio in PBS.
-
Rheological Analysis: Measure the storage (G') and loss (G'') moduli to characterize the mechanical properties of the hydrogel.
-
Scanning Electron Microscopy (SEM): Visualize the porous microstructure of the hydrogel network.
Logical Relationship Diagram
Caption: Logical flow of hydrogel formation and property tuning.
Conclusion
This compound stands out as a highly adaptable molecule in the field of polymer chemistry. Its trifunctional hydroxyl groups and tertiary amine moiety provide a rich platform for designing polymers with tailored properties. As a chain extender in polyurethanes, it contributes to the development of robust elastomers. In hydrogel formulations, it acts as a valuable crosslinker, enabling the creation of biocompatible and highly absorbent networks. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists to explore the full potential of this versatile compound in creating next-generation polymeric materials for a wide array of applications, from advanced coatings to innovative biomedical devices.
References
-
Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press. [Link]
-
Akcelrud, L. (2000). Design of Polyurethanes. Progress in Polymer Science, 25(6), 875-932. [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. [Link]
-
Hennink, W. E., & van Nostrum, C. F. (2012). Novel crosslinking methods to design hydrogels. Advanced Drug Delivery Reviews, 64, 223-236. [Link]
-
Yilgor, I., & Yilgor, E. (2014). Silicone containing copolymers: A review. Progress in Polymer Science, 39(6), 1165-1195. [Link]
-
Oprea, S. (2010). Synthesis and characterization of new polyurethane elastomers based on aromatic diisocyanate and poly(ethylene-adipate)diol. Materials & Design, 31(7), 3291-3297. [Link]
-
PubChem. 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. [Link]
-
Annabi, N., et al. (2014). Hydrogel biomaterials from natural polymers for tissue engineering. Advanced Drug Delivery Reviews, 64, 16-29. [Link]
-
PubChem. 2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol. [Link]
-
Hatakeyama, T., & Quinn, F. X. (1999). Thermal Analysis: Fundamentals and Applications to Polymer Science. John Wiley & Sons. [Link]
-
Chattopadhyay, D. K., & Raju, K. V. S. N. (2007). Structural engineering of polyurethane coatings for high performance applications. Progress in Polymer Science, 32(3), 352-418. [Link]
-
Bayer MaterialScience. The Chemistry of Polyurethane Coatings. [Link]
-
Biswas, T. (2021, December 4). Polyurethane preparation (Chemistry). [Video]. YouTube. [Link]
- Google Patents.
-
ResearchGate. Side Reactions in the Formation of Polyurethanes. [Link]
-
AIDIC. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
-
Research, Society and Development. Recent advances in the development of the physically crosslinked hydrogels and their biomedical applications. [Link]
-
ScienceOpen. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. [Link]
Sources
- 1. aidic.it [aidic.it]
- 2. semanticscholar.org [semanticscholar.org]
- 3. l-i.co.uk [l-i.co.uk]
- 4. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 5. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bhu.ac.in [bhu.ac.in]
- 11. US5229454A - Process for removing water from polyurethane ingredients - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
experimental setup for reactions involving 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
An Application Guide to the Experimental Utility of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the experimental applications of this compound. It moves beyond standard protocols to provide a foundational understanding of the molecule's reactivity, the rationale behind experimental design, and validated methodologies for its principal applications.
Introduction: A Molecule of Versatile Functionality
This compound (CAS No. 17626-34-5) is a multifunctional organic compound whose utility is derived from its unique molecular architecture.[1] Structurally, it is a tertiary amine featuring three hydrophilic hydroxyethyl chains, one of which is extended by an ether linkage.[2] This combination of a central nitrogen atom and multiple hydroxyl (-OH) groups imparts significant polarity and, most importantly, confers the ability to act as a potent multidentate chelating agent.[2] The lone pair electrons on the nitrogen and oxygen atoms can form coordinate bonds with a variety of metal ions, making it a valuable tool in fields ranging from materials science to analytical chemistry. This guide will explore its primary applications as a metal ion complexing agent, a corrosion inhibitor, and a monomer in polymer synthesis, providing detailed protocols for each.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a compound's properties is the bedrock of safe and effective experimentation. The physical characteristics of this compound are a direct consequence of its molecular structure. The presence of multiple hydroxyl groups and the ether linkage allows for extensive hydrogen bonding, resulting in a high boiling point and solubility in polar solvents like water and ethanol.[2]
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 17626-34-5 | [1] |
| Molecular Formula | C₈H₁₉NO₄ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Boiling Point | 357.9°C at 760 mmHg | [1][2] |
| Density | 1.159 g/cm³ | [1] |
| Flash Point | 170.3°C | [1] |
| Solubility | Soluble in polar solvents | [2] |
| IUPAC Name | 2-[2-[Bis(2-hydroxyethyl)amino]ethoxy]ethan-1-ol | [1] |
Protocol 1: Safe Handling and Storage
Trustworthiness Statement: Specific safety data for this compound is not extensively published. The following protocol is based on best practices and safety information for structurally related amino alcohols and ether compounds.[3][4][5] Researchers are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by their supplier before any experimental work.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation of any potential vapors, especially when heated.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[4] Keep away from strong oxidizing agents.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[4] Do not allow the material to enter drains or waterways.[4]
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations.
Section 2: Core Application as a Metal Ion Chelating Agent
Expertise & Rationale: Chelation is the process by which a central metal ion is bound by a multidentate ligand to form a stable, ring-like structure called a chelate.[7] this compound excels as a chelating agent due to its ability to offer multiple binding sites—specifically, the lone pair of electrons on the tertiary nitrogen and the lone pairs on the oxygen atoms of the hydroxyl groups.[2] This allows it to envelop a metal ion, forming a stable coordination complex.[2][8] This property is crucial for applications where the activity of metal ions needs to be controlled or sequestered, such as in catalysis, water treatment, or as a stabilizing agent.
Caption: Chelation of a metal ion (M²⁺) by this compound.
Protocol 2: General Procedure for Metal Ion Complexation
This protocol provides a general framework for synthesizing a metal complex. It must be optimized for the specific metal ion of interest (e.g., Cu²⁺, Ni²⁺, Zn²⁺).
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in a suitable polar solvent (e.g., deionized water or ethanol).
-
Prepare a 0.1 M solution of a soluble metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O) in the same solvent.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add the ligand solution.
-
Begin stirring and slowly add the metal salt solution dropwise at room temperature. The molar ratio of ligand to metal should be systematically investigated, starting with a 1:1 ratio.
-
Causality: A slow, dropwise addition helps to prevent localized high concentrations of the metal salt, promoting the formation of the desired mononuclear complex.
-
-
Monitoring and pH Adjustment:
-
The formation of a complex is often indicated by a color change. The reaction can be monitored using UV-Vis spectroscopy by observing the shift in the maximum absorbance wavelength (λ_max).
-
The stability of many metal complexes is pH-dependent.[8] Monitor the pH of the solution and adjust as necessary using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to optimize complex formation.
-
-
Reaction Completion and Isolation:
-
Allow the reaction to stir for 2-4 hours at room temperature. Gentle heating (40-60°C) may be required for some metal ions to increase the reaction rate.
-
The product can be isolated by solvent evaporation under reduced pressure (rotary evaporation) or by precipitation upon addition of a less polar solvent (e.g., acetone or isopropanol).
-
-
Characterization:
-
Confirm the formation of the complex using Fourier-Transform Infrared Spectroscopy (FTIR) by observing shifts in the O-H and C-N stretching frequencies upon coordination to the metal ion.
-
Further characterization can be performed using techniques like Elemental Analysis and Mass Spectrometry.
-
Section 3: Application in Corrosion Inhibition
Expertise & Rationale: In acidic environments, metals like mild steel are susceptible to corrosion. This compound can act as an effective corrosion inhibitor.[2] The mechanism involves the adsorption of the molecule onto the metal surface. The heteroatoms (N and O) with their lone pair electrons act as adsorption centers, donating electron density to the vacant d-orbitals of the iron atoms on the surface. This forms a protective molecular layer that acts as a barrier, isolating the metal from the corrosive medium and inhibiting both anodic and cathodic reactions.[2]
Caption: Experimental workflow for evaluating corrosion inhibition efficiency.
Protocol 3: Evaluation of Corrosion Inhibition on Mild Steel
This protocol outlines the weight loss and electrochemical methods to quantify the effectiveness of the inhibitor.
-
Coupon Preparation:
-
Cut mild steel coupons into a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Abrade the coupons sequentially with different grades of emery paper (e.g., 400, 800, 1200 grit) until a mirror finish is achieved.
-
Degrease with acetone, rinse with deionized water, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Solution Preparation:
-
Prepare a 1 M HCl solution as the corrosive medium.
-
Prepare a series of inhibitor solutions by dissolving different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl.
-
-
Weight Loss Method:
-
Immerse one prepared coupon into each test solution (including a blank with no inhibitor) for a set period (e.g., 6 hours) at a constant temperature.
-
After immersion, remove the coupons, carefully clean them with a soft brush, rinse with water and acetone, dry, and reweigh (W₂).
-
-
Electrochemical Measurements:
-
Use a three-electrode cell setup in a potentiostat, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Allow the system to stabilize for 30-60 minutes to reach a steady open circuit potential (OCP).
-
Perform Electrochemical Impedance Spectroscopy (EIS) by applying a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Perform Potentiodynamic Polarization (PDP) by scanning the potential from approx. -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Inhibition Efficiency (IE%) from Weight Loss:
-
IE% = [(W_blank - W_inh) / W_blank] x 100
-
Where W_blank is the weight loss in the blank solution and W_inh is the weight loss in the inhibitor solution.
-
-
Inhibition Efficiency (IE%) from PDP:
-
IE% = [(I_corr,blank - I_corr,inh) / I_corr,blank] x 100
-
Where I_corr,blank and I_corr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Table 2: Data Template for Corrosion Inhibition Studies
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) | IE% (Weight Loss) | I_corr (µA/cm²) | IE% (PDP) |
| 0 (Blank) | N/A | N/A | |||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Section 4: Application in Polymer Synthesis
Expertise & Rationale: The three hydroxyl groups on this compound make it a valuable monomer in condensation polymerization, particularly in the synthesis of polyurethanes.[2] In this context, it can function as a chain extender or a cross-linker. When reacting with diisocyanates, the -OH groups form urethane linkages. Using this trifunctional alcohol can introduce branching and cross-linking into the polymer structure, transforming a linear, thermoplastic material into a more rigid, thermoset material with enhanced thermal stability and mechanical strength.
Protocol 4: Representative Synthesis of a Cross-Linked Polyurethane
This is a two-step prepolymer method, a common and controlled approach in polyurethane synthesis.
-
Prepolymer Synthesis:
-
In a three-neck flask under a nitrogen atmosphere, add a known amount of a polyol (e.g., polyethylene glycol, PEG) and a stoichiometric excess of a diisocyanate (e.g., toluene diisocyanate, TDI).
-
Heat the mixture to 70-80°C with constant stirring for 2-3 hours. The progress can be monitored by FTIR, observing the characteristic N=C=O peak around 2270 cm⁻¹.
-
Causality: The nitrogen atmosphere is critical to prevent the highly reactive isocyanate groups from reacting with atmospheric moisture.
-
-
Chain Extension / Cross-Linking:
-
Cool the prepolymer to about 50-60°C.
-
In a separate vessel, prepare a solution of this compound in a dry solvent (e.g., dimethylformamide, DMF). The amount should be calculated to react with the remaining isocyanate groups.
-
Add the solution of the cross-linker to the prepolymer mixture slowly with vigorous stirring.
-
An increase in viscosity will be observed as the polymer network forms.
-
-
Curing and Characterization:
-
Pour the viscous liquid into a mold and cure in an oven at a specified temperature (e.g., 80-100°C) for several hours to ensure complete reaction.
-
Characterization:
-
FTIR: Confirm the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks of the urethane linkage.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the resulting polyurethane.
-
-
Conclusion and Future Outlook
This compound is a versatile and highly functional molecule with established and potential applications across multiple scientific disciplines. Its efficacy as a chelating agent, corrosion inhibitor, and polymer building block is well-grounded in its fundamental chemical structure. The protocols provided herein offer a robust starting point for researchers to explore these applications. Future research may focus on derivatizing its hydroxyl groups to tune its solubility or reactivity, exploring its preliminary antimicrobial properties, and developing novel metal-organic frameworks using its strong chelating capabilities.[2]
References
-
Title: 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 2,2'-(Octadec-9-enylimino)bisethanol: Comprehensive Overview and Applications Source: Industry Publication URL: [Link]
-
Title: Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)- Source: PubChem, National Institutes of Health URL: [Link]
-
Title: SAFETY DATA SHEET - DILUENT 150 Source: GEO Specialty Chemicals URL: [Link]
-
Title: Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]- Registration Dossier Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment Source: ResearchGate URL: [Link]
-
Title: Safety Data Sheet for a related product mixture Source: Pergan URL: [Link]
-
Title: Safety Data Sheet for PERGAQUICK A150 PM Source: PERGAN GmbH URL: [Link]
-
Title: Molecular structure of the chelating agents Source: ResearchGate URL: [Link]
-
Title: Safety Data Sheet: 2,2'-iminodiethanol Source: Carl ROTH URL: [Link]
-
Title: Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Chelation versus binucleation: metal complex formation with the hexadentate all-cis-N1,N2-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine Source: PubMed, National Institutes of Health URL: [Link]
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- 1. echemi.com [echemi.com]
- 2. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 3. Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)- - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geosc.com [geosc.com]
- 5. carlroth.com [carlroth.com]
- 6. pergan.com [pergan.com]
- 7. researchgate.net [researchgate.net]
- 8. Chelation versus binucleation: metal complex formation with the hexadentate all-cis-N1,N2-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
An authoritative guide to the robust analytical detection and quantification of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, tailored for researchers and drug development professionals. This document provides a comprehensive overview of the analyte, its significance, and detailed protocols for two distinct, validated analytical methodologies.
Introduction to the Analyte: this compound
Chemical Identity and Properties
This compound (CAS No: 17626-34-5) is a polyhydroxy tertiary amine.[1] Its structure is characterized by a central imino group linked to two ethanol groups and one 2-(2-hydroxyethoxy)ethyl group. This configuration, featuring multiple hydroxyl (-OH) functionalities and a nitrogen atom, renders the molecule highly polar and hydrophilic.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 17626-34-5 | [2] |
| Molecular Formula | C8H19NO4 | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Boiling Point | 357.9°C at 760 mmHg | [2] |
| LogP (XLogP3) | -1.718 | [2] |
| PSA (Polar Surface Area) | 73.16 Ų | [2] |
Industrial and Research Significance
This compound finds application in diverse fields. Its structure allows it to act as an effective corrosion inhibitor, particularly for mild steel in acidic conditions.[1] Furthermore, its hydroxyl groups enable it to serve as a chain extender in the synthesis of polymers like polyurethanes.[1] In the context of pharmaceutical development, molecules with similar structures (ethoxylated amines) can be process impurities or related substances that require careful monitoring and control. Its potential for genotoxicity, while not specifically detailed in available literature, is a critical consideration for any impurity in a drug substance, necessitating sensitive analytical methods for its detection.[3][4]
Analytical Challenges
The physicochemical properties of this compound present unique analytical challenges:
-
High Polarity: Makes it difficult to retain on traditional reversed-phase chromatography columns.
-
Low Volatility: Its high boiling point complicates analysis by gas chromatography (GC) without derivatization.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, leading to poor sensitivity with UV-based detectors unless high concentrations are present.
This guide details two robust methods designed to overcome these challenges: a direct analysis via High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Method 1: Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS)
This method is the preferred approach for its high specificity, sensitivity, and ability to analyze the compound in its native state, making it ideal for trace-level quantification in aqueous matrices and pharmaceutical formulations.
Principle of the Method
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. While the high polarity of this compound is a challenge, specialized reversed-phase columns with low silanol activity or mixed-mode phases can achieve adequate retention.[5] Coupling the HPLC system to a mass spectrometer (MS) provides unparalleled selectivity and sensitivity. Electrospray Ionization (ESI) is used to generate gas-phase ions from the polar, non-volatile analyte, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification.
Experimental Protocol
1. Reagents and Materials
-
Reference Standard: this compound (≥95% purity)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade)
-
Analytical Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent polar-modified reversed-phase column)[5]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
2. Instrumentation
-
HPLC System: A system capable of delivering a stable binary gradient at flow rates from 0.5 to 1.5 mL/min (e.g., Shimadzu Nexera, Agilent 1260, Waters Acquity).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
3. Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of MPA and MPB.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
4. Sample Preparation
-
For Drug Substance Analysis: Accurately weigh 50 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.
-
For Aqueous Samples: Filter the sample through a 0.45 µm filter. If high concentrations of salts or other interferences are present, a Solid-Phase Extraction (SPE) cleanup may be necessary.
5. Chromatographic and MS Conditions
| Parameter | Setting | Rationale |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity needs. |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B | A shallow initial gradient helps retain the polar analyte, followed by a ramp to elute it and clean the column. |
| Ionization Mode | ESI Positive | The tertiary amine readily accepts a proton to form a positive ion [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 120°C | Standard condition to aid desolvation. |
| Desolvation Temp. | 350°C | Ensures efficient solvent evaporation. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | For high sensitivity and specificity by monitoring only the ion of interest. |
| Monitored Ion (m/z) | 194.1 [M+H]⁺ | Calculated from the molecular formula C8H19NO4 (MW = 193.24). |
6. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Perform a linear regression to determine the concentration in unknown samples.
-
System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
Expected Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Linearity (r²) | ≥ 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram: HPLC-MS Analysis
Caption: Workflow for the HPLC-MS analysis of the target analyte.
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS) after Derivatization
This method serves as a valuable alternative, particularly in laboratories where GC-MS is the primary analytical platform or for matrices that are more amenable to GC analysis. It requires a chemical modification step (derivatization) to enhance the analyte's volatility.
Principle of the Method
Direct GC analysis of this compound is impractical due to its high boiling point and the presence of three active hydroxyl groups that cause poor peak shape and adsorption onto the GC column.[2] Derivatization, specifically silylation, is employed to overcome this. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogens of the hydroxyl groups, replacing them with non-polar trimethylsilyl (TMS) groups.
This reaction significantly increases the molecule's volatility and thermal stability while reducing its polarity, making it suitable for separation on a standard non-polar GC column.[6] Subsequent detection by a mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivatized molecule.
Experimental Protocol
1. Reagents and Materials
-
Reference Standard: this compound (≥95% purity)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Pyridine (anhydrous), Hexane (GC grade)
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
2. Instrumentation
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass selective detector (e.g., Agilent 7890/5977, Thermo Trace 1310/ISQ).
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Working Standards: Prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with anhydrous pyridine.
4. Derivatization and Sample Preparation
-
For Standards and Samples:
-
Pipette 100 µL of the standard solution or sample (dissolved in pyridine) into a clean autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
5. Chromatographic and MS Conditions
| Parameter | Setting | Rationale |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min) | Maximizes transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | Separates the derivatized analyte from solvent and by-products. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and identification. |
| MS Acquisition Mode | Scan (m/z 50-500) or SIM | Scan mode is used for initial identification. SIM mode is used for quantification, monitoring characteristic fragment ions. |
6. Data Analysis
-
Identification: The derivatized compound will have a molecular weight of 409.3 g/mol (193.2 + 3 * 72.1). Identify the compound by its retention time and mass spectrum, looking for characteristic fragment ions (e.g., loss of a methyl group, m/z 394).
-
Quantification: Use SIM mode, monitoring at least two characteristic fragment ions. Construct a calibration curve and perform linear regression as described in the HPLC method.
Expected Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Linearity (r²) | ≥ 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis including the derivatization step.
Method Selection and Summary
Choosing the appropriate analytical method depends on the specific laboratory capabilities, sample matrix, and required sensitivity.
| Feature | HPLC-MS | GC-MS with Derivatization |
| Principle | Direct analysis of polar compound | Analysis of volatile derivative |
| Sensitivity | Very High (sub-µg/mL) | High (low-µg/mL) |
| Specificity | Very High | Very High |
| Sample Prep | Simple (Dilute and Shoot) | More complex (requires chemical reaction) |
| Throughput | Higher | Lower due to derivatization time |
| Best For | Aqueous samples, trace analysis, heat-sensitive matrices | Non-aqueous samples, labs with established GC-MS workflows |
Both HPLC-MS and GC-MS are powerful, specific, and sensitive techniques capable of accurately quantifying this compound. The HPLC-MS method offers the advantage of simpler sample preparation and potentially higher sensitivity, making it the primary recommended method. The GC-MS method provides a robust and reliable orthogonal technique, which is invaluable for method validation and confirmatory testing.
References
- 2-(2-Hydroxyethoxy)ethyl]imino]bisethanol | 17626-34-5 | Benchchem. Benchchem.
- Separation of 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol on Newcrom R1 HPLC column. SIELC Technologies.
- 2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol - PubChem. National Center for Biotechnology Information.
- This compound - Echemi. Echemi.
- Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC - NIH. National Center for Biotechnology Information.
- In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed. National Center for Biotechnology Information.
- GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. Acta Poloniae Pharmaceutica.
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 2,2’-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol as a pH Buffer in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Buffering Agent for Biological Systems
In the landscape of biological assays, the maintenance of a stable pH is paramount for ensuring the integrity and reliability of experimental outcomes. While a variety of buffering agents are well-established, the exploration of novel compounds with unique properties can offer advantages in specific applications. This document provides a detailed guide to the use of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, a polyhydroxy tertiary amine, as a pH buffer in biological assays.
This compound belongs to the bisethanolamine family and is characterized by its high water solubility and potential for metal chelation due to its dual hydroxyl and amine functionalities[1]. While not as commonly utilized as buffers like HEPES or Tris, its distinct chemical structure warrants consideration for a range of biological applications.
Physicochemical Properties and Estimated Buffering Range
Tertiary amines and N-substituted diethanolamines typically exhibit pKa values in the range of 8.0 to 10.0[2][3]. For instance, N-methyldiethanolamine has a pKa of 8.52. The presence of additional hydroxyethoxy groups on the molecule is likely to influence its basicity. Based on these related structures, the estimated pKa of this compound is projected to be in the 8.0 to 9.0 range .
This estimated pKa suggests an effective buffering range of approximately pH 7.5 to 9.5 . This makes it a potentially suitable buffer for a variety of biological assays that require slightly alkaline conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H19NO4 | [4] |
| Molecular Weight | 193.24 g/mol | [4] |
| Appearance | Liquid (at room temperature) | General Knowledge |
| Solubility | High in water | [1] |
| Estimated pKa | 8.0 - 9.0 | Inferred from related compounds[2][3] |
| Estimated Buffering Range | pH 7.5 - 9.5 | Inferred from estimated pKa |
Disclaimer: The pKa and buffering range are estimates. It is crucial for the end-user to empirically determine the precise buffering capacity and optimal pH for their specific experimental conditions.
Potential Applications in Biological Assays
The estimated buffering range of pH 7.5 to 9.5 makes this compound a candidate for various biological assays, including:
-
Enzyme Assays: Many enzymes, particularly those involved in metabolic pathways, exhibit optimal activity in the slightly alkaline pH range.
-
Protein and Nucleic Acid Electrophoresis: While specific buffer systems are standard for these techniques, this compound could be explored as a component in novel buffer formulations.
-
Cell Culture: Although its biocompatibility would need to be thoroughly evaluated, its buffering capacity falls within a range suitable for some cell culture applications.
-
Binding Assays: For studying molecular interactions that are pH-dependent in the alkaline range.
Protocol for the Preparation of a 1 M Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound buffer.
Materials:
-
This compound (MW: 193.24 g/mol )
-
Deionized or distilled water
-
Hydrochloric acid (HCl), 1 M and 5 M solutions
-
Sodium hydroxide (NaOH), 1 M and 5 M solutions (optional, for pH adjustments upwards)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Beakers and graduated cylinders
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 1 M solution, weigh out 19.32 g of this compound.
-
Dissolve the compound: Add approximately 70 mL of deionized water to a beaker. Place a magnetic stir bar in the beaker and place it on a stir plate. While stirring, slowly add the weighed this compound.
-
Initial pH measurement: Once the compound is fully dissolved, allow the solution to cool to room temperature. Calibrate your pH meter according to the manufacturer's instructions. Measure the initial pH of the solution. As a tertiary amine, the initial pH will be alkaline.
-
pH Adjustment:
-
Slowly add 1 M or 5 M HCl dropwise while continuously monitoring the pH.
-
Stir the solution for at least 30 seconds after each addition to ensure a stable reading.
-
Continue adding HCl until the desired pH within the estimated buffering range (e.g., pH 8.5) is reached.
-
If the pH drops below the target, a small amount of NaOH can be used to adjust it back up, though it is best to avoid over-titration.
-
-
Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all of the buffer is transferred. Bring the final volume to the 100 mL mark with deionized water.
-
Sterilization and Storage: For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm filter. Store the stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent microbial growth.
Application Protocol: Use in an Enzyme Activity Assay
This hypothetical protocol outlines the use of the prepared buffer in a generic colorimetric enzyme assay.
Assay Principle: An enzyme catalyzes the conversion of a substrate to a colored product, and the rate of product formation is measured spectrophotometrically.
Materials:
-
1 M this compound stock solution, pH 8.5
-
Enzyme stock solution
-
Substrate stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the working buffer: Dilute the 1 M stock solution to the desired final concentration (e.g., 50 mM) in deionized water. For example, to prepare 10 mL of 50 mM buffer, mix 0.5 mL of the 1 M stock solution with 9.5 mL of deionized water.
-
Prepare the reaction mixture: In each well of the microplate, prepare the reaction mixture by adding the components in the following order:
-
Working buffer (e.g., 170 µL)
-
Enzyme solution (e.g., 10 µL of a diluted stock)
-
-
Initiate the reaction: Add the substrate solution (e.g., 20 µL) to each well to start the reaction.
-
Incubate and measure: Incubate the plate at the optimal temperature for the enzyme. Measure the absorbance of the colored product at the appropriate wavelength at regular time intervals (e.g., every minute for 10 minutes).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Sources
Application Notes and Protocols for the Formulation of Detergents Using 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Introduction
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, a polyhydroxy tertiary amine, presents a unique molecular architecture for advanced detergent formulations.[1] Its structure, featuring a central imino group linked to two ethanol moieties and a 2-hydroxyethoxy ethyl chain, imparts a combination of desirable properties including hydrophilicity, chelating ability, and potential surfactant activity.[1] These characteristics make it a versatile ingredient for researchers and formulators in the cleaning industry seeking to enhance detergent performance through multi-functional additives.
This document provides detailed application notes and protocols for the utilization of this compound in detergent formulations. It is intended for researchers, scientists, and professionals in product development who are exploring novel components to improve cleaning efficiency, stability, and application range of their products. The following sections will delve into the core functionalities of this compound, offer starting formulations, and provide detailed protocols for performance evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in detergent formulations.
| Property | Value | Source |
| CAS Number | 17626-34-5 | [1] |
| Molecular Formula | C8H19NO4 | [2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a viscous liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | 357.9°C at 760 mmHg | [1][2] |
| Density | 1.159 g/cm³ | [2] |
| Solubility | Soluble in polar solvents | [1] |
| XLogP3 | -1.718 | [2] |
Core Functionalities in Detergent Formulations
The unique molecular structure of this compound allows it to perform multiple functions within a detergent matrix, contributing to overall cleaning efficacy and product stability.
Chelating Agent for Water Hardness Control
Mechanism of Action: The presence of multiple hydroxyl and amine groups enables this compound to act as an effective chelating agent. It forms stable complexes with metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) which are responsible for water hardness.[1] By sequestering these ions, it prevents their interaction with anionic surfactants, which would otherwise lead to the formation of insoluble soap scum and reduce cleaning performance.
Diagram 1: Chelation of a Metal Ion
Caption: Chelation of a metal ion by the subject compound.
Surfactant and Hydrotrope
While not a classical surfactant with a long hydrophobic tail, the ethoxylated and hydroxylated structure of this compound imparts surface-active properties. It can contribute to lowering the surface tension of water and aid in the solubilization of other organic components in the formulation, acting as a hydrotrope. This is particularly beneficial in highly concentrated liquid detergents to maintain stability and prevent phase separation.
pH Buffering and Alkalinity Control
As a tertiary amine, this compound can act as a weak base, contributing to the alkalinity of the detergent formulation. Maintaining an alkaline pH is crucial for the effective removal of many types of soils, particularly fats and oils, and for optimizing the performance of other detergent ingredients like enzymes. Its buffering capacity helps to maintain a stable pH during the wash cycle as acidic soils are introduced.
Corrosion Inhibition
Preliminary studies suggest that this compound may function as a corrosion inhibitor for metals, such as mild steel, in acidic environments.[1] In detergent applications, this property can be beneficial in protecting washing machine components from corrosion over time, especially in formulations with varying pH or in regions with acidic water supplies.
Application in Detergent Formulations
This compound can be incorporated into various types of detergent formulations, including:
-
Heavy-Duty Liquid Laundry Detergents: Its primary role would be as a chelating agent and pH buffer. It can also enhance the stability of the formulation.
-
Concentrated Laundry Pods/Packs: Its hydrophilic nature and hydrotropic properties are advantageous in these high-concentration formats.
-
Hard Surface Cleaners: In these formulations, its ability to chelate metal ions and contribute to soil removal is valuable.
-
Industrial & Institutional Cleaners: The corrosion inhibition property is particularly relevant in these applications where cleaning of metal parts is common.
Starting Formulation: Heavy-Duty Liquid Laundry Detergent
This formulation is provided as a starting point for researchers. The concentration of this compound can be varied to optimize performance based on specific requirements.
| Ingredient | Function | Weight % |
| Deionized Water | Solvent | to 100 |
| Linear Alkylbenzene Sulfonate (LAS) | Anionic Surfactant | 10-20 |
| Sodium Laureth Sulfate (SLES) | Anionic Surfactant | 5-15 |
| Alcohol Ethoxylate (e.g., C12-14 AE7) | Non-ionic Surfactant | 5-10 |
| This compound | Chelating Agent, pH Buffer | 1-5 |
| Sodium Citrate | Builder, Chelating Agent | 2-5 |
| Protease Enzyme | Stain Removal | 0.5-1.5 |
| Amylase Enzyme | Stain Removal | 0.3-1.0 |
| Lipase Enzyme | Stain Removal | 0.3-1.0 |
| Propylene Glycol | Solvent, Enzyme Stabilizer | 3-8 |
| Ethanol | Solvent, Viscosity Control | 1-3 |
| Fragrance & Preservative | Aesthetics & Stability | q.s. |
| pH Adjuster (e.g., NaOH) | To pH 8.0-9.0 | q.s. |
Diagram 2: Detergent Formulation Workflow
Caption: A typical workflow for preparing a liquid detergent.
Experimental Protocols
The following protocols are designed to evaluate the performance of this compound in a detergent formulation.
Protocol 1: Evaluation of Chelating Efficiency
This protocol assesses the ability of the compound to sequester calcium and magnesium ions, which is indicative of its water-softening capability.
Materials:
-
Standard hard water solution (e.g., 300 ppm CaCO₃)
-
Detergent formulation with and without this compound
-
Ion-selective electrodes for Ca²⁺ and Mg²⁺ or an atomic absorption spectrometer
-
pH meter
-
Beakers and magnetic stirrer
Procedure:
-
Prepare two versions of the detergent base formulation: one with a specific concentration of this compound (e.g., 2 wt%) and a control without it.
-
In separate beakers, add a known volume of the standard hard water.
-
To one beaker, add the control detergent formulation. To the other, add the detergent containing the target compound. The final detergent concentration should be typical for a wash cycle (e.g., 0.1% w/v).
-
Stir both solutions for 15 minutes at room temperature.
-
Measure the concentration of free Ca²⁺ and Mg²⁺ ions in each solution using ion-selective electrodes or atomic absorption spectrometry.
-
Causality: A significant reduction in the concentration of free Ca²⁺ and Mg²⁺ in the solution containing this compound compared to the control indicates effective chelation.
Protocol 2: Surface Tension Measurement
This protocol determines the effect of the compound on the surface tension of an aqueous solution, which is related to its surfactant properties.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Aqueous solutions of this compound at various concentrations (e.g., 0.01% to 1% w/v)
-
Deionized water
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a baseline.
-
Measure the surface tension of each prepared aqueous solution of the target compound.
-
Plot surface tension as a function of concentration.
-
Causality: A decrease in surface tension with increasing concentration indicates surface activity. The concentration at which the surface tension plateaus is the critical micelle concentration (CMC), a key parameter for surfactants.
Protocol 3: Enzyme Stability Assay
This protocol evaluates the compatibility of this compound with common detergent enzymes.
Materials:
-
Protease, amylase, and lipase enzymes
-
Substrates for each enzyme (e.g., casein for protease, starch for amylase, p-nitrophenyl palmitate for lipase)
-
Spectrophotometer
-
Detergent formulations with and without the target compound
-
Incubator or water bath
Procedure:
-
Prepare detergent solutions as in Protocol 1.
-
Add a known concentration of each enzyme to both the control and the test detergent solutions.
-
Store the solutions at a relevant temperature (e.g., 40°C) for a specified period (e.g., 1, 3, 7 days).
-
At each time point, take an aliquot of each solution and measure the residual enzyme activity using a suitable substrate and spectrophotometric method.
-
Causality: Comparing the enzyme activity over time in the presence and absence of this compound will reveal its impact on enzyme stability. A minimal loss of activity in the presence of the compound indicates good compatibility.
Protocol 4: Quantification by HPLC
This protocol outlines a method for the quantification of this compound in a detergent matrix.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Pure standard of this compound
-
Detergent sample containing the target compound
Procedure:
-
Prepare a series of standard solutions of the pure compound in a suitable solvent.
-
Develop an HPLC method (gradient, flow rate, detection wavelength) that provides good separation of the target compound from other detergent ingredients.
-
Inject the standard solutions to create a calibration curve.
-
Prepare the detergent sample by diluting it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the prepared sample into the HPLC system.
-
Quantify the concentration of the target compound in the sample by comparing its peak area to the calibration curve.
-
Causality: This method provides a reliable way to verify the concentration of the active ingredient in the final product for quality control and formulation development.
Safety and Handling
While a specific safety data sheet for this compound was not found, related amino alcohols are classified as skin and eye irritants.[3] Therefore, standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising multi-functional ingredient for modern detergent formulations. Its ability to act as a chelating agent, pH buffer, and potential corrosion inhibitor offers formulators a versatile tool to enhance cleaning performance and product stability. The protocols provided in this document offer a framework for researchers to systematically evaluate its efficacy and optimize its use in various cleaning applications. Further research to quantify its performance characteristics, such as metal ion stability constants and critical micelle concentration, will further elucidate its potential in the field of detergent science.
References
- This compound | 17626-34-5 | Benchchem. (URL: )
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2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol - PubChem. (URL: [Link])
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2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol - PubChem. (URL: [Link])
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THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS* - iupac. (URL: [Link])
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Use of certain alcohol ethoxylates to maintain protease stability in the presence of anionic surfactants - ResearchGate. (URL: [Link])
-
Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight - R Discovery. (URL: [Link])
-
(PDF) Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid - ResearchGate. (URL: [Link])
-
A Novel Method for Detergent Concentration Determination - PMC - NIH. (URL: [Link])
-
How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ? | ResearchGate. (URL: [Link])
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(PDF) Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - ResearchGate. (URL: [Link])
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Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar. (URL: [Link])
-
Viscosity and surface tension of aqueous mixtures. (URL: [Link])
-
Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide - NIH. (URL: [Link])
-
Use of certain alcohol ethoxylates to maintain protease stability in the presence of anionic surfactants - Sci-Hub. (URL: [Link])
-
Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PubMed. (URL: [Link])
-
Performance test of household detergents - Gencat.cat. (URL: [Link])
- US5707950A - Detergent compositions containing lipase and protease - Google P
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(PDF) Determination of non-ionic surfactants (polyethoxylated-nonylphenols) by HPLC in waste waters - ResearchGate. (URL: [Link])
-
Stability Constants of Metal Complexes in Solution - SciSpace. (URL: [Link])
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Corrosion Inhibition of 316L Stainless Steel in LiBr+Etileneglycol+H2O By Using Inorganic Inhibitors. (URL: [Link])
-
Stability constants of complexes - Wikipedia. (URL: [Link])
-
Critical micelle concentration - Wikipedia. (URL: [Link])
-
A novel assay to measure tertiary and quaternary amines in wastewater - PubMed. (URL: [Link])
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Correlation Between Enzyme Activity and Stability of a Protease, an Alpha-Amylase and a Lipase in a Simplified Liquid Laundry Detergent System, Determined by Differential Scanning Calorimetry - ResearchGate. (URL: [Link])
-
Wettability of Quartz by Ethanol, Rhamnolipid and Triton X-165 Aqueous Solutions with Regard to Its Surface Tension - MDPI. (URL: [Link])
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (URL: [Link])
-
Highly Efficient Visible Light-Induced Ca2+ Chelation | Organic Chemistry - ChemRxiv. (URL: [Link])
-
Safety Data Sheet: 2,2'-iminodiethanol - Carl ROTH. (URL: [Link])
-
Assessment of Corrosion Inhibition Efficiency of Some Amino Acids on Stainless Steel in Ethaline - ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (URL: [Link])
-
Experimental screening of some chelating agents for calcium and magnesium removal from saline solutions | Request PDF - ResearchGate. (URL: [Link])
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Potentiometric studies on essential metal (II) amino acid complexes - International Research Journal. (URL: [Link])
-
Improving stability of a protease in liquid laundry detergents is... - Teknoscienze. (URL: [Link])
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HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - NIH. (URL: [Link])
-
Revised EU Ecolabel protocol for testing laundry detergents - European Commission. (URL: [Link])
-
Stability constants for the complexation of various metals with a rhamnolipid biosurfactant - PubMed. (URL: [Link])
-
(PDF) Highly Efficient Visible Light-Induced Ca 2 + Chelation - ResearchGate. (URL: [Link])
-
Inhibition of the pitting corrosion of stainless steel 304 in 0.5 M HCl by clove extract - Semantic Scholar. (URL: [Link])
-
Cas 1733-93-3,2,2'-[2-(dodecyloxy)ethyl]imino]bisethanol | lookchem. (URL: [Link])
Sources
Application Notes & Protocols: Leveraging 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol for Advanced Drug Delivery Systems
Introduction: Unveiling a Multifunctional Excipient
In the landscape of advanced drug delivery, the pursuit of excipients that offer multifunctionality—enhancing solubility, improving stability, and enabling targeted delivery—is paramount. 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5), a polyhydroxy tertiary amine, has emerged as a compound of significant interest.[1] Its unique molecular architecture, featuring a central tertiary amine flanked by three hydrophilic hydroxyethyl chains, provides a compelling combination of properties for the sophisticated formulation of therapeutic agents.[1][2]
This molecule's water solubility is a key attribute, stemming from its multiple hydroxyl groups that readily form hydrogen bonds.[2] This inherent hydrophilicity can be harnessed to improve the aqueous solubility of poorly soluble drugs, a persistent challenge in pharmaceutical development.[3] Furthermore, the tertiary amine core and terminal hydroxyl groups offer reactive sites for conjugation, making it an ideal candidate as a linker molecule for attaching drugs to polymers, nanoparticles, or targeting ligands.[4][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic roles of this compound and detailed, field-tested protocols for its application in nanoparticle surface modification and as a structural component in hydrogel-based delivery systems.
Chemical and Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 17626-34-5 | [2][7] |
| Molecular Formula | C8H19NO4 | [2][7] |
| Molecular Weight | 193.24 g/mol | [7] |
| Appearance | Viscous liquid or solid | [2] |
| Boiling Point | 357.9°C at 760 mmHg | [7] |
| Density | 1.159 g/cm³ | [7] |
| LogP (XLogP3) | -1.718 | [7] |
| Solubility | Water Soluble | [2] |
Mechanism of Action in Drug Delivery Systems
The utility of this compound is rooted in its trifunctional nature, allowing it to act as a versatile architectural component in drug delivery constructs.
-
As a Hydrophilic Surface Modifier: When conjugated to the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, or inorganic carriers), the molecule's ethoxylated chains form a hydrophilic corona.[8] This "stealth" layer sterically hinders opsonization (the process by which particles are marked for phagocytosis), thereby reducing clearance by the reticuloendothelial system (RES). The direct consequence is an extended systemic circulation time, which increases the probability of the nanocarrier reaching its intended target.[8] This surface modification is a critical strategy for enhancing the pharmacokinetic profiles of encapsulated drugs.[8]
-
As a Cross-Linking Agent in Hydrogels: The multiple hydroxyl groups on the molecule can participate in cross-linking reactions to form three-dimensional hydrogel networks.[9][10] These hydrogels can encapsulate therapeutic molecules, protecting them from degradation and enabling controlled, sustained release.[3][11] The release kinetics can be modulated by controlling the cross-linking density, a parameter influenced by the concentration of the trifunctional amine.[3]
-
As a Conjugation Linker: The central amine and terminal hydroxyls serve as handles for chemical conjugation.[4] This allows for the covalent attachment of drugs, targeting moieties (like antibodies or peptides), or polymers. The choice of linker chemistry is crucial as it dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.[5][6][12]
Below is a diagram illustrating the functional roles of this compound in a nanoparticle-based drug delivery system.
Caption: Functional roles of the molecule in surface modification.
Experimental Protocols
The following protocols provide step-by-step methodologies for the application of this compound in creating advanced drug delivery systems.
Protocol 1: Surface Modification of Pre-formed Polymeric Nanoparticles
Objective: To covalently attach this compound to the surface of carboxylated nanoparticles (e.g., PLGA-COOH) to enhance their hydrophilicity and create a "stealth" surface.
Causality: This protocol utilizes classic carbodiimide chemistry (EDC/NHS) to activate the carboxyl groups on the nanoparticle surface. The activated esters then react with the amine group of this compound to form a stable amide bond.[13] The ethoxy and hydroxyl groups of the molecule then form a hydrophilic shield around the nanoparticle.
Materials:
-
Carboxyl-terminated polymeric nanoparticles (e.g., PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Deionized water
Procedure:
-
Nanoparticle Suspension: Disperse 100 mg of carboxylated nanoparticles in 10 mL of MES buffer. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
Add a 5-fold molar excess of EDC (relative to the surface carboxyl groups of the nanoparticles) to the suspension.
-
Immediately add a 2.5-fold molar excess of NHS.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to form NHS-activated esters on the nanoparticle surface.
-
-
Conjugation Reaction:
-
Dissolve a 10-fold molar excess of this compound in 2 mL of MES buffer.
-
Add this solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
-
Purification (Self-Validation Step):
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, with water changes every 6-8 hours, to remove unreacted EDC, NHS, and excess amine compound.
-
Alternatively, nanoparticles can be purified by repeated centrifugation (e.g., 15,000 x g for 20 minutes) and resuspension in fresh deionized water (3 cycles).
-
-
Characterization:
-
Size and Zeta Potential: Analyze the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively. A successful conjugation should result in an increase in hydrodynamic size and a shift in zeta potential towards neutral.
-
Surface Chemistry: Confirm the presence of the ethoxylated chains via Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
-
-
Storage: Store the purified, surface-modified nanoparticles as a suspension in PBS at 4°C.
Caption: Workflow for nanoparticle surface modification.
Protocol 2: Formulation of a Drug-Loaded Hydrogel
Objective: To formulate a biodegradable hydrogel incorporating this compound as a cross-linking enhancer and hydrophilicity modulator for the sustained release of a model hydrophilic drug.
Causality: This protocol uses a natural polymer like chitosan, which has primary amine groups. These amines can react with a dialdehyde cross-linker (like glutaraldehyde or an oxidized polysaccharide) to form imine bonds, resulting in a hydrogel network.[14] The inclusion of this compound serves a dual purpose: its hydroxyl groups increase the overall hydrophilicity and water retention of the gel, and its tertiary amine can act as a pH-responsive element, potentially influencing drug release in different pH environments.
Materials:
-
Medium molecular weight Chitosan
-
Acetic acid solution (1% v/v)
-
Glutaraldehyde solution (2.5% w/v) or other suitable dialdehyde cross-linker
-
This compound
-
Model hydrophilic drug (e.g., Diclofenac Sodium)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Magnetic stirrer and plate
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with vigorous stirring. Stir overnight to ensure complete dissolution. The solution should be viscous and clear.
-
-
Incorporation of Components:
-
To the chitosan solution, add 200 mg of the model drug and stir until fully dissolved.
-
In a separate vial, dissolve 500 mg of this compound in 5 mL of deionized water. Add this solution dropwise to the chitosan-drug mixture while stirring.
-
-
Cross-linking and Gelation:
-
Slowly add 10 mL of the 2.5% glutaraldehyde solution to the mixture under continuous stirring.
-
Continue stirring for 1-2 hours. The viscosity will increase significantly as the cross-linking proceeds and the hydrogel forms.
-
-
Casting and Curing:
-
Pour the viscous solution into a petri dish or desired mold.
-
Allow the gel to cure at room temperature for 24 hours in a fume hood to ensure the completion of the cross-linking reaction and evaporation of residual solvent and acetic acid.
-
-
Purification (Self-Validation Step):
-
Wash the cured hydrogel extensively with deionized water to remove any unreacted cross-linker and non-encapsulated drug.
-
Further purify by immersing the hydrogel in a large volume of PBS (pH 7.4) for 24 hours, changing the buffer solution 3-4 times.
-
-
Characterization:
-
Swelling Ratio: Measure the equilibrium swelling ratio to assess water uptake capacity.
-
Drug Loading & Encapsulation Efficiency: Determine the amount of drug loaded by dissolving a known weight of the dried hydrogel and quantifying the drug content via UV-Vis spectroscopy or HPLC.
-
In Vitro Release Study: Place a known amount of the drug-loaded hydrogel in a defined volume of PBS (pH 7.4) at 37°C. At predetermined time intervals, withdraw aliquots of the release medium and quantify the drug concentration.
-
Safety and Biocompatibility Considerations
While the ethoxylated structure suggests good water solubility and potential for biocompatibility, it is crucial to address the safety profile. Ethoxylated amines, as a class, can have environmental and health concerns, including potential for skin irritation.[15] However, biodegradability studies on some ethoxylated fatty amines have shown that central fission of the molecule can lead to non-toxic degradation products.[16]
Key Considerations:
-
Purity: The synthesis of ethoxylated amines can result in byproducts.[17] It is essential to use a high-purity grade of this compound and to rigorously purify the final drug delivery system to remove any unreacted starting material.
-
Cytotoxicity: In vitro cytotoxicity assays (e.g., MTT, LDH assays) using relevant cell lines are mandatory to determine the concentration at which the modified nanoparticles or hydrogel components exhibit toxic effects.
-
Hemocompatibility: For intravenously administered systems, a hemolysis assay should be performed to ensure the formulation does not damage red blood cells.
Researchers must conduct thorough, formulation-specific toxicological assessments before proceeding to in vivo studies.
Conclusion and Future Outlook
This compound presents a compelling set of chemical properties that make it a highly versatile tool for the development of drug delivery systems. Its ability to enhance hydrophilicity, serve as a conjugation linker, and act as a structural component in hydrogels addresses several key challenges in pharmaceutical formulation.[3][4][8] The protocols outlined here provide a robust starting point for researchers to explore its potential.
Future research should focus on synthesizing biodegradable derivatives of this molecule, exploring its responsiveness to stimuli like pH for triggered drug release, and conducting comprehensive in vivo studies to validate the efficacy and safety of formulations developed using this promising excipient. The continued exploration of such multifunctional components is critical for advancing the next generation of targeted and controlled-release therapeutics.
References
- Google Patents. (n.d.). Process for making ethoxylated amine compounds.
-
National Center for Biotechnology Information. (n.d.). 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. PubChem. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Drug nanocrystals: Surface engineering and its applications in targeted delivery. Medicine in Drug Discovery, 17, 100158. doi:10.1016/j.medidd.2023.100158. Retrieved from [Link]
-
Jain, A. K., et al. (2014). Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. Journal of Nanoparticle Research, 16(5), 2445. doi:10.1007/s11051-014-2445-5. Retrieved from [Link]
-
van Ginkel, C. G., Stroo, C. A., & Kroon, A. G. (1993). Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. The Science of the Total Environment, Supplement 1, 689-697. doi:10.1016/s0048-9697(05)80072-5. Retrieved from [Link]
-
Garg, A., et al. (2022). Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. Pharmaceuticals, 15(11), 1369. doi:10.3390/ph15111369. Retrieved from [Link]
-
American Chemical Society. (2024). Special Issue: Polymer–Drug Conjugate Materials. Chemistry of Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)ethylenediamine. PubChem. Retrieved from [Link]
-
Al-Zoubi, M. S., et al. (2024). Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems. Pharmaceutics, 16(3), 382. doi:10.3390/pharmaceutics16030382. Retrieved from [Link]
-
Palsgaard. (n.d.). How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance. Retrieved from [Link]
-
Uritu, C. M., et al. (2020). Hydrogels Based on Imino-Chitosan Amphiphiles as a Matrix for Drug Delivery Systems. Materials, 13(22), 5190. doi:10.3390/ma13225190. Retrieved from [Link]
-
Vaghasiya, K., et al. (2021). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Pharmaceutics, 13(3), 323. doi:10.3390/pharmaceutics13030323. Retrieved from [Link]
-
Elsevier. (n.d.). Polymer-Drug Conjugates: Linker Chemistry, Protocols and Applications. Retrieved from [Link]
-
Pop, S. C., et al. (2022). Hydrogels and nanogels: effectiveness in dermal applications. Beilstein Journal of Nanotechnology, 13, 836-853. doi:10.3762/bjnano.13.73. Retrieved from [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(6), 119. doi:10.1208/s12248-020-00503-5. Retrieved from [Link]
-
Al-Ahmadi, A. A., & Al-Zahrani, A. A. (2024). Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment. International Journal of Nanomedicine, 19, 1-20. doi:10.2147/IJN.S440938. Retrieved from [Link]
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- 17. US9035099B2 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the dedicated technical support guide for the synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is curated from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is the nucleophilic substitution reaction between diethanolamine and 2-(2-chloroethoxy)ethanol.[1] This reaction proceeds via an SN2 mechanism, where the secondary amine of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the chloroethoxy group.[1] A base, such as sodium hydroxide, is typically used to neutralize the HCl formed during the reaction.
Q2: How can the progress of the reaction be monitored effectively?
A2: Reaction progress can be reliably tracked using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.
Q3: What are the primary safety precautions to consider during this synthesis?
A3: The target compound, this compound, is known to cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory. Precursors, such as 2-(2-chloroethoxy)ethanol, may also be hazardous. If synthesizing this precursor using thionyl chloride, the reaction must be conducted in a certified chemical fume hood.[4] Always consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.[2]
Q4: What are the key physical properties of the final product that are relevant for purification?
A4: this compound is a polyhydroxy tertiary amine with a high boiling point of 357.9°C at standard atmospheric pressure.[1] This property makes standard distillation impractical and necessitates the use of vacuum distillation for effective purification. Its multiple hydroxyl groups also confer good solubility in polar solvents like water and ethanol.[1][5]
Troubleshooting Guide: Optimizing Reaction Yield and Purity
This guide provides solutions to specific problems that may arise during the synthesis.
Q5: My reaction has a low conversion rate, with significant amounts of starting material remaining. What could be the cause?
A5: A low conversion rate is often linked to suboptimal reaction conditions.
-
Insufficient Temperature: The reaction typically requires a temperature range of 80–100°C to proceed efficiently.[1] Ensure your reaction vessel is adequately heated and the internal temperature is monitored.
-
Inefficient Mixing: In a biphasic system (if using an aqueous base and organic solvent), poor mixing can limit the interaction between reactants. Vigorous stirring is essential.
-
Catalyst Absence: To enhance the reaction rate, especially in biphasic systems, the use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is highly recommended.[1] More recent innovations also point to zeolite catalysts, which can reduce reaction times to 6-8 hours with high yields.[1]
Q6: The conversion of my starting materials is high, but the yield of the desired product is low. Why is this happening?
A6: This issue almost always points to the formation of side products, primarily from polysubstitution.
-
Incorrect Stoichiometry: The most common side reaction is the further alkylation of the product by 2-(2-chloroethoxy)ethanol. To suppress this, a stoichiometric excess of the nucleophile, diethanolamine, is critical. A molar ratio of 1:2 of 2-(2-chloroethoxy)ethanol to diethanolamine is recommended to favor the formation of the desired monosubstituted product.[1]
-
Controlling Nucleophilicity: An advanced technique to prevent disubstitution involves using the hydrochloride salt of the amine. This stabilizes the amine, reduces its nucleophilicity, and can lower byproduct formation to less than 5%.[1]
Q7: I am struggling to purify the final product. What is the best method?
A7: The high boiling point of the product makes purification challenging.
-
Vacuum Distillation: The most effective method for isolating the product at high purity (>95%) is short-path vacuum distillation.[1] Due to the product's high boiling point, a good vacuum (1–5 mmHg) is required to lower the boiling temperature to a manageable range of 180–200°C.[1]
-
Column Chromatography: For smaller-scale reactions or when distillation equipment is unavailable, column chromatography is a viable alternative. A polar stationary phase (like silica gel) with a polar eluent system (e.g., methanol/chloroform mixtures) can effectively separate the highly polar product from less polar impurities.[1]
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main reaction and a common side reaction.
Caption: Main SN2 reaction pathway.
Caption: Formation of polysubstitution byproduct.
Optimized Experimental Protocol
This protocol details a standard procedure for the synthesis, incorporating best practices to maximize yield and purity.
1. Reagent Preparation and Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add diethanolamine (2.0 equivalents) and ethanol or water as the solvent.[1]
-
Begin vigorous stirring.
2. Reaction Execution:
-
Add sodium hydroxide (1.0 equivalent) to the flask.
-
Heat the mixture to 80-100°C.[1]
-
Slowly add 2-(2-chloroethoxy)ethanol (1.0 equivalent) dropwise to the reaction mixture.
-
(Optional) If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.01-0.05 equivalents) at this stage.[1]
-
Maintain the reaction at 80-100°C for 12-24 hours, monitoring progress by TLC or HPLC.[1]
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Wash the salt cake with a small amount of ethanol to recover any trapped product.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
Assemble a short-path vacuum distillation apparatus.
-
Carefully transfer the crude product residue to the distillation flask.
-
Apply a vacuum of 1–5 mmHg and gradually heat the flask to 180–200°C.[1]
-
Collect the fraction that distills over in this temperature range. The expected purity should be >95%.[1]
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common synthesis issues.
Caption: Decision tree for troubleshooting low yield.
Data Summary: Optimal Reaction Parameters
The table below summarizes the key parameters for achieving a high-yield synthesis.
| Parameter | Recommended Value | Rationale & Citation |
| Molar Ratio | 2:1 (Diethanolamine : 2-(2-chloroethoxy)ethanol) | Minimizes polysubstitution side products.[1] |
| Temperature | 80–100 °C | Ensures an adequate reaction rate without significant decomposition.[1] |
| Solvent | Water or Ethanol | Polar protic solvents that facilitate the SN2 reaction.[1] |
| Catalyst | Tetrabutylammonium Bromide (optional) | Improves efficiency, especially in biphasic systems.[1] |
| Reaction Time | 12–24 hours | Typical duration to achieve >90% conversion.[1] |
| Purification Method | Short-path Vacuum Distillation (180-200°C @ 1-5 mmHg) | Necessary due to the product's high boiling point to achieve >95% purity.[1] |
References
-
Organic Syntheses Procedure. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved January 22, 2026, from [Link]
-
GEO Specialty Chemicals. (2021, October 1). SAFETY DATA SHEET. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
-
PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. Retrieved January 22, 2026, from [Link]
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. geosc.com [geosc.com]
- 3. Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)- - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 17626-34-5: 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bise… [cymitquimica.com]
Technical Support Center: Purification of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support center for the purification of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this polyfunctional amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy. Its multiple hydroxyl groups and a tertiary amine functionality dictate its behavior in various separation techniques.[1][2]
| Property | Value | Significance for Purification |
| Molecular Formula | C8H19NO4 | Indicates a relatively small but highly functionalized molecule. |
| Molecular Weight | 193.24 g/mol | [3] |
| Boiling Point | 357.9°C at 760 mmHg | [1][3] The high boiling point necessitates vacuum distillation to avoid thermal decomposition. |
| Density | 1.159 g/cm³ | [3] Useful for volume-to-mass conversions and solvent selection. |
| Solubility | Soluble in polar solvents | [1][2] Due to the presence of multiple hydroxyl groups that can form hydrogen bonds, this compound is soluble in water and other polar solvents. This is a key consideration for chromatography and recrystallization solvent systems. |
| Structure | A polyhydroxy tertiary amine | [1] The presence of both hydroxyl and amine groups allows for chelation with metal ions and presents unique challenges and opportunities for purification, such as ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. For synthesis via ethoxylation or alkylation, common impurities include:
-
Oligomeric byproducts: Formed from the reaction of the starting materials with themselves or the product.
-
Disubstitution byproducts: Such as 2,2',2''-nitrilotrisethanol derivatives, which can arise if excess chloroethoxyethanol is used in certain synthetic pathways.[1]
-
Unreacted starting materials: Such as 2-(2-hydroxyethoxy)ethylamine or ethylene oxide.
-
Solvents and catalysts: Residual amounts from the reaction mixture.
Q2: Which purification technique is generally the most effective for this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
For high purity on a lab scale (>95%): A combination of vacuum distillation followed by column chromatography is often the most effective approach.[1]
-
For industrial scale: Fractional vacuum distillation is a more cost-effective method for achieving high purity.[1]
Q3: Can I use recrystallization to purify this compound?
A3: While this compound is a viscous liquid or solid at room temperature, finding a suitable single-solvent system for recrystallization can be challenging due to its high polarity and tendency to form oils.[2] However, you might consider:
-
Salt formation: Converting the tertiary amine to an ammonium salt with an acid (e.g., HCl in diethyl ether) can induce crystallization.[4] The purified salt can then be neutralized to recover the free amine.
-
Solvent/anti-solvent systems: Dissolving the compound in a minimal amount of a highly polar solvent (like methanol or water) and then adding a less polar anti-solvent (like acetone or ethyl acetate) might induce precipitation or crystallization. This requires careful optimization.
Purification Workflow and Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Purification method selection workflow.
Troubleshooting Guides
Vacuum Distillation
Issue 1: Product decomposition during distillation, leading to low yield and dark coloration.
-
Question: My product is turning dark brown and my yield is very low after vacuum distillation, even though I'm below the atmospheric boiling point. What's happening?
-
Answer and Troubleshooting Steps:
-
Verify Vacuum Level: The boiling point of 357.9°C is at atmospheric pressure (760 mmHg).[1][3] To avoid decomposition, a high vacuum is crucial. Ensure your vacuum pump can achieve and maintain a pressure of 1-5 mmHg. A short-path distillation apparatus is highly recommended to minimize the residence time at high temperatures.
-
Check for Leaks: Even a small leak in your distillation setup will raise the pressure and consequently the required temperature, leading to decomposition. Check all joints and connections for a proper seal.
-
Monitor Pot Temperature: The pot temperature should be kept as low as possible while still allowing for a reasonable distillation rate. For a vacuum of 1-5 mmHg, a pot temperature in the range of 180-200°C should be sufficient.[1]
-
Consider a Nitrogen Bleed: A very fine stream of nitrogen introduced into the boiling flask can help to prevent oxidation and promote smoother boiling, although this will slightly raise the pressure.
-
Issue 2: Poor separation of closely boiling impurities.
-
Question: I've performed a vacuum distillation, but my product is still contaminated with an impurity of a similar boiling point. How can I improve the separation?
-
Answer and Troubleshooting Steps:
-
Use a Fractionating Column: For impurities with close boiling points, a simple distillation setup may not be sufficient. The use of a short Vigreux or packed fractionating column between the boiling flask and the condenser will increase the number of theoretical plates and improve separation.
-
Optimize the Reflux Ratio: If using a fractionating column with a reflux head, a higher reflux ratio will improve separation but will also increase the distillation time.
-
Follow with Chromatography: If fractional distillation is still insufficient, the partially purified product can be further purified using column chromatography.
-
Column Chromatography
Issue 1: The compound streaks on the TLC plate and gives poor separation on the column.
-
Question: My compound streaks badly on the TLC plate, and I'm getting broad, overlapping peaks from my column. What can I do?
-
Answer and Troubleshooting Steps:
-
Add a Base to the Mobile Phase: The tertiary amine group in your molecule can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol, can neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Check for Overloading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a ratio of at least 50:1 (silica:crude product) by weight.
-
Issue 2: The compound is not eluting from the column, even with highly polar solvents.
-
Question: I'm using a methanol/chloroform mobile phase, but my product won't elute from the silica column. How can I get it off?
-
Answer and Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of methanol in your mobile phase. You can go up to 100% methanol if necessary.
-
Add a Competitive Base: As mentioned above, adding triethylamine or a small amount of ammonium hydroxide to your mobile phase can help to displace the highly polar amine from the silica gel.
-
Consider a Different Stationary Phase: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable option.
-
Detailed Experimental Protocols
Protocol 1: Short-Path Vacuum Distillation
This protocol is designed for the purification of this compound on a laboratory scale.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased with high-vacuum grease.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the boiling flask.
-
Connect the apparatus to a high-vacuum pump (capable of <5 mmHg) with a cold trap in between.
-
-
Procedure:
-
Charge the boiling flask with the crude this compound. Do not fill the flask more than half full.
-
Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Once a stable high vacuum (1-5 mmHg) is achieved, begin to slowly heat the pot.
-
Collect any low-boiling impurities as a forerun in the initial receiving flask.
-
Increase the temperature to 180-200°C. The product should begin to distill.
-
Collect the main fraction in a clean receiving flask. The pure product should be a colorless to pale yellow, viscous liquid.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol 2: Column Chromatography
This protocol is for the purification of partially purified or crude this compound.
-
Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of chloroform and methanol. Add 1% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
This compound is known to cause skin irritation and serious eye damage.[6][7] In case of contact, rinse the affected area with plenty of water.[5]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
- Benchchem. (n.d.). This compound.
-
PubChem. (n.d.). 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. Retrieved from [Link]
-
PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. Retrieved from [Link]
- GEO Specialty Chemicals. (2021). SAFETY DATA SHEET.
- PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. CAS 17626-34-5: 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bise… [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. geosc.com [geosc.com]
- 6. 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | C8H20N2O3 | CID 108950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)- - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support guide for the synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol. This resource is designed for researchers, chemists, and process development professionals who are working with or developing methods for this and related polyhydroxy tertiary amines. The synthesis, primarily achieved through the ethoxylation of diethanolamine (DEA), is powerful but fraught with potential side reactions that can impact yield, purity, and product performance.
This guide moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms and the causal factors behind common experimental challenges. By understanding why a problem occurs, you can more effectively troubleshoot and prevent it.
Section 1: The Core Reaction - Ethoxylation of Diethanolamine
The principal route to this compound involves the reaction of diethanolamine (DEA) with ethylene oxide (EO). This is a nucleophilic ring-opening reaction, typically catalyzed by a base like potassium hydroxide (KOH).[1] The secondary amine of DEA is the primary nucleophile, attacking the epoxide ring of EO. However, the hydroxyl groups on DEA and the product itself can also act as nucleophiles, leading to the most common and problematic side reactions.
Below is a diagram illustrating the desired reaction pathway versus the primary side reaction.
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Diagram 1: Desired N-ethoxylation vs. competing O-ethoxylation side reaction.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.
Q1: My final product shows a broad molecular weight distribution (high polydispersity) instead of a single target molecule. How can I achieve a more defined product?
-
Underlying Cause: This is an inherent challenge of ethoxylation. The reaction proceeds via a chain-growth mechanism where the newly formed hydroxyl groups on the product can also be ethoxylated. Often, the ethoxylated product is more reactive towards ethylene oxide than the starting alcohol or amine, making the reaction difficult to control and leading to a mixture of oligomers with varying ethoxy chain lengths.[1][2]
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the molar ratio of ethylene oxide to diethanolamine. Adding EO slowly and ensuring it is consumed before adding more can help mitigate runaway polymerization.
-
Catalyst Selection: While base catalysts (KOH, NaOH) are common, they often result in a broad, Poisson-like distribution of products.[1][3] Consider using specialized Lewis acid catalysts, such as boron trifluoride, or certain solid catalysts which are known to produce "peaked" or narrow-range ethoxylates by altering the reaction mechanism.[3][4]
-
Temperature Management: Lowering the reaction temperature (e.g., 100-130°C) can sometimes provide better control, although it will also slow the reaction rate.[4] The process is highly exothermic, so precise temperature control is critical to prevent runaway reactions that lead to broader distributions.[1][5]
-
Q2: My GC-MS analysis reveals significant levels of glycol ether impurities, such as DEAGE (diethanolamine glycol ether). What causes this and how can it be minimized?
-
Underlying Cause: Glycol ether amines are formed when ethylene oxide reacts with a hydroxyl group (O-ethoxylation) on either the diethanolamine starting material or the product, instead of the amine nitrogen (N-ethoxylation).[6] This is a frequent and significant side reaction in ethanolamine production.[6][7]
-
Troubleshooting & Prevention:
-
Acidic Additives: The most effective method to suppress O-ethoxylation is to add a small amount of an acid to the reaction mixture before introducing the ethylene oxide.[6][7] The acid protonates the amine, and the resulting ammonium salt acts as a proton source to reversibly protonate the hydroxyl groups. This reduces the nucleophilicity of the oxygen atoms, thereby favoring the attack from the more nucleophilic nitrogen atom.
-
Process Conditions: Ensure anhydrous conditions as much as possible. Water can react with ethylene oxide to form ethylene glycol, which can then be further ethoxylated, adding to the pool of glycol-related impurities.[8]
-
| Parameter | Standard Base Catalysis | Improved (Acid-Modified) | Rationale |
| Additive | None | 0.01-1 wt% Acid (e.g., Acetic, Sulfuric, CO₂)[6][7] | Reduces nucleophilicity of hydroxyl groups. |
| EO Addition | Metered addition | Metered addition | Prevents EO accumulation and side reactions. |
| Temperature | 120-180 °C[1] | 120-150 °C | Lower end of range improves selectivity. |
Table 1: Comparison of reaction conditions to minimize glycol ether formation.
Q3: The final product is discolored (yellow to brown). What is the likely source of this color and how can it be prevented?
-
Underlying Cause: Product discoloration is typically caused by trace impurities that are highly chromophoric. Common culprits in ethoxylation reactions include:
-
Acetaldehyde Formation: Ethylene oxide can isomerize to acetaldehyde, especially at high temperatures or in the presence of certain catalysts (e.g., those containing nickel).[9]
-
Condensation Products: The formed acetaldehyde can undergo condensation reactions with amines in the mixture to form colored oligomers.[6][7]
-
Oxidation: The amines and alcohols can be susceptible to air oxidation at the elevated temperatures used for the reaction, forming colored degradation products.
-
-
Troubleshooting & Prevention:
Diagram 2: Troubleshooting workflow for product discoloration.
-
Inert Atmosphere: Conduct the entire synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storage tanks for the final product should also be equipped with a nitrogen blanket system.[9]
-
Catalyst & Temperature Control: Avoid catalysts known to promote acetaldehyde formation. Do not exceed the recommended reaction temperature, as higher temperatures accelerate the rate of side reactions.
-
Purification: If discoloration occurs, it can often be removed through post-synthesis purification. Techniques include treatment with activated carbon followed by filtration, or fractional vacuum distillation to separate the desired product from higher-boiling colored impurities.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical methods to characterize my product and identify impurities? High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are essential tools.[10] GC-MS is particularly effective for identifying volatile impurities and lower molecular weight oligomers.[11][12] For analyzing the distribution of higher molecular weight ethoxylated products, HPLC is often preferred. Supercritical fluid chromatography (SFC) is another powerful technique that offers high-resolution separation of oligomers without the need for derivatization, using a universal flame ionization detector (FID).[2]
FAQ 2: How can I remove unreacted diethanolamine (DEA) from the final product? Unreacted DEA can typically be removed by fractional distillation under reduced pressure. DEA has a significantly lower boiling point than the target product and its ethoxylated derivatives, allowing for its separation. Wiped-film evaporation can also be effective for viscous products.
FAQ 3: My reaction with pure diethanolamine and ethylene oxide is very slow to initiate. Why is this? Some studies have shown that the reaction between secondary amines and ethylene oxide proceeds slowly or not at all in the absence of a protic species like water or an alcohol.[13] A small amount of water or the use of an alcohol solvent can be necessary to initiate the reaction, likely by facilitating the initial proton transfers involved in the ring-opening mechanism.[13] However, be mindful that excess water can lead to glycol formation.[8]
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Base-Catalyzed Ethoxylation of DEA
!!! SAFETY WARNING !!! Ethylene oxide is a highly reactive, flammable, and toxic gas. This reaction is highly exothermic and presents a significant risk of thermal runaway if not properly controlled. This procedure must be performed in a specialized, pressure-rated reactor (autoclave) with appropriate safety controls, including pressure relief, cooling systems, and emergency quenching capabilities, by personnel trained in high-pressure reactions.
-
Reactor Preparation: Charge a 1L stainless steel autoclave reactor with diethanolamine (e.g., 2.0 mol) and potassium hydroxide (KOH) catalyst (e.g., 0.1-0.5 wt%).
-
Inerting: Seal the reactor. Purge the headspace with dry nitrogen seven times to remove all atmospheric oxygen. Pressurize with nitrogen to ~1-2 bar.
-
Heating: Begin agitation and heat the reactor contents to the target reaction temperature (e.g., 120°C).
-
Ethylene Oxide Addition: Once the temperature is stable, begin the slow, controlled addition of liquid ethylene oxide (e.g., 1.0 mol) via a metering pump. Continuously monitor the reactor temperature and pressure. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2°C). The reaction is exothermic, and the cooling system must be able to remove the generated heat.[1]
-
Digestion: After the EO addition is complete, maintain the reaction temperature and agitation for an additional 1-2 hours to ensure all residual ethylene oxide has reacted.
-
Cool Down & Depressurization: Cool the reactor to ambient temperature (< 30°C). Carefully vent any remaining pressure.
-
Neutralization & Purification: The catalyst can be neutralized with an acid (e.g., phosphoric or acetic acid). The resulting salt is typically removed by filtration. The crude product can then be purified by vacuum distillation.
Protocol 4.2: GC-MS Method for Impurity Profiling
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a GC-MS system with a capillary column suitable for polar amine analysis (e.g., a DB-5ms or HP-5 column).
-
GC Conditions (Example):
-
Injector Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis: Identify peaks by comparing mass spectra to a library (e.g., NIST) and by interpreting fragmentation patterns. Unreacted DEA, the target product, and common byproducts like DEAGE will have distinct retention times and mass spectra.[11]
References
-
Milchert, E., Poskrobko, J., & Poskrobko, H. (1997). By-Products of Ethoxylation of Diethylethanolamine and Its Solutions in Methanol. Organic Process Research & Development. [Link]
-
Wikipedia. (2023). Ethoxylation. [Link]
-
Canalejo, I., et al. (2021). Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. National Institutes of Health (NIH). [Link]
-
Horne, W. H., & Shriner, R. L. (1932). THE REACTION BETWEEN DIETHYLAMINE AND ETHYLENE OXIDE. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s)
-
University of Pennsylvania. (n.d.). Design of a system of ethanolamine reactors. [Link]
- Google Patents. (n.d.).
-
Barodawalas, B. (2023). Basics of Ethoxylation reaction. YouTube. [Link]
-
Diplomata Comercial. (n.d.). Diethanolamine quality assurance: Ensuring High Purity Standards. [Link]
-
ResearchGate. (2012). Process for making ethoxylated amine compounds. [Link]
-
Selerity Technologies. (n.d.). THE ANALYSIS OF ETHOXYLATED SURFACTANTS BY SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
-
Zhang, S., & Zhang, Y. (2003). DETERMINATION OF IMPURITY CONTENT IN INDUSTRIAL DIETHANOLAMINE BY GAS CHROMATOGRAPHY. Chemistry and Industry of Forest Products. [Link]
-
Wikipedia. (2023). Ethylene oxide. [Link]
- Google Patents. (n.d.). EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.
Sources
- 1. Ethoxylation - Wikipedia [en.wikipedia.org]
- 2. selerity.com [selerity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. US20140330042A1 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 9. Ethanolamine Synthesis [owlnet.rice.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.caf.ac.cn [journals.caf.ac.cn]
- 13. datapdf.com [datapdf.com]
Technical Support Center: Stabilizing Emulsions with 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol in Emulsion Science
This compound is a polyhydroxy tertiary amine characterized by its unique structure containing multiple hydroxyl groups and a central imino group.[1] This configuration imparts amphiphilic properties, making it a candidate for use as a surfactant and emulsifier in various applications, including cosmetics and pharmaceuticals.[2] Its water solubility is a key attribute, suggesting its potential utility in forming oil-in-water (O/W) emulsions.
The molecule's tertiary amine group can be protonated at acidic pH, introducing a cationic character that can influence its interfacial behavior and interaction with other components in a formulation. Furthermore, the presence of multiple hydroxyl groups allows for extensive hydrogen bonding, which can contribute to the stability of the interfacial film around emulsion droplets.
Frequently Asked Questions (FAQs)
Q1: What is the estimated Hydrophilic-Lipophilic Balance (HLB) of this compound and what does it signify?
-
Griffin's Method: For non-ionic surfactants, Griffin's method calculates HLB based on the molecular weight of the hydrophilic portion of the molecule.[3][4][5]
-
Molecular Formula: C₈H₁₉NO₄
-
Molecular Weight (MW): 193.24 g/mol
-
Hydrophilic Portion: The entire molecule is considered hydrophilic due to the presence of four hydroxyl groups and an ether linkage.
-
HLB = 20 * (MW of hydrophilic part / Total MW) = 20 * (193.24 / 193.24) = 20
-
-
Davies' Method: This method assigns group numbers to different structural components of a surfactant.
-
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
-
Hydrophilic groups:
-
-OH (hydroxyl): 1.9 per group x 4 = 7.6
-
-O- (ether): 1.3
-
N- (tertiary amine): ~1.0 (estimated)
-
-
Lipophilic groups:
-
-CH₂- or -CH-: 0.475 per group x 8 = 3.8
-
-
Calculated HLB = 7 + (7.6 + 1.3 + 1.0) - 3.8 = 13.1
-
Interpretation: The calculated HLB values, particularly the one from Davies' method, suggest that this compound is a hydrophilic surfactant . An HLB value in the range of 8-18 is typically suitable for creating oil-in-water (O/W) emulsions .[6][7]
Q2: What type of emulsion (O/W or W/O) is this stabilizer best suited for?
A2: Based on the high calculated HLB value, this compound is best suited for stabilizing oil-in-water (O/W) emulsions . According to Bancroft's rule, the phase in which the emulsifier is more soluble will become the continuous phase of the emulsion.[8] Given its high water solubility, it will preferentially reside in the aqueous phase, stabilizing oil droplets within it.
Q3: What is the typical starting concentration for this stabilizer in a formulation?
A3: A typical starting concentration for a primary emulsifier is in the range of 1-5% w/w of the total formulation. The optimal concentration will depend on several factors, including the nature and volume of the oil phase, the desired droplet size, and the presence of other stabilizing agents. It is recommended to start with a concentration in the middle of this range (e.g., 2.5%) and optimize based on stability testing.
Q4: How does pH affect the performance of this emulsion stabilizer?
A4: The tertiary amine group in this compound can be protonated at acidic pH values, imparting a positive charge to the molecule. This can enhance its emulsifying properties through electrostatic repulsion between droplets. However, extreme pH values can also lead to incompatibility with other ingredients or degradation of the stabilizer itself. It is advisable to evaluate emulsion stability across a relevant pH range for your specific application.
Q5: Can I use this compound as a standalone emulsifier?
A5: While it may function as a primary emulsifier, it is often beneficial to use it in combination with a co-emulsifier. A common strategy is to blend a high-HLB emulsifier with a low-HLB emulsifier to achieve a specific "required HLB" for the oil phase.[4] A lipophilic co-emulsifier (e.g., a fatty alcohol or a glyceryl ester) can help to create a more stable and robust interfacial film.
Troubleshooting Guide
This section addresses common issues encountered when formulating emulsions with this compound.
Issue 1: Phase Separation (Creaming or Coalescence)
Symptoms:
-
An oil layer forms at the top of the emulsion (creaming).
-
Visible oil droplets appear, and the emulsion eventually separates into distinct oil and water layers (coalescence).
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation.
Detailed Steps:
-
Verify HLB: The calculated HLB suggests suitability for O/W emulsions. If you are working with a highly non-polar oil, you may need to blend with a lower HLB co-emulsifier to match the oil's required HLB.
-
Optimize Concentration: Gradually increase the concentration of this compound. Insufficient emulsifier will result in a weak interfacial film, leading to droplet coalescence.
-
Refine Homogenization: Ensure your high-shear mixing process is adequate to reduce the oil droplet size. Smaller droplets are less prone to creaming and coalescence.
-
Increase Aqueous Phase Viscosity: A thicker continuous phase will slow down the movement of oil droplets, preventing them from rising and coalescing. Consider adding a hydrocolloid like xanthan gum or a carbomer to the water phase.
Issue 2: Flocculation
Symptoms:
-
Droplets clump together without merging, forming visible aggregates.
-
The emulsion may appear grainy or non-uniform.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for flocculation.
Detailed Steps:
-
pH Adjustment: Lowering the pH of the aqueous phase can protonate the tertiary amine, creating a positive charge on the droplet surface and enhancing electrostatic repulsion between droplets.
-
Concentration Optimization: At very low concentrations, the stabilizer might adsorb to multiple droplets simultaneously, causing them to bridge together. Ensure the concentration is sufficient to fully coat the droplet surfaces.
-
Excipient Compatibility: High concentrations of other polymers or solutes in the continuous phase can induce depletion flocculation. Evaluate the compatibility of all components in your formulation.
Issue 3: Phase Inversion
Symptoms:
-
An O/W emulsion unexpectedly inverts to a W/O emulsion, often resulting in a significant increase in viscosity.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase inversion.
Detailed Steps:
-
Adjust Phase Ratio: As the volume of the dispersed (oil) phase increases, the droplets become more crowded, which can lead to inversion. Typically, O/W emulsions become unstable when the oil phase exceeds ~74% of the total volume.
-
Temperature Control: The solubility of ethoxylated surfactants can be temperature-dependent. Changes in temperature can alter the HLB and favor a different emulsion type. Maintain consistent temperature control throughout the process.
-
Monitor Electrolytes: The addition of salts can screen the electrostatic repulsion between droplets and affect the hydration of the emulsifier's hydrophilic groups, potentially leading to phase inversion.
Experimental Protocols
Protocol 1: Preparation of a Model O/W Emulsion
This protocol provides a basic framework for creating a simple oil-in-water emulsion using this compound as the primary stabilizer.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, isopropyl myristate)
-
Deionized Water
-
High-shear homogenizer
Procedure:
-
Prepare the Aqueous Phase: In a suitable vessel, dissolve the desired amount of this compound (e.g., 2.5 g for a 100 g batch) in the deionized water (e.g., 67.5 g).
-
Prepare the Oil Phase: In a separate vessel, weigh the desired amount of the oil phase (e.g., 30 g).
-
Heating: Gently heat both phases separately to 70-75°C. This helps to ensure all components are liquid and reduces the viscosity for easier mixing.
-
Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Homogenization: Continue homogenization for 3-5 minutes to ensure a small and uniform droplet size.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Protocol 2: Determining the Required HLB of an Oil Phase
This method can be used to find the optimal HLB for your specific oil or oil blend, which will help in selecting an appropriate co-emulsifier to use with this compound.
Materials:
-
This compound (High HLB emulsifier)
-
A low HLB co-emulsifier (e.g., Sorbitan Oleate, HLB ≈ 4.3)
-
Your oil phase
-
Deionized Water
Procedure:
-
Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing the high and low HLB emulsifiers in different ratios. For example, to achieve an HLB of 10 with a high HLB of 13.1 and a low HLB of 4.3, you would use a blend of approximately 65% of the high HLB emulsifier and 35% of the low HLB emulsifier.
-
Prepare Test Emulsions: Prepare a series of small test emulsions using the same oil and water concentrations, but with each of the different emulsifier blends.
-
Evaluate Stability: Observe the emulsions over a period of 24-48 hours for signs of instability (creaming, coalescence). The emulsion that remains the most stable corresponds to the required HLB of your oil phase.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Calculated HLB (Davies') | ~13.1 | Suggests suitability for O/W emulsions. |
| Typical Use Concentration | 1-5% w/w | Effective range for primary emulsification. |
| Optimal Emulsion Type | Oil-in-Water (O/W) | Based on high HLB and water solubility. |
| Recommended pH Range | 5-8 | General stability range; protonation of the amine group below pH 7 may enhance stability. |
References
-
Anonymous. (2024, September 27). Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. Retrieved from [Link]
-
Anonymous. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Retrieved from [Link]
-
ResearchGate. (2018, August 31). Can Davies' equation for calculation of HLB of surfactant be applied to zwitterionic surfactants?. Retrieved from [Link]
-
Chemistry with Dr Bilal. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 25). Emulsions synergistic-stabilized by a hydroxyl sulfobetaine surfactant and SiO2 nanoparticles and their potential application for enhanced oil recovery. Retrieved from [Link]
-
J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]
-
Chemistry with Dr Bilal. (2020, June 12). GRIFFIN METHOD To Calculate HLB. Retrieved from [Link]
-
MDPI. (2024, October 24). Stabilization of Oil-in-Water Pickering Emulsions by Surface-Functionalized Cellulose Hydrogel. Retrieved from [Link]
-
Scribd. (n.d.). HLB Value and Calculation. Retrieved from [Link]
-
Plastic Surgery Key. (2016, March 12). Cosmeceutical Formulation Considerations. Retrieved from [Link]
-
ResearchGate. (2017, October 15). (PDF) Influence of Surfactant Structure on the Stability of Water-in-Oil Emulsions under High-Temperature High-Salinity Conditions. Retrieved from [Link]
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. Cosmeceutical Formulation Considerations | Plastic Surgery Key [plasticsurgerykey.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. jrhessco.com [jrhessco.com]
- 5. youtube.com [youtube.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.
Introduction
This compound is a polyhydroxy tertiary amine featuring a central imino group, two ethanol moieties, and a 2-hydroxyethoxy ethyl chain.[1] Its structure, containing tertiary amine, hydroxyl, and ether functionalities, makes it susceptible to various degradation pathways, primarily through oxidation and thermal stress. Understanding these pathways is critical for assessing its stability, potential impurities, and behavior in various applications, from industrial processes to its potential role in polymer synthesis or as a corrosion inhibitor.[1]
This guide is designed to address the practical challenges you may face in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the investigation of this compound degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation profiles between replicate experiments. | 1. Variability in stress conditions: Inconsistent temperature, light exposure, or concentration of oxidizing agents. 2. Contamination: Presence of trace metals which can catalyze degradation. 3. Sample preparation inconsistency: Variations in sample concentration or matrix. | 1. Standardize stress conditions: Use calibrated equipment and ensure uniform exposure for all samples. For oxidative studies, ensure the oxidizing agent is fresh and accurately quantified. 2. Use high-purity solvents and reagents: Employ metal-free containers where possible, especially for long-term stability studies. 3. Develop and adhere to a strict sample preparation SOP: Ensure consistent weighing, dilution, and mixing. |
| No significant degradation observed under stress conditions. | 1. Insufficient stress: The applied conditions (e.g., temperature, duration, reactant concentration) may not be harsh enough to induce degradation. 2. High stability of the compound: The molecule may be inherently stable under the tested conditions. 3. Analytical method not sensitive enough: The method may not be able to detect small changes in the parent compound or low levels of degradants. | 1. Increase stress levels incrementally: Gradually increase temperature, exposure time, or concentration of the stressor. 2. Introduce a catalyst: For oxidative degradation, consider adding a metal catalyst (e.g., iron salts) to accelerate the process.[2] 3. Optimize analytical method: Improve the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method.[3] |
| Formation of unexpected or unexplainable peaks in the chromatogram. | 1. Interaction with container/closure: Leachables from the storage container may be present. 2. Secondary degradation: Primary degradation products may be further degrading into other compounds. 3. Artifacts from sample preparation: The analyte may react with components of the mobile phase or derivatizing agents. | 1. Perform blank studies: Analyze samples stored in the same containers without the analyte to identify any leached substances. 2. Conduct time-course studies: Analyze samples at multiple time points to track the formation and disappearance of peaks, which can help in elucidating the degradation pathway. 3. Evaluate sample preparation steps: Systematically remove or replace components of the sample preparation process to identify the source of the artifact. |
| Difficulty in identifying degradation products. | 1. Lack of reference standards: Authentic standards for potential degradation products may not be commercially available. 2. Co-elution of peaks: Degradation products with similar polarities may not be adequately separated by the chromatographic method. 3. Insufficient fragmentation in MS/MS: The mass spectrometry method may not be providing enough structural information for identification. | 1. Utilize high-resolution mass spectrometry (HRMS): Obtain accurate mass measurements to propose elemental compositions. 2. Optimize chromatographic separation: Modify the mobile phase composition, gradient, column chemistry, or temperature to improve peak resolution. 3. Adjust MS/MS parameters: Vary the collision energy to induce more informative fragmentation patterns. If available, consider techniques like hydrogen-deuterium exchange mass spectrometry. |
Inferred Degradation Pathways
Due to limited specific literature on the degradation of this compound, the following pathways are inferred based on the chemical functionalities present in the molecule and known degradation mechanisms of similar compounds like ethanolamines and ethers.
Oxidative Degradation
The tertiary amine and ether linkages are susceptible to oxidation.
-
N-oxidation: The tertiary amine can be oxidized to form an N-oxide.
-
Dealkylation: Oxidative cleavage of the C-N bonds can lead to the formation of smaller amines and aldehydes.
-
Ether cleavage: The ether linkage can be oxidized, leading to chain cleavage and the formation of alcohols and aldehydes.
Sources
handling and storage issues with 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Technical Support Center: 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Guide for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we understand that success in the lab hinges on the precise handling and behavior of every reagent. This guide provides in-depth technical support for this compound (CAS: 17626-34-5), a versatile polyhydroxy tertiary amine used in applications ranging from polymer synthesis to its potential use as a corrosion inhibitor.[1] This document moves beyond standard safety data sheets to address the nuanced challenges and questions that arise during sophisticated experimental work.
Section 1: Core Chemical Profile
A foundational understanding of the compound's properties is critical for predicting its behavior in experimental systems.
| Property | Value | Source |
| CAS Number | 17626-34-5 | [2][3][4] |
| Molecular Formula | C₈H₁₉NO₄ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Viscous liquid or solid | [4] |
| Density | 1.159 g/cm³ | [2] |
| Boiling Point | 357.9°C at 760 mmHg | [2] |
| Flash Point | 170.3°C | [2] |
| Solubility | Soluble in water | [4] |
Section 2: Safety and Handling Protocols
Adherence to safety protocols is non-negotiable. The unique structure of this compound—containing both amine and multiple hydroxyl groups—necessitates specific handling procedures.
Frequently Asked Questions (Handling)
Q: What are the primary hazards I should be aware of? A: This compound is classified as hazardous. It is known to cause serious eye damage and skin irritation.[3][5][6] It may also cause an allergic skin reaction and is harmful if swallowed.[5] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[3]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical? A: At a minimum, you must wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles.[5] Given the risk of serious eye damage, standard safety glasses are insufficient; goggles or a face shield are required.[5] All handling of open containers should be performed within a certified chemical fume hood to avoid inhalation of any potential aerosols.[7]
Q: What are the most critical steps for safe handling during an experiment? A: The key is to minimize exposure. Use the compound in a well-ventilated area, preferably a fume hood, and avoid generating aerosols or mists.[5][8] Ensure that an eyewash station and a safety shower are immediately accessible.[5][7] After handling, wash your hands and any exposed skin thoroughly.[9]
Experimental Workflow: Safe Handling Procedure
This workflow outlines the critical decision points and actions required for safely incorporating the compound into your experiments.
Caption: Standard workflow for safe handling of this compound.
Section 3: Storage and Stability
The long-term integrity of your compound depends entirely on proper storage. Degradation can introduce impurities that may compromise experimental results.
Frequently Asked Questions (Storage)
Q: What are the ideal storage conditions to ensure long-term stability? A: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[5][9][10] It is crucial to protect it from direct sunlight and heat sources.[5] Storing under an inert atmosphere, such as nitrogen, is also a recommended practice to prevent oxidation.[9]
Q: What substances are incompatible with this compound? A: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9] The tertiary amine is basic and will react exothermically with acids. The hydroxyl groups can be oxidized or esterified.
Q: Is this compound susceptible to degradation, and what are the signs? A: Yes. As a polyhydroxy amine, it is susceptible to oxidation over time, which can lead to discoloration (e.g., developing a yellow or brownish tint). While not specifically documented for this compound, related chemicals containing ether linkages can potentially form explosive peroxides upon prolonged exposure to air.[7][11] Therefore, visual inspection before use is a critical safety measure.
Protocol: Visual Inspection of Stored Material
-
Safety First: Before opening, place the container in a chemical fume hood. Don all required PPE.
-
Check for Discoloration: Observe the liquid against a white background. Any significant deviation from a colorless or very pale-yellow appearance may indicate oxidation.
-
Inspect for Solids/Crystals: For compounds stored as liquids, look for the presence of any solid precipitate or crystals, particularly around the cap. While this could be due to crystallization at lower temperatures, in ether-containing compounds, it can be a sign of dangerous peroxide formation.[7]
-
Documentation: Note any changes in appearance in your lab notebook. If significant degradation is suspected, it is safer to dispose of the reagent according to institutional guidelines rather than risk using compromised material.
Section 4: Troubleshooting Experimental Issues
When experiments don't go as planned, understanding the chemical's reactivity is key to diagnosing the problem.
Frequently Asked Questions (Troubleshooting)
Q: My compound has a slight yellow tint. Is it still pure enough for my synthesis? A: A slight yellow color often indicates minor oxidation. For non-sensitive applications like use as a general corrosion inhibitor, it may still be acceptable. However, for high-purity polymer synthesis or in drug development where stoichiometry and purity are critical, this discoloration is a red flag. The oxidized impurities could act as reaction terminators or produce unwanted byproducts. It is highly recommended to use a fresh, colorless batch for such sensitive work.
Q: I'm having trouble dissolving the compound in a moderately polar solvent. What can I do? A: While the compound is soluble in highly polar solvents like water, its solubility may decrease in solvents like THF or dichloromethane.[4] You can try gentle warming (e.g., to 30-40°C) and stirring to facilitate dissolution. Avoid high heat, which could accelerate degradation. If solubility remains an issue, consider if a co-solvent system is appropriate for your experiment.
Q: My reaction, which uses a metal catalyst (e.g., Pd, Cu, Fe), is sluggish or failing completely. Could this compound be the cause? A: Absolutely. This is a classic issue rooted in the compound's fundamental structure. The combination of the tertiary amine and multiple hydroxyl groups makes it an excellent chelating agent.[1][4] It can bind to and sequester metal ions from your catalyst, effectively poisoning it and halting the reaction. If you suspect chelation, consider using a non-chelating analogue or increasing the catalyst loading, though the latter may not be effective.
Q: The high viscosity of this compound makes it difficult to measure an accurate amount. What are some best practices? A: This is a common physical handling challenge.
- Gentle Warming: Slightly warming the container in a water bath can reduce viscosity and make it easier to pour or pipette.
- Positive-Displacement Pipettes: Unlike standard air-displacement pipettes, positive-displacement pipettes are ideal for viscous liquids and ensure much higher accuracy.
- Gravimetric Measurement: For highest accuracy, dispense the approximate amount into a tared vessel and record the exact weight.
- Prepare a Stock Solution: Dissolve a larger, accurately weighed amount of the compound in a compatible solvent to create a stock solution of known concentration. You can then dispense the stock solution by volume.
Troubleshooting Logic Diagram
This decision tree helps diagnose common issues encountered when using this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
- GEO Specialty Chemicals. (2021, October 1).
- Echemi. This compound.
- chemical-label.com. This compound.
- Benchchem. This compound | 17626-34-5.
- PERGAN. pergaquick a150 pm - Organische Peroxide.
- Sigma-Aldrich. (2025, December 24).
-
Unknown Source. Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]-.
- PubChem. 2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol.
- PubChem. 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol.
- Thermo Fisher Scientific. (2014, July 2).
- Fisher Scientific. (2010, June 1).
- Benchchem. 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol | 1733-93-3.
- Carl ROTH.
- CymitQuimica. CAS 17626-34-5: this compound.
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemical-label.com [chemical-label.com]
- 4. CAS 17626-34-5: 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bise… [cymitquimica.com]
- 5. geosc.com [geosc.com]
- 6. 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | C8H20N2O3 | CID 108950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pergan.com [pergan.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support guide for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility issues encountered during experimental work.
Introduction: Understanding the Molecule
This compound is a polyhydroxy tertiary amine belonging to the bisethanolamine family.[1] Its molecular structure contains multiple hydroxyl (-OH) groups and a tertiary amine, which confer a high degree of hydrophilicity and general solubility in aqueous and polar solvents.[1] However, practical laboratory applications can still present challenges related to dissolution speed, solution stability, and compatibility with other reagents. This guide will address these issues from a mechanistic standpoint to empower you with effective troubleshooting strategies.
Key Physicochemical Data
A solid understanding of the compound's properties is the foundation for troubleshooting. The following data are crucial for predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 17626-34-5 | [1][2] |
| Molecular Weight | ~193.24 g/mol | [1][2] |
| Appearance | Viscous liquid or solid | BenchChem |
| Boiling Point | 357.9 °C at 760 mmHg | [2] |
| Density | ~1.159 g/cm³ | [2] |
| Predicted pKa | ~9-10 (Estimated for tertiary amines) | General Chemistry Principles |
| XLogP3 | -1.718 | [2] |
Note: The negative XLogP3 value indicates a high preference for water over octanol, confirming the compound's hydrophilic nature.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues in a question-and-answer format, providing both a direct solution and a scientific explanation.
Question 1: My compound is dissolving very slowly in water or an aqueous buffer, or it remains as a viscous, sticky globule.
-
Immediate Cause: This is often due to the compound's high viscosity and the energy barrier of breaking intermolecular hydrogen bonds to allow solvent molecules to hydrate the individual molecules. The process is kinetically limited, not necessarily a true lack of solubility.
-
Solutions & Scientific Rationale:
-
Increase Agitation: Use a vortex mixer or a magnetic stirrer. For more stubborn samples, sonication in a water bath can be highly effective. This physically breaks up the solute, increasing the surface area exposed to the solvent and accelerating the dissolution rate.
-
Gentle Warming: Warm the solvent to 30-40°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Caution: Do not overheat, as the thermal stability of many ethanolamines can be affected by prolonged exposure to high temperatures, especially at non-neutral pH.[3][4]
-
Incremental Addition: Add the compound to the solvent in small portions while actively stirring. This prevents the formation of large, difficult-to-dissolve agglomerates.
-
Question 2: The compound dissolved initially, but now the solution appears cloudy or has formed a precipitate.
-
Immediate Cause: This typically points to a change in the solution's properties, most commonly pH, or a "salting out" effect.
-
Solutions & Scientific Rationale:
-
Check and Adjust pH: As a tertiary amine, the compound's solubility is highly pH-dependent. The tertiary amine group can be protonated (R₃N + H⁺ ⇌ R₃NH⁺).
-
At Neutral or High pH (>8): The amine is primarily in its neutral, uncharged form (R₃N). While the hydroxyl groups still confer solubility, at high concentrations, the uncharged amine may be less soluble.
-
At Acidic pH (<7): The amine becomes protonated (R₃NH⁺), forming a salt. This positive charge dramatically increases its affinity for polar water molecules, significantly boosting solubility.[5]
-
Action: Measure the solution's pH. If it is neutral or alkaline, add a dilute acid (e.g., 0.1 M HCl) dropwise until the solution clears. Aim for a pH value at least 1-2 units below the compound's estimated pKa (~9-10).
-
-
Evaluate Buffer Components: If you are using a high-concentration salt buffer (e.g., >1 M phosphate or sulfate), the high ionic strength can reduce the amount of "free" water available to solvate your compound, causing it to precipitate. This is known as the "salting out" effect.
-
Action: Try preparing your stock solution in pure water or a lower concentration buffer first, then add it to your final, more concentrated buffer. Alternatively, consider if a different buffer system with lower ionic strength can be used.
-
-
Question 3: I need to dissolve the compound in a mixed organic/aqueous solvent system, but it's not working.
-
Immediate Cause: The choice of organic co-solvent is critical. While the compound is hydrophilic, it also possesses a carbon backbone that allows for some solubility in polar organic solvents.
-
Solutions & Scientific Rationale:
-
Select an Appropriate Co-Solvent: Water-miscible polar solvents are the best choice.
-
Recommended: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). These solvents can effectively solvate both the polar hydroxyl groups and the nonpolar parts of the molecule.
-
Not Recommended: Avoid non-polar solvents like hexane, toluene, or diethyl ether, as the compound's polarity is too high for them.
-
-
Optimize the Dissolution Method: When using co-solvents, it is often best to first dissolve the compound in the solvent in which it is most soluble before mixing.
-
Action: Try dissolving the compound in a small amount of pure water first (especially if pH adjustment is needed), and then add this concentrated aqueous solution to the organic co-solvent. Alternatively, dissolving in pure DMSO before adding to an aqueous buffer can also be effective.
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical sequence for addressing solubility issues.
Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.
The Role of pH in Solubility: A Mechanistic View
The tertiary amine functional group is the key to manipulating solubility. Its ability to accept a proton (acting as a Brønsted-Lowry base) fundamentally changes the molecule's charge and polarity.
Caption: The pH-dependent equilibrium of the tertiary amine group, which governs the compound's aqueous solubility.
Standard Protocol for Preparing a 100 mM Aqueous Stock Solution
This protocol provides a reliable method for preparing a stable, soluble stock solution.
-
Preparation:
-
Calculate the required mass of this compound for your target volume and concentration (M.W. = 193.24 g/mol ).
-
Add approximately 80% of the final volume of high-purity deionized water to a sterile container equipped with a magnetic stir bar.
-
-
Dissolution:
-
While stirring, slowly add the weighed compound to the water.
-
If dissolution is slow, continue stirring for 10-15 minutes. If needed, gently warm the solution to ~37°C.
-
-
pH Adjustment (Crucial Step):
-
Measure the pH of the solution. It will likely be slightly basic.
-
Dropwise, add 0.5 M or 1.0 M HCl to the solution while monitoring the pH. Continue adding acid until the pH is stable in the range of 5.0 - 6.5. This ensures the tertiary amine is fully protonated, maximizing solubility and stability.[5]
-
You should observe any cloudiness disappear during this step.
-
-
Final Steps:
-
Add deionized water to reach the final target volume.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Store the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C, but perform a freeze-thaw stability test for your specific concentration first.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I autoclave a solution of this compound?
-
Q2: Is the compound soluble in ethanol?
-
A: Yes, due to its multiple hydroxyl groups and overall polarity, it is expected to be soluble in ethanol and other short-chain alcohols.[1]
-
-
Q3: Why is my solution yellowing over time?
-
A: Amine-containing compounds can be susceptible to oxidation over time, which can sometimes lead to color changes. Storing solutions protected from light and under an inert atmosphere (like nitrogen or argon) can mitigate this if it is a concern for your application.
-
References
-
PubChem (n.d.). 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group? Available at: [Link]
-
ResearchGate (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Workup: Amines. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Ethanol, 2-(2-aminoethoxy)-. Available at: [Link]
-
PubChem (n.d.). 2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (n.d.). (A) Thermal stability of different alkanolamines, (B) common molecular... Available at: [Link]
-
Reddit (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]
-
Fagron (2023). Active Ingredient Summary Table Thermal Stability. Available at: [Link]
-
Wikipedia (n.d.). 2-Ethoxyethanol. Available at: [Link]
-
Reddit (2024). Quaternization of an aqueous tertiary amine. r/Chempros. Available at: [Link]
-
Gavahian, M., et al. (2018). Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks. PMC - PubMed Central. Available at: [Link]
-
SciSpace (n.d.). Thermal Stability of Betalains in By-Products of the Blanching and Cutting of Beta vulgaris L. Var conditiva. Available at: [Link]
Sources
- 1. This compound | 17626-34-5 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Workup [chem.rochester.edu]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support center for the synthesis and optimization of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
This compound is a polyhydroxy tertiary amine with applications in various fields, including as a corrosion inhibitor, a component in polymer synthesis, and a chelating agent.[1] Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and side reactions. This guide will address common issues encountered during its preparation via two primary synthetic routes: nucleophilic substitution and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods are:
-
Nucleophilic Substitution: This involves the reaction of diethanolamine with a suitable 2-(2-hydroxyethoxy)ethyl halide (e.g., 2-(2-chloroethoxy)ethanol) in the presence of a base.[1]
-
Reductive Amination: This "greener" alternative involves the reaction of 2-(2-hydroxyethoxy)acetaldehyde with diethanolamine to form an intermediate imine, which is then reduced to the target tertiary amine.[1][2]
Q2: What is the typical purity I can expect from the synthesis?
A2: With optimized conditions, purities of 93-97% can be achieved through nucleophilic substitution and 90-95% via reductive amination before final purification.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the consumption of reactants and the formation of the product and byproducts.[1] Gas Chromatography (GC) can also be employed, often after derivatization of the polar hydroxyl groups.
Q4: Is this compound water-soluble?
A4: Yes, the presence of multiple hydroxyl groups and the tertiary amine functionality confers good solubility in polar solvents, including water.[3]
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Reaction
This is one of the most common issues. The troubleshooting approach depends on the synthetic route chosen.
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted starting materials (diethanolamine or the electrophile/aldehyde).
-
The isolated product yield is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
In-Depth Analysis and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incorrect Stoichiometry | The tertiary amine product is also nucleophilic and can react with the electrophile to form a quaternary ammonium salt. [4]If the electrophile is in excess or in a 1:1 ratio, this subsequent reaction is more likely. | Use a molar excess of diethanolamine relative to the 2-(2-hydroxyethoxy)ethyl halide (a 2:1 ratio is a good starting point). [1]This statistically favors the reaction of the electrophile with the more abundant secondary amine. |
| High Reaction Temperature | Higher temperatures increase the rate of all reactions, including the undesired second alkylation. | Perform the reaction at the lower end of the recommended temperature range and monitor carefully. A slightly longer reaction time at a lower temperature is preferable to a fast reaction with significant byproduct formation. |
| Highly Reactive Electrophile | The reactivity of alkyl halides follows the trend I > Br > Cl. A more reactive electrophile will be less selective and more prone to over-alkylation. | If using an alkyl iodide, consider switching to the corresponding bromide or chloride. This will slow down the reaction but can significantly improve selectivity. |
Purification Strategies
The presence of multiple hydroxyl groups in the target molecule can make purification challenging.
| Issue | Recommended Purification Strategy | Scientific Rationale |
| Removal of Unreacted Diethanolamine | Acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with water. The more polar diethanolamine will preferentially partition into the aqueous phase. | The difference in polarity and partitioning behavior between the secondary amine starting material and the tertiary amine product allows for separation. |
| Removal of Quaternary Ammonium Salt | Column chromatography. Due to the ionic nature of the quaternary salt, it will have a very high affinity for the stationary phase (e.g., silica gel). | The desired tertiary amine is less polar than the quaternary salt and can be eluted with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). |
| General Purification | Column chromatography on silica gel using a polar solvent system, such as a mixture of methanol and chloroform or ethyl acetate. [1] | The polarity of the solvent system can be adjusted to achieve good separation of the desired product from less polar impurities. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (2.0 equivalents) and a suitable solvent such as ethanol or water. [1]2. Add a base, such as sodium hydroxide (1.1 equivalents).
-
Slowly add 2-(2-chloroethoxy)ethanol (1.0 equivalent) to the mixture.
-
If desired, add a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents). [1]5. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. [1]6. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis via Reductive Amination
-
In a round-bottom flask, dissolve 2-(2-hydroxyethoxy)acetaldehyde (1.0 equivalent) and diethanolamine (1.1 equivalents) in a suitable solvent like methanol.
-
Adjust the pH to 6-7 with a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture in an ice bath and slowly add sodium triacetoxyborohydride (1.2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Reductive amination - Wikipedia. [Link]
-
This compound | C8H19NO4 - PubChem. [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
Is there an easy way to purify organic amines? - Biotage. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Experiments with 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support center for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimentation with this versatile polyhydroxy tertiary amine. The following question-and-answer format addresses specific challenges, offering explanations grounded in scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions about this compound.
1. What is this compound and what are its key properties?
This compound is a polyhydroxy tertiary amine.[1] Its structure contains a central imino group connected to two ethanol groups, with one of these further substituted with a 2-hydroxyethoxy ethyl chain.[1] This structure gives the molecule several key properties:
-
Hydrophilicity: The presence of multiple hydroxyl (-OH) groups makes it soluble in water and other polar solvents.[2]
-
Chelating Agent: The amine and hydroxyl groups can form stable complexes with metal ions.[1]
-
Reactivity: The hydroxyl groups can undergo reactions like substitution, and the tertiary amine can be oxidized.[1]
-
Viscosity: It is typically a viscous liquid or solid at room temperature.[2]
| Property | Value |
| CAS Number | 17626-34-5 |
| Molecular Formula | C8H19NO4 |
| Molecular Weight | 193.24 g/mol |
| Boiling Point | 357.9°C at 760 mmHg[3] |
| Density | 1.159 g/cm³[3] |
2. What are the primary applications of this compound?
Its unique properties make it useful in several fields:
-
Corrosion Inhibition: It can form a protective layer on metal surfaces, particularly mild steel in acidic conditions, to prevent corrosion.[1]
-
Polymer Synthesis: It can be used as a chain extender or cross-linking agent in the production of polymers like polyurethanes.[2]
-
Chelating Agent: It is used in formulations where the sequestration of metal ions is necessary.[2]
-
Surfactant/Emulsifier: Its structure with both hydrophilic and lipophilic characteristics allows it to act as a surfactant or emulsifier in some applications.[2]
3. What are the main safety concerns when working with this compound?
According to safety data, this compound can cause serious eye damage and skin irritation.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, and to work in a well-ventilated area.[5]
II. Troubleshooting Guide: Synthesis and Purity
This section addresses common problems encountered during the synthesis and purification of this compound.
4. My synthesis of this compound has a low yield and multiple side products. What are the likely causes and solutions?
Low yields and the presence of impurities are common challenges in the synthesis of this compound, often due to over-alkylation.
Causality: The synthesis often involves the reaction of an amine with an alkylating agent. The product, a more substituted amine, can be more nucleophilic than the starting amine, leading to further alkylation and the formation of a mixture of products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis and purity issues.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants to minimize over-alkylation.
-
Stepwise Alkylation: Consider a stepwise approach where the amine is reacted sequentially with the alkylating agent under controlled conditions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and stop it at the optimal time to maximize the yield of the desired product.[1]
-
Alternative Synthesis Routes: Explore alternative synthetic pathways that may offer better selectivity and yield.
5. I am struggling to purify this compound from my reaction mixture. What purification methods are effective?
The high polarity and viscosity of this compound can make purification challenging.
Troubleshooting Steps:
-
Column Chromatography: For laboratory-scale purification, column chromatography using a polar stationary phase (like silica gel) and a polar eluent system (e.g., a gradient of methanol in dichloromethane) is often effective.
-
Distillation: If the compound is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable option for larger quantities.
-
Acid-Base Extraction: As a tertiary amine, it can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities through liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.
6. How can I assess the purity of my 2,2'-[[2-(2-Hydroxyethoxy)ethyl]iminfo]bisethanol sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and identify the presence of impurities. A reverse-phase column with a polar mobile phase is a good starting point.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any organic impurities.[6] |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound.[6] |
| Gas Chromatography (GC) | Can be used to analyze for volatile impurities, though derivatization may be necessary due to the low volatility of the compound. |
| Titration | An acid-base titration can be used to determine the total amine content. |
III. Troubleshooting Guide: Application-Specific Issues
This section focuses on problems that may arise when using this compound in its primary applications.
A. Corrosion Inhibition
7. My corrosion inhibitor formulation with this compound is not performing as expected. What could be the issue?
Ineffective corrosion inhibition can stem from several factors, from the formulation itself to the experimental conditions.
Causality: The effectiveness of a corrosion inhibitor depends on its ability to adsorb onto the metal surface and form a protective barrier. Factors that interfere with this process will reduce its performance.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor corrosion inhibition.
Solutions:
-
Inhibitor Concentration: There is often an optimal concentration range for a corrosion inhibitor. Too low a concentration may not provide adequate surface coverage, while excessively high concentrations may not offer additional benefits and could be uneconomical.[7]
-
Purity of the Inhibitor: Impurities from the synthesis can interfere with the adsorption of the inhibitor on the metal surface, reducing its effectiveness. Ensure you are using a high-purity grade of the compound.
-
Environmental Conditions: The pH, temperature, and presence of other ions in the corrosive medium can significantly impact the performance of the inhibitor. Ensure these parameters are controlled and are appropriate for the inhibitor.
-
Understanding the Corrosion Mechanism: A misunderstanding of the primary corrosion mechanism can lead to the selection of an inappropriate inhibitor or test method.[7]
B. Polymer Synthesis
8. When using this compound as a chain extender in polyurethane synthesis, I am observing inconsistent reaction times and variable product properties. What could be the cause?
The reactivity of the hydroxyl groups in this compound can be influenced by several factors, leading to variability in polymerization.
Causality: The tertiary amine group in the molecule can act as a catalyst for the isocyanate-hydroxyl reaction, and its accessibility can be affected by factors like viscosity and steric hindrance.
Troubleshooting Steps:
-
Viscosity Control: The high viscosity of the reaction mixture can hinder proper mixing and lead to localized differences in reaction rates. Consider using a solvent to reduce viscosity or increasing the reaction temperature.[8]
-
Catalyst Addition: While the tertiary amine in the molecule has some catalytic activity, the addition of a controlled amount of a standard polyurethane catalyst (e.g., a tin-based catalyst) can help to ensure a more consistent and predictable reaction rate.
-
Moisture Control: Isocyanates are highly reactive with water. Ensure that all reactants and solvents are thoroughly dried to prevent side reactions that consume the isocyanate and affect the stoichiometry.
-
Characterization of Prepolymers: If you are using a prepolymer approach, ensure that the isocyanate content of your prepolymer is accurately determined before adding the chain extender.
9. My final polymer product has poor mechanical properties. How can the use of this compound be optimized?
The mechanical properties of a polymer are highly dependent on its molecular weight, cross-link density, and morphology, all of which are influenced by the chain extender.
Solutions:
-
Adjusting the Stoichiometric Ratio: The ratio of isocyanate groups to hydroxyl groups (the NCO:OH ratio) is a critical parameter. A slight excess of isocyanate can ensure complete reaction and lead to higher molecular weight, but a large excess can result in brittle materials. Experiment with different NCO:OH ratios to find the optimal balance for your desired properties.
-
Mixing Efficiency: Ensure thorough and rapid mixing of the chain extender with the isocyanate or prepolymer to achieve a homogeneous reaction mixture and uniform polymer structure.
-
Curing Conditions: The temperature and time of the post-curing process can have a significant impact on the final properties of the polymer. Optimize the curing profile to allow for complete reaction and the development of the desired morphology.
IV. General Handling and Storage
10. What are the recommended storage conditions for this compound?
To ensure the stability and purity of the compound, proper storage is essential.
Recommendations:
-
Container: Keep the compound in its original, tightly sealed container.[5]
-
Temperature: Store in a cool, well-ventilated place, away from direct sunlight and heat sources.[5]
-
Moisture: It is a hygroscopic compound, so it should be protected from moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
11. I have noticed a change in the color or viscosity of my stored this compound. Is it still usable?
A change in physical appearance can indicate degradation.
Possible Causes:
-
Oxidation: Tertiary amines can be susceptible to oxidation, especially if exposed to air and light over time. This can lead to the formation of colored byproducts.
-
Contamination: Contamination with impurities could also lead to changes in appearance.
Recommendations:
-
Re-analyze the Material: Before using a sample that has changed in appearance, it is highly recommended to re-analyze its purity using techniques like HPLC or NMR.
-
Discard if Purity is Compromised: If significant degradation or contamination is detected, it is best to discard the material to avoid compromising your experimental results.
V. References
-
Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2025, August 6). [Source not further specified]
-
168 questions with answers in CHELATING AGENTS | Science topic. (n.d.). ResearchGate.
-
CAS 17626-34-5: this compound. (n.d.). CymitQuimica.
-
Corrosion Inhibition Problems and Solutions | Corrosion Inhibitors: Key Topics in Materials Science and Engineering. (n.d.). ASM Digital Library.
-
2-(2-Hydroxyethoxy)ethyl]imino]bisethanol | 17626-34-5. (n.d.). Benchchem.
-
A Simple Test Method for Evaluating Corrosion Inhibitors. (n.d.). [Source not further specified]
-
Tackling Tough Times: A Formulator's Guide to Chelating Agents in Hard Water Detergents. (2024, January 2). [Source not further specified]
-
Analytical Chemistry 1956 Vol.28 no.4. (n.d.). [Source not further specified]
-
Ask an Expert: Chelating Agents. (2013, October 22). Science Buddies.
-
How to troubleshoot experiments | Careers. (2024, April 10). Chemistry World.
-
This compound. (n.d.). Echemi.
-
Is there a way to reduce the viscosity of the pure polymer in the molten state?. (2023, March 11). ResearchGate.
-
Laboratory Method for Corrosion Inhibitor Evaluation. (n.d.). [Source not further specified]
-
Corrosion Inhibitor Test Methods | PDF. (n.d.). Scribd.
-
Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube.
-
2-(2-hydroxyethoxy)ethyl]imino]bisethanol. (n.d.). chemical-label.com.
-
Studying the effects of chain extenders chemical structures on the adhesion and mechanical properties of a polyurethane adhesive | Request PDF. (2025, August 7). ResearchGate.
-
The effect of metal chelators on the production of hydroxyl radicals in thylakoids. (n.d.). PubMed.
-
SAFETY DATA SHEET. (2021, October 1). GEO Specialty Chemicals.
-
State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. (n.d.). PMC - PubMed Central.
-
Effect of metal chelators and antiinflammatory drugs on the degradation of hyaluronic acid. (n.d.). PubMed.
-
Influence of Epoxy Functional Chain-Extenders on the Thermal and Rheological Properties of Bio-Based Polyamide 10.10. (2023, August 28). PMC - NIH.
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
-
pergaquick a150 pm - Organische Peroxide. (n.d.). PERGAN.
-
How Does Viscosity Change In Polymer Shear Thickening?. (2025, April 22). Chemistry For Everyone.
-
What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. (2024, March 21). [Source not further specified]
-
Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. (n.d.). MDPI.
-
Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress. (n.d.). Scholars@Duke.
-
Reactive Extrusion of Polyamide 6 Using a Novel Chain Extender. (n.d.). ResearchGate.
-
Primary, secondary and tertiary amine analysis laboratories. (2017, April 5). Analytice.
-
83 Viscosity for Polymer Processing | Polymers Concepts, Properties, Uses & Sustainability. (2020, December 22). [Source not further specified]
-
Chelating agents as coating molecules for iron oxide nanoparticles. (n.d.). RSC Publishing.
-
"Chain Extension of Blocked Isocyanates for the Creation of Covalent Ad" by Catherine Sarantes. (n.d.). The Aquila Digital Community.
-
A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt). (n.d.). Benchchem.
-
Chelation in metal intoxication. (n.d.). PubMed.
-
Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. (n.d.). MDPI.
-
2-(Dodecyloxy)ethyl)imino)bisethanol | 1733-93-3. (n.d.). Benchchem.
-
Ethanol, 2,2'-(butylimino)bis-: Human health tier II assessment. (2017, June 30). [Source not further specified]
-
(PDF) Pharmaceutical Impurities: An Overview. (n.d.). ResearchGate.
-
Monday 20 June 2022 – Morning - A Level Chemistry A. (2022, June 20). OCR.
-
US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 17626-34-5: 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bise… [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemical-label.com [chemical-label.com]
- 5. geosc.com [geosc.com]
- 6. benchchem.com [benchchem.com]
- 7. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Production of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Welcome to the technical support center for the synthesis and purification of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize impurities and optimize your production process, ensuring the highest quality of your final product.
I. Synthesis Overview: The Ethoxylation of Diethanolamine
The primary industrial and laboratory-scale synthesis of this compound involves the ethoxylation of diethanolamine.[1][2] This reaction is a nucleophilic addition where diethanolamine attacks the electrophilic carbon atoms of the ethylene oxide ring. The reaction proceeds in a stepwise manner, and controlling the stoichiometry and reaction conditions is paramount to achieving a high yield of the desired product while minimizing the formation of impurities.[1]
The intended reaction is as follows:
(HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₂NCH₂CH₂OH (Triethanolamine - an intermediate) (HOCH₂CH₂)₂NCH₂CH₂OH + C₂H₄O → HOCH₂CH₂OCH₂CH₂N(CH₂CH₂OH)₂ (this compound)
However, the reality of this synthesis is often complicated by side reactions and over-ethoxylation, leading to a variety of impurities that can be challenging to separate.
II. Common Impurities and Their Formation Mechanisms
Understanding the impurities that can arise during the synthesis of this compound is the first step in developing strategies to minimize them.
| Impurity Name | Structure | Formation Mechanism |
| Unreacted Diethanolamine | (HOCH₂CH₂)₂NH | Incomplete reaction due to insufficient ethylene oxide, low reaction temperature, or short reaction time. |
| Triethanolamine (TEA) | N(CH₂CH₂OH)₃ | An intermediate in the reaction. Its presence in the final product indicates an incomplete reaction. |
| Oligomeric Byproducts (Over-ethoxylation) | HO(CH₂CH₂O)nCH₂CH₂N(CH₂CH₂OH)₂ (where n > 1) | The desired product can act as a nucleophile and react with additional ethylene oxide molecules, leading to the formation of higher molecular weight oligomers.[3] This is particularly prevalent with basic catalysts.[4] |
| 1,4-Dioxane | C₄H₈O₂ | A cyclic ether that can form as a byproduct of ethoxylation, especially under acidic conditions.[4][5] It is a significant health concern and its levels are strictly regulated.[4] |
| Polyethylene Glycols (PEGs) | HO(CH₂CH₂O)nH | Formed when ethylene oxide reacts with any water present in the reaction mixture.[4][6] |
III. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Problem 1: High Levels of Unreacted Diethanolamine and/or Triethanolamine in the Final Product
Symptoms:
-
GC-FID or HPLC analysis shows significant peaks corresponding to diethanolamine and triethanolamine.
-
The yield of the desired product is lower than expected.
Causality: This issue points to an incomplete reaction. The primary reasons for this are:
-
Insufficient Ethylene Oxide: The stoichiometric ratio of ethylene oxide to diethanolamine was too low.
-
Low Reaction Temperature: The reaction temperature was not high enough to drive the reaction to completion at a reasonable rate. Ethoxylation is a temperature-dependent process.[7]
-
Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low ethylene oxide concentration, hindering the reaction.
Solutions:
-
Adjust Stoichiometry: Carefully calculate and ensure a slight molar excess of ethylene oxide. However, be cautious as a large excess can promote over-ethoxylation.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C. A typical temperature range for ethoxylation is 150-180°C.[5] Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Increase Reaction Time: Extend the reaction time and monitor for the disappearance of the starting materials and the intermediate.
-
Ensure Efficient Mixing: Use a properly sized and positioned impeller to ensure homogenous mixing of the reactants.
Problem 2: High Levels of Oligomeric Byproducts (Over-ethoxylation)
Symptoms:
-
HPLC or LC-MS analysis reveals a series of peaks with increasing retention times, corresponding to molecules with additional ethoxy units.
-
The final product has a higher than expected average molecular weight.
Causality: Over-ethoxylation occurs when the desired product, which still possesses nucleophilic hydroxyl groups, reacts with ethylene oxide. This is more likely to happen when:
-
High Molar Ratio of Ethylene Oxide: A significant excess of ethylene oxide is used.
-
Prolonged Reaction Time at High Temperature: Extended reaction times, especially at elevated temperatures, can favor the formation of higher oligomers.
-
Use of Basic Catalysts: Basic catalysts like potassium hydroxide (KOH) can lead to a broader distribution of ethoxylates, including higher molecular weight species.[4][5][6]
Solutions:
-
Precise Stoichiometric Control: Use a minimal excess of ethylene oxide. A carefully controlled continuous feed of ethylene oxide can also help maintain a low instantaneous concentration, disfavoring over-reaction.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired level of conversion is achieved, before significant over-ethoxylation occurs. Consider lowering the reaction temperature slightly.
-
Catalyst Selection: If using a basic catalyst, consider reducing its concentration. Alternatively, explore the use of catalysts that promote a narrower ethoxylate distribution.
-
Purification: Fractional vacuum distillation is an effective method for separating the desired product from higher-boiling oligomeric impurities.
Problem 3: Presence of 1,4-Dioxane in the Product
Symptoms:
-
GC-MS analysis confirms the presence of 1,4-dioxane.
Causality: 1,4-Dioxane is a cyclic byproduct formed from the dimerization of ethylene oxide, a reaction that is particularly favored under acidic conditions.[4][5]
Solutions:
-
Use a Base-Catalyzed Process: If your current method uses an acid catalyst, switching to a base-catalyzed system (e.g., using KOH) will significantly reduce or eliminate the formation of 1,4-dioxane.[5]
-
Ensure Anhydrous Conditions: While not the primary cause, the presence of water can sometimes contribute to side reactions. Ensure all reactants and the reactor are thoroughly dried before starting the synthesis.
-
Optimize Reaction Conditions: Control the temperature and pressure to disfavor the side reactions that lead to 1,4-dioxane formation.[5]
Problem 4: Significant Contamination with Polyethylene Glycols (PEGs)
Symptoms:
-
Analysis by techniques like reversed-phase HPLC shows peaks corresponding to a distribution of PEG oligomers.[8][9]
Causality: PEGs are formed when ethylene oxide reacts with water.[4][6] The source of water can be:
-
Wet Starting Materials: Diethanolamine or the solvent may contain water.
-
Atmospheric Moisture: A leak in the reaction setup can introduce moisture.
Solutions:
-
Use Anhydrous Reagents and Solvents: Ensure that the diethanolamine and any solvent used are of high purity and have a low water content.
-
Thoroughly Dry the Reactor: Before starting the reaction, ensure the reactor is clean, dry, and purged with an inert gas like nitrogen to remove any residual moisture.[5]
-
Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of a dry, inert gas (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
IV. Analytical Methods for Purity Assessment
Accurate assessment of product purity is crucial. The following are recommended analytical techniques:
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust method for quantifying volatile components, including unreacted diethanolamine and triethanolamine.
Protocol:
-
Column: A polar capillary column suitable for amine analysis (e.g., a wax-type column or a column specifically designed for amines).
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or isopropanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for separating the desired product from non-volatile impurities like oligomeric byproducts and PEGs.[1][8][9]
Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
V. Purification Protocol: Fractional Vacuum Distillation
Due to the high boiling point of this compound (357.9°C at 760 mmHg), purification is best achieved by fractional vacuum distillation.[10] This technique effectively separates the desired product from both lower-boiling unreacted starting materials and higher-boiling oligomeric impurities.
Procedure:
-
Initial Stripping: The crude reaction mixture is first heated under atmospheric pressure to remove any residual water and low-boiling solvents.
-
Vacuum Distillation Setup: The stripped crude product is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column). The system is connected to a vacuum pump, a condenser, and receiving flasks. It is crucial to have a well-sealed system to maintain a stable vacuum.
-
Fraction Collection:
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect the forerun, which will primarily consist of unreacted diethanolamine and triethanolamine.
-
Increase the temperature to distill the main fraction of this compound.
-
The higher-boiling oligomeric impurities will remain in the distillation flask.
-
-
Monitoring: Monitor the head temperature and the vacuum pressure throughout the distillation to ensure good separation between fractions. Analyze the collected fractions by GC or HPLC to confirm their purity.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use a different starting amine for this synthesis? A1: Yes, the ethoxylation reaction is a general method for producing a wide range of amino alcohols.[3] The choice of the starting amine will determine the final product. For example, starting with monoethanolamine will lead to a different set of ethoxylated products.
Q2: What is the role of a catalyst in this reaction? A2: Catalysts are used to increase the rate of the ethoxylation reaction. Basic catalysts like KOH are common and effective.[5] Acidic catalysts can also be used but may promote the formation of byproducts like 1,4-dioxane.[4][5] The choice of catalyst can also influence the molecular weight distribution of the ethoxylated products.[6]
Q3: How can I confirm the structure of my final product and its impurities? A3: A combination of analytical techniques is recommended for structural confirmation.
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS can provide the molecular weight of the components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact chemical structure of your purified product and can also be used to identify the structures of major impurities.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., -OH, -NH, C-O-C).
Q4: Are there any safety precautions I should be aware of? A4: Yes, ethylene oxide is a highly reactive, flammable, and toxic gas. All reactions involving ethylene oxide must be conducted in a well-ventilated fume hood or a specialized high-pressure reactor by trained personnel.[11] The reaction is also highly exothermic and requires careful temperature control to prevent a runaway reaction.[3][11] Always consult the Safety Data Sheets (SDS) for all chemicals used and follow appropriate safety protocols.
VII. Visualizing the Process
Synthesis and Impurity Formation Pathway
Caption: Synthesis pathway and major impurity formation routes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurity issues.
VIII. References
-
Lang, R. F., Parra-Diaz, D., & Jacobs, D. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. Journal of Surfactants and Detergents, 2(4), 503-513. [Link]
-
Lang, R. F., Parra-Diaz, D., & Jacobs, D. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. Semantic Scholar. [Link]
-
Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2568-2574. [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
S. Angiuli, M. D'Auria, L. Tofani, M. Massi, F. D'Acunzo, HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach, ResearchGate. [Link]
-
Corbera, M., Simonet, B. M., Salvadó, V., & Hidalgo, M. (2005). Analysis of alcohol ethoxylates and alkylamine ethoxylates in agricultural soils using pressurised liquid extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1076(1-2), 193-199. [Link]
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Łukaszewski, Z. (2010). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. Molecules, 15(12), 8895-8905. [Link]
-
Wikipedia. (n.d.). Ethoxylation. [Link]
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. [Link]
-
The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. [Link]
-
Google Patents. (n.d.). New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Li, Y., Wang, J., Zhang, Y., & Li, X. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Polymers, 13(21), 3709. [Link]
-
Google Patents. (n.d.). Method and kit for quantitative analysis of alkanolamines.
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]
-
American Chemistry Council. (2023). ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL. [Link]
-
Swinburne University of Technology. (n.d.). Ethoxylation reactor modelling and design. [Link]
-
RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
-
Google Patents. (n.d.). Preparation of N-(2-hydroxyethyl)-piperazine.
-
European Patent Office. (n.d.). Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine. [Link]
-
Zhang, K., et al. (2022). Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114466. [Link]
-
Scribd. (n.d.). Industrial Amine Synthesis Method. [Link]
-
PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. [Link]
-
Google Patents. (n.d.). Alkoxylated polyalkanolamines.
-
PubChem. (n.d.). 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. [Link]
-
ECHA. (n.d.). Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]-. [Link]
-
ResearchGate. (n.d.). Kinetic Study of the Reaction of Diethanolamine with Carbon Dioxide in Aqueous and Mixed Solvent Systems—Application to Acid Gas Cleaning. [Link]
-
Semantic Scholar. (2001). Safety of ethoxylation reactions. [Link]
-
PubChem. (n.d.). 2,2'-((2-(Dodecyloxy)ethyl)imino)bis(ethanol). [Link]
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Validation & Comparative
A Comparative Guide to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol and Conventional Surfactants in Pharmaceutical Research
Abstract: This guide provides an in-depth technical comparison of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS: 17626-34-5), a polyhydroxy tertiary amine, against established non-ionic surfactants commonly used in pharmaceutical development, such as Polysorbate 80 and Poloxamer 188. While its structure suggests potential surface-active properties, empirical data on its performance as a pharmaceutical-grade surfactant is not widely available. This document outlines the critical performance indicators and rigorous experimental protocols necessary to validate its efficacy and safety profile. We will explore its known chemical characteristics and present a framework for its evaluation as a potential solubilizing agent, emulsifier, or stabilizer in drug delivery systems, aimed at researchers and formulation scientists.
Introduction to this compound
This compound is a unique chemical entity characterized by a central imino group linked to multiple hydrophilic hydroxyethyl and hydroxyethoxyethyl chains[1][2]. Its high water solubility, suggested by a LogP of -1.70, is a key feature attributed to these hydroxyl groups, which are capable of extensive hydrogen bonding[1].
Key Physicochemical Properties:
-
Molecular Formula: C8H19NO4[1]
-
Molecular Weight: 193.24 g/mol [1]
-
Appearance: Typically a viscous liquid or solid at room temperature[2].
-
Synonyms: Include [2-(2-Hydroxy-ethoxy)-ethyl]-bis-(2-hydroxy-ethyl)-amine and Ethanol, 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bis-[2].
Its molecular architecture, possessing both a potentially interactive tertiary amine core and multiple hydrophilic arms, suggests its potential utility in various applications, including as a corrosion inhibitor, a chelating agent, and a chain extender in polymer synthesis[1][2]. However, its most intriguing potential for the pharmaceutical industry lies in its structural resemblance to amphiphilic molecules, indicating it could function as a surfactant or emulsifier[2].
Caption: A logical workflow for the comprehensive evaluation of a novel surfactant.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
-
Principle: The CMC is identified by a sharp change in the physical properties of the surfactant solution. Surface tension measurement is a highly reliable method. Below the CMC, adding more surfactant significantly lowers surface tension. At and above the CMC, the surface becomes saturated with monomers, and excess molecules form micelles, causing the surface tension to plateau.
-
Methodology (Du Noüy Ring Tensiometry):
-
Prepare a stock solution of the test surfactant (e.g., 1% w/v) in ultrapure water or a relevant buffer (e.g., PBS).
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Calibrate a surface tensiometer with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned with solvent and flamed to remove organic residues before each measurement.
-
Measure the surface tension of each dilution, starting from the lowest concentration to minimize cross-contamination. Allow the reading to stabilize for 2-5 minutes.
-
Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection point of the two linear portions of the graph (the steep decline and the plateau).
-
-
Causality of Choice: This method is chosen for its precision and direct measurement of surface activity. The sharp inflection point provides a clear and reproducible determination of the CMC, which is fundamental to understanding the surfactant's efficiency.[4]
Protocol 2: Emulsification Capability Assessment
-
Principle: A surfactant's ability to create and stabilize an oil-in-water (O/W) emulsion is evaluated by forming an emulsion and monitoring its physical properties over time. Droplet size and stability are key metrics.
-
Methodology:
-
Prepare the aqueous phase containing a fixed concentration of the surfactant (e.g., 5x CMC).
-
Select a pharmaceutically relevant oil phase (e.g., medium-chain triglycerides, MCT).
-
Combine the oil and aqueous phases at a defined ratio (e.g., 10:90 v/v).
-
Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) or a sonicator under controlled conditions (e.g., 5 minutes at a specific power setting). This step is crucial for providing the energy needed to break down the oil into fine droplets.
-
Immediately after homogenization, measure the initial droplet size distribution using Dynamic Light Scattering (DLS).
-
Store the emulsion at controlled temperatures (e.g., 4°C and 25°C).
-
Re-measure the droplet size and visually inspect for signs of instability (creaming, phase separation) at predetermined time points (e.g., 1h, 24h, 7 days, 30 days).
-
-
Causality of Choice: DLS provides quantitative data on particle size and polydispersity, offering a more objective measure of emulsion quality than visual inspection alone. Monitoring these parameters over time directly assesses the surfactant's ability to form a stable interfacial film that prevents droplet coalescence.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Culture a suitable human cell line (e.g., HEK293 or HepG2) in 96-well plates until they reach approximately 80% confluency.
-
Prepare a range of surfactant concentrations in a complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test surfactant concentrations. Include a negative control (medium only) and a positive control (e.g., Triton X-100 1%).
-
Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
-
Causality of Choice: The MTT assay is a widely accepted, standardized method for initial cytotoxicity screening. It provides a quantitative measure of how the surfactant affects basic cellular metabolism, serving as a reliable indicator of its potential toxicity.
Comparative Performance Data & Analysis
The following table summarizes the known performance data for the benchmark surfactants. The column for this compound remains to be populated through the execution of the protocols described above.
| Performance Indicator | Polysorbate 80 (Tween 80) | Poloxamer 188 (Pluronic F68) | This compound |
| Type | Non-ionic | Non-ionic | Potentially Non-ionic/Weakly Cationic (Amine) |
| CMC (in water) | ~0.012 - 0.015 mM | ~0.04 mM | Data Requires Experimental Determination |
| Surface Tension at CMC | ~38-40 mN/m | ~40-50 mN/m | Data Requires Experimental Determination |
| HLB Value | 15.0 | ~29 | Data Requires Experimental Determination |
| Primary Application | Solubilizer, O/W Emulsifier | Stabilizer, Gelling Agent | Potential Solubilizer/Emulsifier |
| Biocompatibility | Generally good, used in injectables | Excellent, used in injectables | Data Requires Experimental Determination |
| Known Safety Issues | Can undergo autooxidation to form reactive peroxides. [5] | Generally very safe. | Causes skin and eye irritation as a raw material.[1] |
Analysis and Interpretation:
-
Hypothetical CMC: If this compound is found to have a CMC lower than Polysorbate 80, it would signify higher efficiency in micelle formation. This could be advantageous in formulations where the total excipient load needs to be minimized.
-
Expected Surface Activity: Given its highly hydrophilic nature (multiple hydroxyl groups), it may be less effective at reducing surface tension compared to surfactants with a distinct, long hydrophobic tail like Polysorbate 80. Its performance will depend heavily on the effective conformation it adopts at the air-water interface.
-
Safety Profile: The existing safety data indicates it is an irritant in its concentrated form.[1] This is common for many raw chemical materials. The crucial test will be its cytotoxicity and hemolytic potential at the much lower concentrations used in final pharmaceutical formulations (typically just above the CMC). Its hydrophilic nature may contribute to good biocompatibility by reducing harsh interactions with cell membranes.
Discussion & Future Perspectives
This compound presents an interesting molecular scaffold with potential surfactant properties. Its high density of hydroxyl groups makes it extremely hydrophilic, which could be beneficial for solubilizing certain classes of drugs. The central tertiary amine group is ionizable and could impart pH-responsive properties to a formulation, though this may also introduce complexities regarding interactions with charged APIs.
Key Questions for Future Research:
-
Purity and Grade: Is the compound available at a purity level (e.g., >99.5%) suitable for pharmaceutical use, with a well-defined impurity profile?
-
Mechanism of Action: Does it form traditional core-shell micelles, or does it exhibit other forms of aggregation? Techniques like Cryogenic Transmission Electron Microscopy (cryo-TEM) could elucidate its self-assembly behavior.[6]
-
Stability: How stable is the molecule to heat, light, and oxidative stress? The stability of excipients is a critical parameter for drug product shelf-life.
-
Comparative Solubilization: How effectively does it increase the apparent solubility of a panel of model poorly soluble drugs (e.g., from BCS Class II and IV) compared to industry standards?
Conclusion
While this compound possesses structural attributes that suggest it may function as a surfactant, it cannot be considered a viable alternative to established pharmaceutical excipients like Polysorbate 80 or Poloxamer 188 without comprehensive empirical validation. Its potential is intriguing, particularly due to its unique poly-hydroxyl and amine structure. However, the path to its adoption requires rigorous, systematic evaluation as outlined in this guide. Researchers investigating novel excipients are encouraged to employ this framework to generate the necessary physicochemical, functional, and safety data to determine its true potential in modern drug development.
References
- Benchchem. (n.d.). This compound | 17626-34-5.
- CymitQuimica. (n.d.). CAS 17626-34-5: this compound.
- Haque, A., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. National Institutes of Health.
- International Journal of Innovative Research in Technology. (2026). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT.
- SciSpace. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview.
- National Institutes of Health. (n.d.). 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol. PubChem.
- National Institutes of Health. (n.d.). 2,2'-((2-((2-Aminoethyl)(2-hydroxyethyl)amino)ethyl)imino)bisethanol. PubChem.
- National Institutes of Health. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. PubChem.
- BOC Sciences. (n.d.). Comparison Table of the Performance of different Amino Acid Based Surfactants.
- GEO Specialty Chemicals. (2021). SAFETY DATA SHEET.
- PubMed. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
- Salager, J. L. (1983). Physico-chemical characterization of a surfactant a quick and precise method.
- MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
- Salager, J. L. (1983). PHYSICO-CHEMICAL CHARACTERIZATION OF A SURFACTANT A QUICK AND PRECISE METHOD.
- ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.
- PERGAN. (2025). pergaquick a150 pm - Organische Peroxide.
- Alfa Chemistry. (n.d.). Surfactant Testing.
- Biolin Scientific. (2018). How to characterize surfactant solutions?.
- Echemi. (n.d.). This compound.
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A Comparative Efficacy Analysis for Researchers: 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol vs. N-Methyldiethanolamine
Introduction
In the vast landscape of industrial chemistry and material science, alkanolamines represent a cornerstone class of compounds, prized for their versatile reactivity derived from the dual functionality of amine and alcohol groups. Within this class, tertiary amines are of particular interest for their catalytic activity, pH-regulating capabilities, and specific reaction pathways. This guide provides an in-depth, objective comparison of two such tertiary amines: the well-established N-Methyldiethanolamine (MDEA) and the less-characterized 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol .
This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in the principles of chemical reactivity and supported by experimental evidence where available. We will dissect the structural nuances of each molecule to explain the causality behind their performance in key applications, including acid gas absorption, corrosion inhibition, and polyurethane catalysis. Every protocol described is framed as a self-validating system, providing a robust framework for comparative analysis in your own laboratory settings.
Molecular Architecture and Physicochemical Properties
The efficacy of an alkanolamine is fundamentally dictated by its molecular structure. The accessibility of the nitrogen's lone pair of electrons, steric hindrance, molecular weight, and the presence of other functional groups all play critical roles.
N-Methyldiethanolamine (MDEA) , with the formula CH₃N(C₂H₄OH)₂, is a compact tertiary amine featuring a central nitrogen atom bonded to a methyl group and two ethanol arms.[1] This structure is pivotal to its widespread industrial use.
This compound is a more complex, polyhydroxy tertiary amine.[2] Its structure contains a central nitrogen atom attached to two ethanol arms and a longer 2-(2-hydroxyethoxy)ethyl chain. This larger size and the presence of an additional ether linkage and hydroxyl group create a molecule with significantly different steric and electronic properties compared to MDEA.
Structural Comparison
Caption: Molecular structures of MDEA and this compound.
A summary of their key physicochemical properties is presented below. A significant data gap exists for the experimental pKa of this compound; however, based on its structure, a reasoned estimation can be made. The presence of electron-withdrawing ether and alcohol groups is known to reduce the basicity of amines.[3]
| Property | N-Methyldiethanolamine (MDEA) | This compound |
| CAS Number | 105-59-9[1] | 17626-34-5[4] |
| Molecular Formula | C₅H₁₃NO₂[1] | C₈H₁₉NO₄[5] |
| Molecular Weight | 119.16 g/mol [1] | 193.24 g/mol [5] |
| Boiling Point | 247.1 °C[1] | 357.9 °C[5] |
| Density | 1.038 g/mL (at 25 °C)[5] | 1.159 g/cm³[5] |
| pKa (Conjugate Acid) | 8.52[6] | Not Experimentally Determined (Estimated < 8.5) |
| Appearance | Colorless liquid[1] | Viscous liquid[4] |
| Solubility in Water | Miscible[1] | Soluble[4] |
Application Focus 1: Acid Gas Absorption (Gas Sweetening)
One of the largest industrial applications for tertiary amines is the removal of acid gases, such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas and refinery streams.[7] This is an area where MDEA is a well-established benchmark.
N-Methyldiethanolamine (MDEA): The Selective Absorbent
MDEA's defining characteristic is its ability to selectively remove H₂S in the presence of CO₂.[1] This selectivity is a direct consequence of its reaction mechanism. As a tertiary amine, MDEA cannot react directly with CO₂ to form a stable carbamate, which is the rapid reaction pathway for primary and secondary amines. Instead, the reaction of CO₂ with MDEA is a slower, base-catalyzed hydration reaction to form bicarbonate.[4] Conversely, the reaction with the more acidic H₂S is a rapid acid-base reaction to form a salt.[8]
This kinetic difference allows for process designs where the gas-amine contact time is controlled to maximize H₂S absorption while allowing a significant portion of the CO₂ to "slip" through, which is often desirable.
Reaction Mechanism: MDEA and Acid Gases
Caption: Contrasting reaction pathways for MDEA with H₂S and CO₂.
This compound: A Theoretical Assessment
There is a notable absence of published data evaluating this compound for acid gas absorption. As a tertiary amine, it would be expected to follow the same general reaction mechanisms as MDEA. However, several structural factors suggest its performance would be significantly different:
-
Higher Viscosity: Its larger size and multiple hydroxyl groups would lead to a higher viscosity solution, potentially reducing mass transfer efficiency in an absorption column.
-
Lower Molar Density: Due to its higher molecular weight (193.24 vs. 119.16 g/mol ), a solution of the same weight percentage would have a lower molar concentration of amine, thus a lower capacity for acid gas per unit volume.
-
Basicity (pKa): While the pKa is unknown, the presence of an ether linkage introduces an electron-withdrawing inductive effect, which would likely make it a weaker base than MDEA. Lower basicity generally correlates with a lower heat of reaction (an advantage for solvent regeneration) but also a lower absorption capacity and rate.
Application Focus 2: Corrosion Inhibition
Protecting metallic assets from corrosion in acidic environments is a critical industrial challenge. Alkanolamines can function as effective corrosion inhibitors by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][9]
Inhibition Mechanism
The primary mechanism involves the lone pair of electrons on the nitrogen atom and the polar oxygen atoms in the hydroxyl groups interacting with the vacant d-orbitals of the metal (e.g., iron). This leads to the formation of a coordinated layer on the surface. Larger molecules with multiple polar centers can offer greater surface coverage.[9]
Corrosion Inhibition Workflow
Caption: Standard workflow for evaluating corrosion inhibitors via the weight loss method.
Comparative Efficacy
Direct comparative studies are unavailable. However, we can analyze data from separate studies and infer performance based on molecular structure.
-
N-Methyldiethanolamine (MDEA): Studies have shown MDEA to be an effective corrosion inhibitor. In one study, a maximum inhibition efficiency of 90.5% was achieved at a concentration of 1.77 g/L.
-
This compound: While specific quantitative data is not publicly available, "initial studies indicate that this compound may effectively protect metals from corrosion".[10] Its larger molecular structure, featuring four polar oxygen atoms and one nitrogen atom, provides multiple adsorption points. This multi-center chelation-like effect could theoretically lead to the formation of a more stable and dense protective film on the metal surface compared to the smaller MDEA molecule.[10]
| Compound | Reported Inhibition Efficiency (%) | Concentration | Key Structural Features for Inhibition |
| N-Methyldiethanolamine (MDEA) | 90.5 | 1.77 g/L | 1 Nitrogen, 2 Hydroxyl groups |
| This compound | Data Not Available (Qualitatively effective)[10] | N/A | 1 Nitrogen, 3 Hydroxyl groups, 1 Ether linkage |
Experimental Insight: The larger size and increased number of heteroatoms in this compound suggest a strong potential for high inhibition efficiency, possibly exceeding that of MDEA at equivalent molar concentrations due to superior surface coverage. However, without experimental data, this remains a hypothesis. This presents a clear opportunity for novel research to quantify its effectiveness and compare it directly against established inhibitors like MDEA.
Application Focus 3: Polyurethane Catalysis
In the synthesis of polyurethane foams, tertiary amine catalysts are crucial for balancing two primary reactions: the gelling reaction (isocyanate + polyol → urethane) and the blowing reaction (isocyanate + water → urea + CO₂).[1][2][11] The catalyst's structure dictates its activity and selectivity towards each reaction.
Mechanism of Tertiary Amine Catalysis
Tertiary amines catalyze the urethane reaction by activating the isocyanate group or the polyol's hydroxyl group. The prevailing mechanism involves the amine's lone pair of electrons forming an activated complex with the hydroxyl group, making its proton more acidic and thus more reactive towards the isocyanate.[1] The catalyst's basicity (pKa) and the steric accessibility of the nitrogen atom are key determinants of its catalytic activity.
Comparative Performance
-
N-Methyldiethanolamine (MDEA): As an alkanolamine, MDEA can function as a polyurethane catalyst. Its hydroxyl groups allow it to be chemically bound into the polymer matrix, making it a "non-fugitive" or "reactive" catalyst. This is highly desirable for applications like automotive interiors where volatile emissions and odor are concerns.[12] Its basicity (pKa 8.52) provides moderate catalytic activity.
-
This compound: This compound also possesses hydroxyl groups, indicating it would act as a reactive catalyst.[10] Its larger size and lower estimated basicity suggest it would likely be a less active gelling catalyst than MDEA on a weight basis. However, its three hydroxyl groups offer more sites for incorporation into the polymer network, potentially impacting the final polymer structure and properties in unique ways.
| Parameter | N-Methyldiethanolamine (MDEA) | This compound |
| Catalyst Type | Reactive (2 -OH groups) | Reactive (3 -OH groups) |
| Relative Activity | Moderate | Likely lower (due to lower basicity & higher MW) |
| Volatility/Emission | Low (Reacts into matrix) | Very Low (Reacts into matrix, higher MW) |
| Gel Time / Tack-Free Time | Formulation Dependent | Data Not Available |
Experimental Protocols
To facilitate direct, in-house comparison, the following detailed protocols are provided.
Protocol 1: Evaluation of Corrosion Inhibition via Weight Loss (Adapted from ASTM G31)
This protocol provides a standardized method for determining the average corrosion rate and inhibitor efficiency.[13][14]
-
Specimen Preparation:
-
Obtain mild steel coupons of known dimensions (e.g., 50mm x 25mm x 2mm).
-
Measure the total surface area of each coupon accurately.
-
Mechanically polish the coupons with progressively finer grades of emery paper (e.g., 600 to 1200 grit) until a mirror finish is achieved.
-
Degrease the coupons by sonicating in acetone for 5 minutes, rinse thoroughly with deionized water, and dry completely with a stream of warm air.
-
Weigh each coupon to four decimal places (W_initial) and store in a desiccator.
-
-
Test Procedure:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare a series of test solutions: one blank (corrosive medium only) and several containing different concentrations of the inhibitor (e.g., 100, 200, 500, 1000 ppm).
-
Place 250 mL of each test solution into separate glass beakers.
-
Suspend one prepared coupon in each beaker using a glass hook, ensuring it is fully immersed.
-
Cover the beakers and maintain them in a water bath at a constant temperature (e.g., 25 ± 1 °C) for a specified duration (e.g., 24 hours).
-
-
Evaluation:
-
After the immersion period, carefully remove the coupons.
-
Clean the coupons according to ASTM G1 standards (e.g., scrub with a soft brush in a solution containing inhibited acid, rinse with water and acetone, then dry).
-
Weigh each dried coupon to obtain the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (constant), ΔW is in grams, A is the area in cm², T is the time in hours, and D is the density of the metal in g/cm³.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Comparative Analysis of Polyurethane Catalyst Activity (Adapted from ASTM D7487)
This "cup foam" test provides key kinetic parameters for a given polyurethane formulation.[15]
-
Formulation & Preparation:
-
Use a standardized flexible polyurethane foam formulation. For example:
-
Polyether Polyol (e.g., Voranol 4701): 100 parts by weight
-
Deionized Water: 4.0 parts
-
Silicone Surfactant: 1.0 part
-
Catalyst (MDEA or other): X parts (to be varied)
-
Toluene Diisocyanate (TDI 80/20): Y parts (to achieve a 105 index)
-
-
Condition all components to 23 ± 1 °C.
-
In a 1-liter paper cup, accurately weigh the polyol, water, surfactant, and the amine catalyst to be tested.
-
-
Mixing and Foaming:
-
Place the cup under a high-shear mixer fitted with a suitable mixing blade.
-
Add the pre-weighed TDI to the cup.
-
Immediately start the mixer (e.g., at 2400 rpm) and a stopwatch simultaneously.
-
Mix for a predetermined time (e.g., 7 seconds).
-
Stop mixing and immediately begin observing the foam's reaction profile.
-
-
Data Acquisition:
-
Cream Time: Record the time (in seconds) from the start of mixing until the liquid mixture begins to rise and change color.
-
String Gel Time: Record the time when thin, gelled strands of polymer can be pulled from the rising foam using a wooden applicator.
-
Tack-Free Time: Record the time when the top surface of the foam is no longer tacky to the touch of a gloved finger.
-
-
Analysis:
-
Repeat the procedure for each catalyst (MDEA and this compound) at several different concentrations (e.g., 0.2, 0.5, 1.0 parts).
-
Plot the cream, gel, and tack-free times as a function of catalyst concentration for each compound. This allows for a direct comparison of their catalytic efficiency under identical conditions.
-
Conclusion and Future Outlook
This guide illuminates the distinct characteristics and performance profiles of N-Methyldiethanolamine (MDEA) and this compound.
-
MDEA stands as a highly optimized and well-understood molecule, particularly for selective H₂S absorption , where its specific reaction kinetics provide a clear industrial advantage. It is also a competent corrosion inhibitor and a viable reactive catalyst for polyurethane systems where moderate activity and low emissions are required.
-
This compound represents a molecule of significant, albeit largely unexplored, potential. Its larger size and multiple hydrophilic groups suggest it could be a highly effective surface-active agent , such as a corrosion inhibitor , potentially outperforming MDEA due to enhanced surface coverage and chelation. In polyurethane catalysis , its trifunctional reactive nature offers intriguing possibilities for polymer modification.
The significant lack of quantitative performance data for this compound is not a mark of inferiority but rather an indication of opportunity. There is a clear and compelling need for direct, comparative experimental studies, utilizing the protocols outlined herein, to fully elucidate its efficacy. Such research would not only fill a critical knowledge gap but could also unlock a novel, high-performance additive for the fields of material preservation and polymer science.
References
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American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
-
LCS Laboratory Inc. Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. [Link]
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Wikipedia. Methyldiethanolamine. [Link]
-
ASTM International. ASTM D7487 - 18 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. [Link]
-
ResearchGate. Gel time, rise time, and tack-free time of PUR foaming processes. [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. [Link]
-
MOFAN POLYURETHANE CO., LTD. Guidance Table For Polyurethane Catalys. [Link]
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ResearchGate. Effect of N-methyl-diethanolamine and film forming corrosion inhibitor on gas hydrate, and empirical modeling for degradation. [Link]
-
ResearchGate. Absorption of acid gases (CO2, H2S) from natural gas using a ternary blend of N-methyldiethanolamine (MDEA), 2-amino-2-methyl-1-propanol (AMP), and Sulfolane. [Link]
-
Metallurgical Engineering Services. Immersion Corrosion. [Link]
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Journal of Materials Science and Surface Engineering. Acid Gas Removal from Natural Gas with N-Methyldiethanolamine (MDEA): A Case Study. [Link]
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ONE Petro. Alkanolamine Solution Corrosion Mechanisms and Inhibition from Heat Stable Salts and CO2. [Link]
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TSI Journals. Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling for the Pres. [Link]
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ResearchGate. Laboratory Immersion Corrosion Testing of Metals. [Link]
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NIH. Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. [Link]
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YouTube. How to Prepare a Hand Mix of Polyurethane Foam. [Link]
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Virginia Tech. Flexible Polyurethane Foam Chemistry. [Link]
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IntechOpen. Tertiary amines - Catalyst. [Link]
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ResearchGate. Reaction parameters (cream time, gel time, and tack free time) in foam formulations with different GNP contents. [Link]
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iTeh Standards. ASTM D7487-08 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. [Link]
-
ResearchGate. Polyurethane Catalysis by Tertiary Amines. [Link]
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Cambridge University Press. Exact calculation of corrosion rates by the weight-loss method. [Link]
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Devagiri Journal of Science. Computational Analysis of pKa Values of Alkanolamines. [Link]
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literature review of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol applications
An In-Depth Technical Guide to the Applications of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Introduction: Unveiling a Multifunctional Alkanolamine
This compound (CAS No. 17626-34-5), hereafter referred to as HEEIBE, is a polyhydroxy tertiary amine belonging to the broader family of alkanolamines. Its unique molecular structure, featuring a central tertiary amine, three hydroxyl (-OH) groups, and an ether linkage, bestows upon it a versatile set of chemical properties.[1][2] These include high polarity and water solubility, the ability to form stable complexes with metal ions (chelation), and reactive hydroxyl groups suitable for polymerization.[1][2] This guide provides a comprehensive literature review of HEEIBE's established and potential applications, offering a comparative analysis against alternative compounds and detailing experimental protocols for its evaluation.
Application I: Corrosion Inhibition for Metallic Substrates
The protection of metals, particularly steel, from corrosion in acidic or saline environments is a critical industrial challenge. Organic inhibitors that adsorb onto the metal surface, forming a protective barrier, are a primary mitigation strategy.[3][4] Alkanolamines are well-established corrosion inhibitors, functioning through the coordination bonds formed between the lone pair electrons of nitrogen and oxygen atoms and the vacant d-orbitals of metal ions.[5][6]
Mechanism of Action
HEEIBE is anticipated to function as a mixed-type inhibitor. The nitrogen and multiple oxygen atoms can donate electrons to the metal surface, creating a stable, adsorbed film. This film impedes both the anodic dissolution of the metal and the cathodic reduction of corrosive species (like H+ ions), thus slowing the overall corrosion rate.[5][7] The presence of multiple hydrophilic groups ensures good solubility in aqueous corrosive media, allowing for efficient transport to the metal surface. The mechanism involves physicochemical adsorption, where the inhibitor molecules displace water molecules and adhere to the steel surface, a process that can be described by adsorption isotherms like the Langmuir model.[8][9]
Comparative Performance Analysis
While specific experimental data for HEEIBE is not extensively available in the reviewed literature, we can benchmark its expected performance against commonly used alkanolamines and other organic inhibitors. The inhibition efficiency (IE%) is a key metric, typically determined by weight loss, potentiodynamic polarization, or electrochemical impedance spectroscopy (EIS).
| Inhibitor Class | Example Compound | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Comments |
| Primary Alkanolamine | Monoethanolamine (MEA) | CO2-saturated brine | ~70% (increased polarization resistance) | Generally effective, but can be less efficient than other structures at replacing surface water.[6] |
| Secondary Alkanolamine | Diethanolamine (DEA) | CO2-saturated brine | Less effective than MEA in some studies.[6] | Performance is highly dependent on conditions and molecular structure. |
| Tertiary Alkanolamine | 2-Dimethylaminoethanol | Dilute HCl | ~80% | Acts as a cathodic type inhibitor in this specific study.[9] |
| Plant Extract (Green Inhibitor) | Artemisia vulgaris Alkaloid | 1 M H₂SO₄ | 92.58% | Demonstrates the high efficiency achievable with complex organic molecules.[10] |
| Expected Performance | HEEIBE | Acidic/Saline | >80% (Predicted) | As a polyhydroxy tertiary amine, it is expected to form a stable, multi-center adsorption film, likely resulting in high inhibition efficiency as a mixed-type inhibitor. |
Experimental Protocol: Weight Loss Method for Inhibition Efficiency
This protocol provides a fundamental method for assessing the performance of HEEIBE as a corrosion inhibitor for mild steel.
-
Coupon Preparation: Prepare rectangular mild steel coupons (e.g., 5cm x 2cm x 0.2cm). Abrade the surfaces sequentially with different grades of emery paper, degrease with acetone, wash with deionized water, dry, and store in a desiccator.
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution). Prepare a stock solution of HEEIBE and create a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).
-
Immersion Test: Weigh the prepared coupons accurately (W₁). Immerse one coupon in a beaker containing the corrosive solution without inhibitor (blank) and one coupon in each of the inhibitor-containing solutions. Ensure complete immersion for a fixed period (e.g., 6 hours) at a constant temperature.
-
Coupon Cleaning and Re-weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a bristle brush in a solution containing cleaning agents (e.g., hexamine), wash, dry, and re-weigh (W₂).
-
Calculation:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W₁ - W₂.
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100
-
Visualization: Corrosion Inhibition Workflow
Caption: Workflow for Weight Loss Corrosion Test.
Application II: Chain Extender in Polyurethane Synthesis
Polyurethanes (PUs) are versatile polymers whose properties are dictated by their constituent soft segments (polyols) and hard segments (diisocyanate plus a chain extender).[11] The chain extender, typically a low molecular weight diol or diamine, plays a crucial role in defining the structure of the hard segments, which in turn governs the material's mechanical properties, such as hardness, tensile strength, and elasticity.[12][13]
Mechanism of Action
In PU synthesis, the three hydroxyl groups of HEEIBE can react with isocyanate (-NCO) groups from a diisocyanate monomer (like MDI or TDI). This reaction forms urethane linkages, extending the polymer chain. Because HEEIBE has a functionality of three, it acts not only as a chain extender but also as a cross-linker, creating a more complex, thermoset network structure compared to a linear polymer formed with a difunctional chain extender like 1,4-butanediol (BDO). The flexible ether backbone of HEEIBE can impart flexibility, while the tertiary amine group may exert a catalytic effect on the urethane-forming reaction. The use of structurally unique chain extenders can disrupt hard segment crystallization, which can lead to a reduction in modulus and an increase in elongation.[2]
Comparative Performance Analysis
The choice of chain extender significantly impacts the final properties of the polyurethane elastomer. A comparison with standard diol chain extenders highlights the potential trade-offs.
| Chain Extender | Chemical Structure | Expected Effect on PU Properties |
| 1,4-Butanediol (BDO) | Linear, difunctional diol | Promotes strong, well-ordered hard segments, leading to high tensile strength and hardness.[13] |
| Ethylene Glycol (EG) | Short, linear, difunctional diol | Shorter chain length can improve damping and vibration isolation performance.[1] |
| Diethanolamine (DEA) | Secondary amine, difunctional | Amine groups react faster with isocyanates than hydroxyls. Can form urea and urethane linkages, increasing thermal stability. |
| HEEIBE | Tertiary amine, trifunctional, ether linkage | Cross-linking: Trifunctionality will create a network, increasing stiffness and thermal resistance but potentially reducing elongation. Flexibility: The ether group introduces flexibility into the hard segment, which could counteract some of the stiffness from cross-linking. Catalytic Activity: The tertiary amine can catalyze the isocyanate-polyol reaction, affecting cure times. |
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol describes a typical one-step bulk polymerization for synthesizing a PU elastomer to evaluate the effect of HEEIBE as a chain extender.
-
Material Preparation: Dry the polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG) and HEEIBE under vacuum at 80°C for at least 4 hours to remove moisture.
-
Pre-mixing: In a reaction vessel, add the pre-weighed amounts of dried polyol and HEEIBE. Heat the mixture to 70°C with mechanical stirring under a nitrogen atmosphere.
-
Reaction Initiation: Add the stoichiometric amount of diisocyanate (e.g., MDI), preheated to 50°C, to the polyol/HEEIBE mixture. Stir vigorously for approximately 60-90 seconds until the mixture is homogeneous.
-
Casting and Curing: Pour the reacting mixture into a preheated mold (e.g., 100°C) that has been treated with a mold release agent.
-
Post-Curing: Cure the cast sheet in an oven at 100°C for 24 hours.
-
Conditioning: After curing, demold the PU sheet and store it at room temperature for at least 7 days before characterization.
-
Characterization: Cut the conditioned sheet into standard shapes for mechanical testing (e.g., tensile strength, elongation at break, Shore A hardness) according to ASTM standards.
Visualization: Polyurethane Formation with HEEIBE
Caption: Amine-based CO₂ chemical absorption process.
Other Potential Applications
Preliminary research indicates HEEIBE may have utility in other fields, though comprehensive studies are required:
-
Antimicrobial Activity: Initial investigations suggest HEEIBE may possess antimicrobial properties, potentially for use in preservatives or disinfectants. [1]* Surfactant/Emulsifier: The presence of multiple hydrophilic hydroxyl groups and a hydrophobic core suggests potential surfactant properties, useful in formulations requiring stabilization and enhanced solubility. [2]
Conclusion
This compound is a multifunctional chemical with significant potential across several scientific and industrial domains. Its performance as a corrosion inhibitor is predicted to be high due to its polyhydroxy and tertiary amine structure, which facilitates strong surface adsorption. In polyurethane synthesis , it offers a unique combination of chain extension and cross-linking capabilities, allowing for fine-tuning of mechanical properties. For CO₂ capture , it aligns with the advantages of tertiary amines—high theoretical capacity and low regeneration energy—making it a candidate for further investigation. While direct comparative data remains sparse, analysis based on its structural characteristics and the performance of analogous compounds provides a strong foundation for its exploration by researchers, scientists, and drug development professionals seeking novel, high-performance chemical agents.
References
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Bianchi, O. (2021). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume - UFRGS. Retrieved from [Link]
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ResearchGate. (n.d.). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. Retrieved from [Link]
-
Frontiers. (n.d.). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Frontiers. Retrieved from [Link]
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SciSpace. (n.d.). Effect of the Presence of MEA on the CO2 Capture Ability of Superbase Ionic Liquids. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of Novel Tertiary Amine Absorbents for CO2 Capture. ResearchGate. Retrieved from [Link]
-
Journal of Sustainability Science and Management. (2024). RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW. JSSM. Retrieved from [Link]
-
Analytical and Bioanalytical Electrochemistry. (n.d.). Comparing the Inhibition Efficiency of Two Bio-Inhibitors to Control the Corrosion Rate of Carbon Steel in Acidic Solutions. ABE Chem. Retrieved from [Link]
-
Frontiers. (2020). CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2. Frontiers. Retrieved from [Link]
-
MDPI. (2023). Insights into the Corrosion Inhibition Performance of Three 2-Isoxazoline-γ-Lactones for Carbon Steel in Acidic Medium: Linking Molecular and Experimental-Level Information with Microscopic-Scale Modeling. MDPI. Retrieved from [Link]
-
AIDIC. (n.d.). Mixture of MEA/2-MAE for Effective CO2 Capture from Flue Gas Stream. AIDIC. Retrieved from [Link]
-
TSI Journals. (2022). Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling for the Pres. TSI Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) CO2 Absorbing Capacity of MEA. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Various amines and alkanolamines tested by Ormellese et al 34. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Study of Corrosion Inhibition Efficacy of Alkaloid Extract of Artemesia vulgaris and Solanum tuberosum in Mild Steel Samples in 1 M Sulphuric Acid. MDPI. Retrieved from [Link]
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comparative study of chelating agents including 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
In the intricate world of scientific research and pharmaceutical development, the precise control of metal ions is paramount. Unwanted metal ions can catalyze degradation, interfere with assays, and impact the stability and efficacy of drug formulations. Chelating agents, molecules that form stable complexes with metal ions, are indispensable tools for mitigating these effects. This guide provides an in-depth comparative analysis of four key chelating agents: the widely used Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA), alongside a critical evaluation of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, a compound with emerging potential in various applications.
This document moves beyond a simple cataloging of properties. It is designed to provide you, the researcher, with the foundational knowledge and practical insights necessary to make informed decisions about which chelating agent is best suited for your specific application. We will delve into the mechanistic underpinnings of chelation, present comparative experimental data, and provide detailed protocols for the evaluation of chelating agents in your own laboratory settings.
The Principle of Chelation: A Supramolecular Embrace
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent or chelator, binds to a central metal ion to form a ring-like structure called a chelate.[1] This multi-point attachment confers significantly greater stability to the resulting complex compared to binding by monodentate ligands. The strength of this interaction is quantified by the stability constant (log K), with higher values indicating a more stable complex.[2]
The selection of an appropriate chelating agent is governed by several factors, including the specific metal ion to be sequestered, the pH of the medium, the presence of competing ions, and the desired application.[3] A thorough understanding of these parameters is crucial for achieving optimal performance.
The Contenders: A Comparative Overview
This guide focuses on a comparative analysis of four chelating agents, each with distinct structural features and chelation profiles.
1. This compound: Also known by synonyms such as N,N-Bis(2-hydroxyethyl)-2-(2-hydroxyethoxy)ethylamine, this compound is a tertiary amine with multiple hydroxyl groups.[4] Its structure suggests potential for metal chelation through the lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl and ether groups.[5] It has been investigated for its utility as a corrosion inhibitor and in polymer synthesis.[5][6]
2. Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand, EDTA is one of the most common and versatile chelating agents.[7] It forms stable complexes with a wide range of di- and trivalent metal ions through its two nitrogen atoms and four carboxylate groups.[2] Its applications are vast, spanning analytical chemistry, medicine, and industrial processes.[7][8]
3. Diethylenetriaminepentaacetic acid (DTPA): As an octadentate ligand with three nitrogen atoms and five carboxylate groups, DTPA generally forms more stable complexes with metal ions compared to EDTA.[9][10] This enhanced stability makes it particularly useful in applications requiring strong metal sequestration, such as in medical imaging contrast agents and for the treatment of heavy metal poisoning.[9][10]
4. Ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA): EGTA is structurally similar to EDTA but exhibits a significantly higher selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺).[11] This property makes it an invaluable tool in biological research for controlling calcium concentrations in cellular environments.
Comparative Performance: A Data-Driven Analysis
The efficacy of a chelating agent is best understood through a quantitative comparison of their stability constants with various metal ions. The following table summarizes the log K values for EDTA, DTPA, and EGTA with a selection of common metal ions. Due to the limited availability of direct experimental data for this compound, we have included data for structurally analogous compounds, Bistris and Bicine, which also feature a bis(2-hydroxyethyl)amino functional group, to provide an informed estimation of its potential chelating strength.
Table 1: Comparative Stability Constants (log K) of Selected Chelating Agents
| Metal Ion | This compound (estimated from analogs) | EDTA | DTPA | EGTA |
| Ca²⁺ | ~2.3 (Bistris)[9] | 10.6[12] | 10.7[12] | 11.0[13] |
| Mg²⁺ | ~0.3 (Bistris)[9] | 8.7 | 9.3 | 5.2 |
| Cu²⁺ | ~5.3 (Bistris)[9] | 18.8[12] | 21.5[12] | 17.8 |
| Zn²⁺ | ~2.4 (Bistris)[9] | 16.5[12] | 18.3[12] | 14.5 |
| Fe³⁺ | - | 25.1[12] | 28.6[12] | - |
Note: Stability constants are pH-dependent. The values presented are generally at or near neutral pH and standard conditions. The data for Bistris was determined in 1.0 M KNO₃ at 25°C.[9] The data for EDTA and DTPA are from a comparative analysis.[12] The data for EGTA is from various sources.
Analysis of Performance:
From the data presented, it is evident that EDTA and DTPA are significantly stronger chelating agents for a broad range of metal ions compared to the structural analogs of this compound. The higher denticity of DTPA results in generally more stable complexes than EDTA.[10] EGTA's high selectivity for Ca²⁺ is also clearly demonstrated.
While the estimated stability constants for this compound with divalent metal ions are considerably lower than those of the aminopolycarboxylic acids, it may still find utility in applications where milder chelation is required or where its other chemical properties, such as its role as a corrosion inhibitor, are of primary importance.[6]
Experimental Protocols for Evaluating Chelating Agents
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for determining the stoichiometry and stability constants of metal-chelate complexes.
Protocol 1: Determination of Stoichiometry using Job's Method of Continuous Variation (Spectrophotometry)
This method is employed to determine the metal-to-ligand ratio in a complex.[7]
Principle: A series of solutions is prepared with varying mole fractions of the metal ion and the ligand, while the total molar concentration is kept constant. The absorbance of the resulting complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[9][14]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 0.01 M CuSO₄) and the chelating agent (e.g., 0.01 M EDTA) in a suitable buffer.
-
Preparation of the Job's Plot Series: In a series of volumetric flasks, prepare solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), ensuring the total volume is constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-chelate complex. Use the buffer solution as a blank.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
Diagram of Job's Method Workflow:
Caption: Workflow for determining stability constants via potentiometric titration.
The Influence of pH on Chelation
The stability of metal-chelate complexes is highly dependent on the pH of the solution. For aminopolycarboxylic acids like EDTA, DTPA, and EGTA, at low pH, the carboxylate groups become protonated, reducing their ability to coordinate with metal ions. [11]Conversely, at high pH, metal ions may precipitate as hydroxides, competing with the chelation reaction. Therefore, the optimal pH for chelation is a critical parameter that must be considered for each specific metal-ligand system.
Concluding Remarks for the Discerning Researcher
The selection of a chelating agent is a critical decision in experimental design and product formulation. This guide has provided a comparative framework for understanding the properties and performance of this compound, EDTA, DTPA, and EGTA.
-
For broad and strong chelation of a wide range of metal ions, DTPA and EDTA remain the agents of choice, with DTPA offering superior stability for many metals. [10][12]* For the selective chelation of calcium in the presence of magnesium, EGTA is the unparalleled option. [11]* This compound , based on the analysis of its structural analogs, presents as a weaker chelating agent. However, its utility may lie in applications where mild chelation is sufficient or where its other properties, such as its potential as a corrosion inhibitor, are advantageous. [6] It is our hope that the experimental protocols and comparative data presented herein will serve as a valuable resource in your research and development endeavors, enabling you to select and utilize chelating agents with a greater degree of confidence and scientific rigor.
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S. A. A. Sajadi, et al. (1988). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). PubMed. [Link]
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A Comprehensive Guide to Industrial Alternatives for Polyhydroxy Tertiary Amines: A Comparative Analysis Beyond 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Executive Summary
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS: 17626-34-5) is a polyhydroxy tertiary amine whose molecular architecture, featuring multiple hydroxyl groups and a central imino nitrogen, suggests potential utility in various industrial domains, including chelation, corrosion inhibition, and surfactant chemistry.[1][2] However, its large-scale industrial adoption is not widely documented, prompting a critical evaluation of more established, cost-effective, and extensively characterized alternatives. This guide provides a comparative analysis of such alternatives, focusing on the broader, industrially dominant ethanolamine family.
We will dissect the performance characteristics of Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), and their derivatives against the functional potential of this compound across three critical industrial sectors: gas sweetening, cement manufacturing, and surfactant formulations. Through a synthesis of literature data, performance metrics, and detailed experimental protocols, this guide serves as a technical resource for researchers and process chemists to inform the strategic selection of amines for specific applications.
Profiling the Subject Compound: this compound
This compound is a member of the bisethanolamine family, characterized by its dual amine and multiple hydroxyl functionalities.[2] These groups render the molecule highly water-soluble and capable of forming stable complexes with metal ions, a property known as chelation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17626-34-5 | [1][3][4] |
| Molecular Formula | C₈H₁₉NO₄ | [1][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Appearance | Viscous liquid or solid | [1] |
| Boiling Point | 357.9°C at 760 mmHg | [2][4] |
| Water Solubility | Soluble | [1] |
| LogP | -1.718 | [4] |
Potential Applications and Limitations
The primary applications suggested for this compound are in niche areas:
-
Corrosion Inhibition: Studies indicate potential for protecting mild steel in acidic conditions.[2]
-
Chelating Agent: Its structure allows it to bind with transition metals.[2]
-
Polymer Synthesis: It has been investigated as a chain extender in polyurethanes.[2]
The key limitation is the lack of extensive industrial-scale performance data, which, coupled with its safety profile—classified as causing serious eye damage (H318) and potentially causing organ damage through prolonged exposure (H373)—necessitates the evaluation of established alternatives.[3]
The Industrial Workhorses: The Ethanolamine Family
The vast majority of applications where a polyhydroxy amine might be considered are dominated by three primary ethanolamines, produced industrially by reacting ethylene oxide with ammonia: Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA).[5] Their derivatives, such as Methyldiethanolamine (MDEA), are also pivotal.
Caption: Synthesis pathway of primary ethanolamines.
Comparative Analysis in Key Industrial Applications
This section provides a head-to-head comparison of ethanolamines in major industrial processes.
Application I: Gas Sweetening (Acid Gas Removal)
Core Objective: The selective removal of acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas streams to meet pipeline specifications and prevent corrosion.[6][7]
Mechanism of Action: The basic amine solution reacts reversibly with the acidic gases in an absorber column. The "rich" amine, now loaded with acid gas, is then heated in a regenerator (stripper), releasing the pure acid gas and regenerating the "lean" amine for reuse.
Key Performance Indicators (KPIs):
-
Reactivity: Speed of reaction with H₂S and CO₂.
-
Selectivity: Preferential reaction with H₂S over CO₂.
-
Loading Capacity: Moles of acid gas absorbed per mole of amine.
-
Regeneration Energy: Energy required to strip the acid gas from the solvent.
-
Corrosion: Tendency to corrode processing equipment.
Table 2: Performance Comparison of Amines in Gas Sweetening
| Amine | Reactivity | Selectivity (for H₂S) | Loading Capacity (mol/mol) | Regeneration Energy | Corrosion Potential |
| MEA | Very High | Low | ~0.5 | High | High |
| DEA | High | Low | ~0.6-0.7 | Moderate | Moderate |
| MDEA | Low (for CO₂) | High | ~0.8-0.9 | Low | Low |
| Formulated Blends (e.g., MDEA/DEA) | Tunable | Moderate-High | High | Moderate-Low | Low |
Data synthesized from multiple sources.[7][8][9][10]
Field Insights: MEA is a strong, non-selective amine often used when complete removal of both H₂S and CO₂ is required.[11] MDEA, a tertiary amine, has a kinetically limited reaction with CO₂ but reacts instantly with H₂S, making it the solvent of choice for selective H₂S removal, which is critical when the acid gas is fed to a Claus plant for sulfur recovery.[8][10] Blended amines are often used to combine the high reactivity of a primary/secondary amine with the selectivity and low energy requirements of a tertiary amine like MDEA.[7]
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Navigating the Toxicological Landscape of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol: A Comparative Guide for Researchers
A detailed framework for assessing the toxicity of an industrial chemical with limited direct data, leveraging surrogate compound analysis and standardized testing protocols.
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a chemical is paramount to ensuring safety and regulatory compliance. However, the vast chemical landscape often presents compounds with limited or no publicly available toxicity data. One such compound is 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5), a polyhydroxy tertiary amine with potential applications in various industrial processes.[1][2] This guide provides a comprehensive framework for approaching the toxicological assessment of this compound by employing a surrogate-based comparative analysis and adhering to internationally recognized testing guidelines.
Given the current absence of peer-reviewed toxicity studies on this compound, this guide proposes a scientifically rigorous approach to infer its potential hazards. By examining the known toxicological profiles of structurally similar compounds, we can make informed decisions about the necessary experimental evaluations.
The Surrogate-Based Approach: Justification and Selection
In the absence of direct data, a common and scientifically accepted strategy is to analyze data from structurally related compounds, or "surrogates." The underlying principle is that similar chemical structures are likely to exhibit similar toxicological properties. For this compound, we have selected the following compounds for comparison based on their shared functional groups (hydroxyl, amine) and structural motifs:
-
N-(2-Hydroxyethyl)ethylenediamine: Shares the core ethylenediamine and ethanolamine functionalities.[3][4][5][6]
-
Diethanolamine (DEA): Possesses two ethanolamine arms, similar to the bisethanol feature of the target compound.[2][7][8][9][10]
-
Triethanolamine (TEA): A tertiary amine with three ethanol arms, providing another point of comparison for the effects of multiple hydroxyl groups.[11][12][13][14][15]
-
2-Ethoxyethanol: While not an amine, it contains the hydroxyethoxy functional group present in the target molecule and has well-documented reproductive toxicity.[16][17][18][19][20][21]
The following table summarizes the available toxicity data for these surrogate compounds, providing a preliminary basis for our comparative assessment.
| Compound | Acute Toxicity (Oral LD50, Rat) | Dermal Toxicity | Reproductive & Developmental Toxicity | Other Key Findings |
| N-(2-Hydroxyethyl)ethylenediamine | Harmful if swallowed (Category 4)[5] | Harmful in contact with skin (Category 4)[5] | May damage fertility or the unborn child.[3] | Causes severe skin burns and eye damage. May cause an allergic skin reaction.[3][5] |
| Diethanolamine (DEA) | 780 mg/kg[15] | Dermal application induced liver and kidney cancers in mice in a two-year NTP study.[10] | Degeneration of seminiferous tubules in male rats.[7][8] | Target organs include bone marrow, kidney, brain, spinal cord, and testis in rats.[7][9] |
| Triethanolamine (TEA) | 5,530 - 8,000 mg/kg[12][13] | LD50 Dermal - rabbit - > 22.5 g/kg.[12] Minimal to slight skin irritation in rabbits.[11] | No significant increase in tumors in rats after topical application for 103 weeks.[11] | Major sites of toxicity in rats and mice are liver and kidney.[11] |
| 2-Ethoxyethanol | Not specified, but known to be toxic. | Readily absorbed through the skin.[19] | Potent teratogen and reproductive toxin. Causes developmental abnormalities, reduced fertility, and testicular atrophy in animal studies.[16][17][18][19] | Can cause kidney damage, damaged blood cells, and nervous system impairment.[19] |
A Phased Approach to Toxicological Evaluation
A comprehensive toxicological assessment should follow a tiered approach, starting with in vitro assays to screen for potential hazards before proceeding to more complex and resource-intensive in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[22]
Phase 1: In Vitro Assessment
The initial phase focuses on cell-based assays to determine basal cytotoxicity and genotoxicity. These rapid and cost-effective tests provide crucial preliminary data.
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodologies:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[1][23]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[1][23][24]
Step-by-Step Protocol (MTT Assay Example):
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro cytotoxicity assessment.
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[3][4][25][26][27]
Methodology: The Ames test utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[3][25] A test compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that can synthesize their own histidine. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[26]
Step-by-Step Protocol:
-
Strain Preparation: Grow the selected Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.
-
Metabolic Activation: Prepare the S9 mix if required for the experiment.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations (or a control), and the S9 mix (or buffer).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response in at least one strain.
Phase 2: In Vivo Acute Toxicity Assessment
If the in vitro results suggest potential toxicity, a limited in vivo study is warranted to determine the acute systemic toxicity.
Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonized System (GHS).[20]
Methodology: The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals (typically rats) of a single sex per step.[20] The outcome of each step determines the dose for the next step.
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Use healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive. Acclimate the animals for at least 5 days before the study.
-
Dosing: Administer a single oral dose of the test substance to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) based on available information.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no mortality is observed, the next higher dose level is used in a new group of three animals.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Caption: Decision tree for an acute oral toxicity study (OECD 423).
Comparative Analysis and Path Forward
The data obtained from these proposed studies on this compound should be meticulously compared with the known toxicity profiles of the surrogate compounds. For instance, if the in vitro cytotoxicity of the target compound is similar to that of diethanolamine, it would warrant a more cautious approach and potentially further investigation into organ-specific toxicity, particularly nephrotoxicity and hepatotoxicity.[7][8][9][11] Conversely, if its acute toxicity profile resembles that of triethanolamine, the immediate concerns might be lower.[11][12]
The potential for reproductive toxicity, as highlighted by the data on N-(2-hydroxyethyl)ethylenediamine and 2-ethoxyethanol, should not be overlooked.[3][16][17][18][19] If the initial toxicity screening suggests significant biological activity, further specialized studies, such as a reproduction/developmental toxicity screening test (OECD 421), may be necessary.[28]
Conclusion
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Nelson, B. K., Brightwell, W. S., Setzer, J. V., & O'Donohue, T. L. (1984). Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol. Environmental health perspectives, 57, 255–259. [Link]
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Nelson, B. K., Brightwell, W. S., Setzer, J. V., & O'Donohue, T. L. (1984). Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol. Environmental health perspectives, 57, 255–259. [Link]
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A Comparative Analysis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol in Specialized Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5) emerges as a versatile polyhydroxy tertiary amine with potential applications spanning corrosion inhibition, polymer synthesis, and antimicrobial formulations. This guide offers an in-depth technical comparison of its performance against established alternatives in these key research areas, supported by available experimental data and standardized protocols. While direct comparative studies are limited, this document synthesizes existing research to provide a valuable resource for evaluating its potential in your work.
At a Glance: Key Properties of this compound
| Property | Value |
| Molecular Formula | C8H19NO4 |
| Molecular Weight | 193.24 g/mol |
| Boiling Point | 357.9°C at 760 mmHg |
| Density | 1.159 g/cm³ |
| Appearance | Off-white to white solid |
Section 1: Application in Corrosion Inhibition
The molecular structure of this compound, featuring a central imino group and multiple hydroxyl and ether functionalities, suggests its potential as a corrosion inhibitor. These groups can act as adsorption centers on metal surfaces, forming a protective film that mitigates corrosive processes. Alkanolamines, as a class, are known to function as mixed-type corrosion inhibitors, affecting both anodic and cathodic reactions[1][2].
Comparative Performance: Alkanolamines vs. Benzotriazole (BTA)
While specific quantitative corrosion inhibition efficiency data for this compound is not extensively documented in comparative studies, we can infer its potential performance relative to a well-established inhibitor like Benzotriazole (BTA).
| Inhibitor | Mechanism of Action | Typical Inhibition Efficiency | Key Advantages | Key Disadvantages |
| This compound (and other Alkanolamines) | Adsorption on the metal surface via N and O atoms, forming a protective film. Can act as a mixed-type inhibitor.[1][2] | Varies with concentration and conditions. Other alkanolamines have shown efficiencies up to ~77% in specific systems.[3] | Good solubility in aqueous systems; can also act as a pH buffer. | Performance can be highly dependent on the specific metal, corrosive environment, and concentration. |
| Benzotriazole (BTA) | Forms a stable, polymeric complex with the metal surface (e.g., [CuIBTA]n on copper), creating a protective barrier.[4] | Often >90% for copper and its alloys.[5][6] | Highly effective, especially for copper and its alloys; forms a very stable protective layer.[4][5] | Less effective for some other metals compared to copper; potential environmental concerns. |
Expert Insight: The choice between an alkanolamine-based inhibitor like this compound and a heterocyclic compound like BTA hinges on the specific metal system and the nature of the corrosive environment. While BTA is a stalwart for copper protection, the broader applicability of alkanolamines to different metals and their ability to function in diverse pH ranges make them a versatile option. The presence of multiple hydroxyl groups in the target compound could enhance its solubility and potentially its film-forming capabilities on steel surfaces.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Testing
This protocol outlines a standard procedure for evaluating the performance of corrosion inhibitors.
Caption: Workflow for evaluating corrosion inhibitor efficiency using the weight loss method.
Calculation of Inhibition Efficiency (IE%):
IE% = [(W₀ - Wᵢ) / W₀] x 100
Where:
-
W₀ = Weight loss of the metal coupon in the absence of the inhibitor.
-
Wᵢ = Weight loss of the metal coupon in the presence of the inhibitor.
Section 2: Role as a Chain Extender in Polyurethane Synthesis
In the synthesis of polyurethanes, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segment of the polymer. The structure of the chain extender significantly influences the final properties of the polyurethane, including its hardness, elasticity, and thermal stability.[7] this compound, with its two primary hydroxyl groups, can function as a chain extender.
Comparative Performance: this compound vs. 1,4-Butanediol (BDO)
1,4-Butanediol (BDO) is a widely used chain extender in the polyurethane industry, known for producing polymers with a good balance of properties.[8] The unique structure of this compound, with its ether linkage and tertiary amine, is expected to impart different characteristics to the resulting polyurethane.
| Chain Extender | Key Structural Features | Expected Impact on Polyurethane Properties |
| This compound | Flexible ether linkage; tertiary amine group. | The ether linkage may increase the flexibility of the hard segment, potentially leading to softer, more elastomeric polyurethanes. The tertiary amine can act as a built-in catalyst, influencing the reaction kinetics. |
| 1,4-Butanediol (BDO) | Linear, short-chain aliphatic diol.[8] | Forms highly crystalline hard segments, resulting in polyurethanes with high hardness, tensile strength, and good thermal stability.[7][8] |
Expert Insight: The presence of the flexible ether linkage in this compound is a key differentiator from the rigid, linear structure of BDO. This flexibility could disrupt the packing of the hard segments, leading to a lower degree of crystallinity and, consequently, a softer, more flexible polyurethane. The tertiary amine in its backbone could also auto-catalyze the isocyanate-hydroxyl reaction, potentially altering the curing profile and processing characteristics compared to formulations using BDO that require an external catalyst.
Experimental Protocol: Synthesis of Polyurethane Elastomer
This protocol outlines a general two-step prepolymer method for synthesizing polyurethane elastomers.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion
This compound presents itself as a molecule of interest for researchers exploring novel corrosion inhibitors, polyurethane formulations, and antimicrobial agents. Its unique structural features, particularly the combination of hydroxyl, ether, and amine functionalities, suggest that it could offer distinct performance characteristics compared to more conventional alternatives. However, the current body of publicly available research lacks extensive, direct comparative studies. The information and protocols provided in this guide are intended to serve as a foundation for further investigation and to aid in the design of experiments to rigorously evaluate the potential of this compound in specific research and development contexts.
References
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Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. (2021). RSC Advances. [Link]
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The synthetic procedure for polyurethanes. ResearchGate. [Link]
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Minimum inhibitory concentration against E. coli and S. aureus bacteria. ResearchGate. [Link]
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Microbial Toxicity of Ethanolamines. ResearchGate. [Link]
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Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. (2024). MDPI. [Link]
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Polyurethane Properties: Tailoring PUR Hard Block Segments. Gantrade. [Link]
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Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. ResearchGate. [Link]
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SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS A Thesis Pre. Youngstown State University. [Link]
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Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. PubMed. [Link]
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Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling for the Pres. (2022). TSI Journals. [Link]
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Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Shimadzu. [Link]
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Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. (2010). PCI Magazine. [Link]
- Polyurethane sealant compositions. (1998).
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EVALUATION OF THE INHIBITION EFFICIENCY OF BTA DEPENDING ON THE METHOD OF APPLICATION. (2021). University of Chemistry and Technology, Prague. [Link]
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CORROSION INHIBITORS. (2019). European Patent Office. [Link]
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Evaluation of Alkanolamines Corrosivity During CO2 Capture and in the Presence of Deep Eutectic Solvent and Ionic Liquid as Inhibitor. ResearchGate. [Link]
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Efficacy of Purple Chrysanthemum Ethanol Extract in Inhibiting Staphylococcus aureus and Escherichia coli Growth. Grimsa Journal of Science Engineering and Technology. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). PMC - PubMed Central. [Link]
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Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. [Link]
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Effects of the chain extenders on the properties of waterborne polyurethanes. (2025). Journal of Physics: Conference Series. [Link]
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Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. (2022). MDPI. [Link]
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polyurethane auxiliary agent chain extender selection guide. BDMAEE. [Link]
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Evaluation of Alkanolamines Corrosivity During CO2 Capture and in the Presence of Deep Eutectic Solvent and Ionic Liquid as Inhibitor. IDEAS/RePEc. [Link]
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ANTIOXIDANT FOR LOW-DENSITY POLYURETHANE FOAM. (2019). European Patent Office. [Link]
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Corrosion Inhibitor Patents in Industrial Applications – A Review. ResearchGate. [Link]
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In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. (2011). PMC - PubMed Central. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. [Link]
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Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. (2022). Biointerface Research in Applied Chemistry. [Link]
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2019). MDPI. [Link]
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Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. (2022). MDPI. [Link]
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Inhibitive Performance of Benzotriazole for Steel Corrosion Studied by Electrochemical and AFM Characterization. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 17626-34-5), a compound frequently used in polymer synthesis and as a corrosion inhibitor.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance.
The core principle underpinning the disposal of this compound is the management of its hazardous properties. Understanding these properties is the first step in designing a safe and effective disposal plan.
Part 1: Hazard Profile & Core Disposal Principles
This compound is an ethanolamine derivative that presents several hazards requiring careful management. Its dual hydroxyl and amine functionalities contribute to its chemical reactivity and toxicological profile.[1] The primary hazards are outlined in the Globally Harmonized System (GHS) classifications, which dictate the necessary handling and disposal precautions.
The most critical takeaway from its hazard profile is its classification as harmful to aquatic life with long-lasting effects.[2][3] This classification strictly prohibits disposal down the sanitary sewer system, as it can disrupt aquatic ecosystems.[2][4] Furthermore, its potential to cause skin, eye, and respiratory irritation necessitates the use of appropriate personal protective equipment (PPE) throughout the handling and disposal process.[1]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Code | Rationale for Disposal Protocol |
| Skin Irritation | H315 | Prevents skin contact; requires segregation of contaminated materials like gloves and wipes.[1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Mandates use of safety goggles/face shields; dictates immediate containment of spills.[1][2][5] |
| Respiratory Irritation | H335 | Requires handling in a well-ventilated area or chemical fume hood to avoid inhalation.[1] |
| Harmful to Aquatic Life with Long Lasting Effects | H412 | Strictly prohibits drain disposal ; all waste must be collected as hazardous chemical waste.[2][3] |
Part 2: Step-by-Step Disposal & Decontamination Protocol
Proper disposal begins at the point of waste generation. The following protocols ensure that waste is handled safely and segregated correctly from the outset.
Protocol 1: Segregation and Collection of Chemical Waste
-
Identify Waste Streams : At your workstation, designate separate, clearly labeled waste containers for the following:
-
Select Appropriate Containers :
-
Label Waste Containers : Before adding any waste, label the container clearly. The label must include:
-
The full chemical name: "Waste - this compound"
-
Approximate concentration and other components in the solution.
-
The appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
The date of generation.
-
-
Do Not Mix Wastes : Never mix this chemical waste with incompatible materials such as strong acids or oxidizing agents.[9][10][11] Mixing can cause vigorous reactions, heat generation, or the release of toxic fumes.
Protocol 2: Decontamination of Empty Containers and Glassware
Even "empty" containers retain chemical residues and must be treated as hazardous waste until properly decontaminated.
-
Triple Rinse Procedure :
-
Rinse the container or glassware three times with a suitable solvent (e.g., water or ethanol, depending on the experimental context).
-
Crucially , collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.[8] Do not pour the rinsate down the drain.
-
-
Final Cleaning : After the triple rinse, the container can be washed with soap and water.
-
Disposal of Decontaminated Containers : Puncture or otherwise physically alter the decontaminated container to prevent reuse for storing other materials.[8] It may then be disposed of in accordance with your institution's guidelines for non-hazardous solid waste.
Part 3: Disposal Workflow and Decision Making
The following diagram illustrates the decision-making process for segregating and managing waste streams associated with this compound.
Caption: Waste segregation workflow for this compound.
Part 4: Spill Management
Accidental spills are a common source of exposure and waste generation. A prompt and correct response is essential.
-
Evacuate and Alert : Ensure personnel in the immediate area are aware of the spill.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear PPE : Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain and Absorb : Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize : Carefully scoop the absorbed material and place it into a labeled container for solid chemical waste.[4][8]
-
Clean the Area : Wipe the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.
-
Report : Report the spill to your laboratory supervisor or EHS department, per your institution's policy.
Part 5: Final Disposal Pathway
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Institutional EHS : Your primary point of contact is your institution's Environmental Health and Safety (EHS) office.[12] They will provide specific guidance, waste containers, and arrange for the collection of your properly segregated and labeled waste.
-
Licensed Waste Contractor : EHS coordinates with licensed hazardous waste management companies who transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for this type of organic chemical waste include incineration at high temperatures.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.[8] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
By adhering to these systematic procedures, you contribute to a safe laboratory environment and ensure that the chemical lifecycle is managed responsibly from acquisition to final disposal.
References
-
PERGAN. (2022, December 20). Safety data sheet: PERGAQUICK A150 PM. Retrieved from [Link]
-
GEO Specialty Chemicals. (2021, October 1). SAFETY DATA SHEET: BISOMER® PTE. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: 2,2'-Iminodiethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-iminodiethanol. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Ethanolamine. Retrieved from [Link]
-
The Ohio State University. (n.d.). Office of Environmental Health and Safety Manual. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-ETHOXYETHANOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Diethanolamine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Unknown Source. (n.d.). Reaction mass of 2,2'-[(4-methylphenyl)imino]bisethanol and Ethanol, 2-[amino]- Safety Information. Retrieved from [Link]
-
EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]
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Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Navigating the Safe Handling of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS No. 139-41-3), a compound often utilized in various research and development applications. Our focus extends beyond rudimentary guidelines to instill a foundational understanding of why these procedures are critical, empowering you to work with confidence and safety.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and structurally similar ethoxylated amines present a specific set of risks that dictate the necessary safety protocols.
Based on data from closely related compounds and available safety information, the primary hazards include:
-
Serious Eye Damage: This is a significant risk, with the potential for irreversible harm to vision.[1][2][3][4]
-
Skin Irritation: Direct contact can lead to inflammation, redness, and discomfort.[1][2][3][4][5]
-
Allergic Skin Reaction: Some individuals may develop sensitization to this chemical, leading to an allergic response upon subsequent exposure.[1][3][4]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][2][3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[5]
-
Aquatic Toxicity: This substance can be harmful to aquatic life with long-lasting effects, necessitating careful disposal procedures.[1][3][4]
The causality behind these hazards lies in the chemical's molecular structure, which allows it to interact with biological tissues. The amine and hydroxyl groups can lead to changes in pH and cellular damage upon contact with skin and eyes.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following table summarizes the essential PPE for handling this compound, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tight-sealing safety goggles or a full-face shield. | To prevent contact with the eyes, which can cause serious and potentially irreversible damage. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), CE-labelling Category III.[1] | To prevent skin irritation and the potential for developing an allergic skin reaction. Nitrile gloves offer good resistance to this class of chemicals.[5] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or where splashing is likely, a chemical-resistant apron or suit is recommended. | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | Not typically required in a well-ventilated area.[1] If ventilation is insufficient or aerosols may be generated, a respirator with a Filter A2 or equivalent for organic vapors should be used. | To prevent irritation of the respiratory tract from inhaled vapors or mists. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Handling Workflow
Caption: A flowchart outlining the correct procedure for the disposal of chemical waste.
-
Waste Segregation: Do not mix waste containing this compound with other incompatible waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Aqueous Waste Treatment: For aqueous solutions, neutralization with a dilute solution of acetic acid may be a suitable preliminary treatment step before final disposal. [5]This should be done cautiously and in a well-ventilated area, monitoring the pH.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. [1]Collect the absorbed material into a suitable container for disposal.
-
Final Disposal: All waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, regional, national, and international regulations. [1]This typically involves collection by a licensed chemical waste disposal company. Never dispose of this chemical down the drain. [6] By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is imperative to always consult the specific Safety Data Sheet for the most current and comprehensive information.
References
-
PERGAN GmbH. (2022). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]
-
Valudor Products, LLC. (n.d.). Safety Data Sheet: 2,2'-Iminodiethanol. Retrieved from [Link]
-
GEO Specialty Chemicals. (2021). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Reaction mass of 2,2'-((4-methylphenyl)imino)bisethanol and Ethanol 2-((2-(2-hydroxyethoxy)ethyl)(4-methylphenyl)amino)-. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
